molecular formula C5H12ClNO3 B613186 H-D-Ser-OEt.HCl CAS No. 104055-46-1

H-D-Ser-OEt.HCl

Número de catálogo: B613186
Número CAS: 104055-46-1
Peso molecular: 169.61 g/mol
Clave InChI: JZJQCLZQSHLSFB-PGMHMLKASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

H-D-Ser-OEt.HCl is a chiral serine derivative that serves as a critical building block in peptide synthesis and a modulator of N-methyl-D-aspartate (NMDA) receptors . Its primary research value lies in its dual utility: as a protected form of D-serine for constructing custom peptides and as a tool for probing neurological function . In neuroscience research, this compound is investigated for its ability to interact with NMDA receptors, which are crucial for synaptic plasticity, memory, and learning . This interaction makes it a valuable compound for studying the pathophysiology of neurological disorders such as Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions . In synthetic chemistry, this compound acts as a key reagent. The ethyl ester group protects the carboxyl functionality during solid-phase peptide synthesis (SPPS), allowing for the precise construction of complex peptide chains . It has been specifically utilized as a reagent in the synthesis of complex molecules like (+)-tetrahydropseudodistomin, a calmodulin antagonist . The chiral integrity of the D-serine configuration is essential in these applications, as the incorporation of D-amino acids can significantly enhance the biological activity and stability of synthetic peptides by stabilizing specific molecular conformations .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

ethyl (2R)-2-amino-3-hydroxypropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c1-2-9-5(8)4(6)3-7;/h4,7H,2-3,6H2,1H3;1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJQCLZQSHLSFB-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90719230
Record name Ethyl D-serinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104055-46-1
Record name D-Serine, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104055-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl D-serinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of H-D-Ser-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic properties of H-D-Ser-OEt.HCl (D-Serine ethyl ester hydrochloride). As a derivative of the endogenous neuromodulator D-serine, this compound is of significant interest for its potential applications in neuroscience research and drug development, particularly in the context of N-methyl-D-aspartate (NMDA) receptor modulation. This document details the physicochemical properties, with a focus on its basicity, and explores its role in NMDA receptor signaling pathways. Experimental protocols for the characterization of its basicity and biological activity are also provided.

Physicochemical Properties

This compound is the hydrochloride salt of the ethyl ester of D-serine. The esterification of the carboxyl group and the formation of the hydrochloride salt of the amino group modify the physicochemical properties of the parent amino acid, D-serine. These modifications are crucial for its stability, solubility, and ultimately, its biological activity.

Chemical Structure and General Properties
PropertyValueSource
Chemical Name (2R)-ethyl 2-amino-3-hydroxypropanoate hydrochloride-
Synonyms D-Serine ethyl ester hydrochloride, H-D-Ser(OEt)-OH·HCl-
CAS Number 104055-46-1-
Molecular Formula C5H12ClNO3-
Molecular Weight 169.61 g/mol -
Appearance White to off-white crystalline solid-
Basicity and pKa

The basicity of this compound is primarily attributed to the lone pair of electrons on the nitrogen atom of the amino group. In the hydrochloride salt form, this amino group is protonated. The equilibrium between the protonated (acidic) and deprotonated (basic) forms is characterized by the acid dissociation constant (pKa).

For comparison, the experimentally determined pKa of a similar compound, glycine (B1666218) ethyl ester, is 7.66.[1] The pKa of the amino group of glycine is approximately 9.6. This observation is consistent with the general principle of a pKa decrease of about 2 units.

CompoundpKa of Amino Group (Experimental)Estimated pKa of Amino Group in Ethyl Ester
D-Serine~9.15~7.15
Glycine~9.607.66[1]

Based on this evidence, the estimated pKa of the amino group of this compound is approximately 7.15 . This indicates that at physiological pH (~7.4), a significant portion of this compound will exist in its deprotonated, more lipophilic form, which can be crucial for its ability to cross the blood-brain barrier and interact with its biological targets.

Solubility

The hydrochloride salt form of D-serine ethyl ester significantly enhances its water solubility compared to the free base. It is also reported to be soluble in various organic solvents.

SolventSolubility
WaterSoluble
MethanolSoluble
EthanolSoluble

Role in NMDA Receptor Signaling

This compound is a modulator of the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. The NMDA receptor requires the binding of both glutamate to its GluN2 subunit and a co-agonist to its GluN1 subunit for activation.

Co-agonist Activity

D-serine is a potent endogenous co-agonist of the NMDA receptor, binding to the glycine-binding site on the GluN1 subunit. This compound, as a derivative of D-serine, is expected to exhibit similar co-agonist activity following its potential hydrolysis to D-serine in vivo, or it may act as a pro-drug. The binding of the co-agonist is a prerequisite for the glutamate-induced opening of the receptor's ion channel.

NMDA_Receptor_Activation cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density cluster_downstream Downstream Signaling Glutamate_vesicle Glutamate Vesicles NMDA_Receptor GluN1 GluN2 Ion Channel (Closed) Glutamate Glutamate Glutamate_vesicle->Glutamate Release Ca2_ion Ca²⁺ NMDA_Receptor:channel->Ca2_ion Influx CaMKII CaMKII CREB CREB CaMKII->CREB Phosphorylates PKC PKC PKC->CREB Phosphorylates LTP LTP / Synaptic Plasticity CREB->LTP Gene Expression Glutamate->NMDA_Receptor:GluN2 Binds HDSerOEtHCl This compound HDSerOEtHCl->NMDA_Receptor:GluN1 Binds (Co-agonist) Ca2_ion->CaMKII Activates Ca2_ion->PKC Activates

Fig. 1: NMDA Receptor Activation Pathway
Potential for Dual Modulatory Role

Recent studies have shown that at high concentrations, D-serine can also act as an antagonist at the NMDA receptor by competing with glutamate for its binding site on the GluN2A subunit. This suggests a complex, concentration-dependent modulatory role. It is plausible that this compound could exhibit a similar dualistic behavior.

Dual_Modulation cluster_receptor NMDA Receptor GluN1 GluN1 (Co-agonist Site) Activation Receptor Activation GluN1->Activation GluN2A GluN2A (Glutamate Site) GluN2A->Activation Inhibition Receptor Inhibition GluN2A->Inhibition HDSerOEtHCl_low Low [this compound] HDSerOEtHCl_low->GluN1 Binds HDSerOEtHCl_high High [this compound] HDSerOEtHCl_high->GluN2A Competes with Glutamate Glutamate Glutamate Glutamate->GluN2A Binds Titration_Workflow A Prepare a standard solution of This compound (e.g., 0.1 M) C Titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH) A->C B Calibrate pH meter with standard buffers (pH 4, 7, 10) B->C D Record pH after each addition of titrant C->D E Plot pH vs. volume of titrant added D->E F Determine the equivalence point E->F G The pH at half the equivalence point volume is the pKa F->G

References

An In-Depth Technical Guide to D-Serine Ethyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Serine (B559539) ethyl ester hydrochloride is a synthetically derived amino acid derivative that serves as a crucial tool in neuroscience research. As a cell-permeable prodrug of D-serine, it readily crosses the blood-brain barrier and is hydrolyzed to release D-serine, a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of D-Serine ethyl ester hydrochloride. It further details an experimental protocol for its application in studying NMDA receptor-mediated synaptic plasticity and outlines the key signaling pathways involved. This document is intended to be a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Chemical Structure and Identification

D-Serine ethyl ester hydrochloride is the hydrochloride salt of the ethyl ester of D-serine. The presence of the ethyl ester group enhances its lipophilicity compared to D-serine, facilitating its passage across cellular membranes.

IdentifierValue
IUPAC Name ethyl (2R)-2-amino-3-hydroxypropanoate;hydrochloride
Synonyms D-Ser-OEt·HCl, D-β-Hydroxyalanine ethyl ester hydrochloride[1]
CAS Number 104055-46-1[1][2][3][4][5]
Molecular Formula C₅H₁₁NO₃·HCl[1][2][4][5]
Molecular Weight 169.62 g/mol [1][2][4]
SMILES CCOC(--INVALID-LINK--CO)=O.Cl[3]
InChI InChI=1S/C5H11NO3.ClH/c1-2-9-5(8)4(6)3-7;/h4,7H,2-3,6H2,1H3;1H/t4-;/m1./s1[3]

Chemical Structure Diagram:

Caption: 2D Chemical Structure of D-Serine Ethyl Ester Hydrochloride.

Physicochemical Properties

A summary of the key physicochemical properties of D-Serine ethyl ester hydrochloride is provided below. These properties are essential for its handling, formulation, and application in experimental settings.

PropertyValueReference
Appearance White to off-white solid
Melting Point 95-107 °C[1][4]
Solubility Soluble in water[1][4]
Optical Rotation [α]D = +4 ± 2º (c=2% in H₂O)[1][4]
Purity ≥99% (HPLC)[1][2][4][5]

Synthesis Protocol

The following is a representative experimental protocol for the synthesis of D-Serine ethyl ester hydrochloride from D-serine. This method, known as the Fischer esterification, involves the acid-catalyzed reaction of the carboxylic acid with an alcohol.

Materials:

  • D-Serine

  • Anhydrous Ethanol (B145695) (EtOH)

  • Thionyl Chloride (SOCl₂) or Hydrogen Chloride (HCl) gas

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend D-serine in anhydrous ethanol. The typical molar ratio of D-serine to ethanol is approximately 1:10 to 1:20.

  • Acid Catalyst Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension. Alternatively, bubble dry hydrogen chloride gas through the suspension. This step should be performed in a well-ventilated fume hood as it is an exothermic reaction and releases corrosive gases. The amount of thionyl chloride or HCl should be in slight molar excess relative to the D-serine.

  • Reaction: After the addition of the acid catalyst, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain it for several hours (typically 4-6 hours) with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol and any volatile byproducts using a rotary evaporator.

  • Crystallization and Isolation: To the resulting crude product, add diethyl ether to induce crystallization. Cool the mixture in an ice bath to maximize the precipitation of the product.

  • Filtration and Drying: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold diethyl ether to remove any remaining impurities. Dry the purified D-Serine ethyl ester hydrochloride under vacuum.

Biological Activity and Mechanism of Action

D-Serine ethyl ester hydrochloride acts as a prodrug for D-serine. Once administered, it readily crosses the blood-brain barrier due to its increased lipophilicity. In the brain, it is hydrolyzed by esterases to release D-serine and ethanol.

D-serine is a potent and selective co-agonist at the glycine (B1666218) site of the NMDA receptor. The binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist (either D-serine or glycine) to the GluN1 subunit is required for the activation of the NMDA receptor ion channel. This activation leads to an influx of Ca²⁺ ions into the postsynaptic neuron, triggering a cascade of intracellular signaling events that are fundamental for synaptic plasticity, learning, and memory.[6]

D-Serine Signaling Pathway at the Glutamatergic Synapse

The following diagram illustrates the key steps in the D-serine signaling pathway and its role in the modulation of NMDA receptor activity.

D_Serine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_astrocyte Astrocyte Glutamate_Vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 D_Serine D-Serine D_Serine->NMDA_Receptor Binds to GluN1 (Co-agonist) Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opening Signaling_Cascade Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca_Influx->Signaling_Cascade Activation LTP Synaptic Plasticity (LTP) Signaling_Cascade->LTP L_Serine L-Serine Serine_Racemase Serine Racemase (SR) L_Serine->Serine_Racemase Substrate D_Serine_Astrocyte D-Serine Serine_Racemase->D_Serine_Astrocyte Synthesis D_Serine_Astrocyte->D_Serine Release D_Serine_Ester D-Serine Ethyl Ester (Administered) Hydrolysis Esterase Hydrolysis D_Serine_Ester->Hydrolysis Hydrolysis->D_Serine

Caption: D-Serine signaling pathway at a glutamatergic synapse.

Experimental Protocol: Electrophysiological Recording of NMDA Receptor-Mediated Currents

This protocol describes a method for assessing the potentiation of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by D-Serine ethyl ester hydrochloride in acute hippocampal slices using whole-cell patch-clamp electrophysiology.

Materials and Reagents:

  • Acute hippocampal slices from rodents

  • Artificial cerebrospinal fluid (aCSF)

  • D-Serine ethyl ester hydrochloride

  • NMDA receptor antagonist (e.g., AP5)

  • AMPA receptor antagonist (e.g., CNQX)

  • GABA-A receptor antagonist (e.g., picrotoxin)

  • Patch-clamp rig with amplifier, micromanipulators, and data acquisition system

  • Borosilicate glass capillaries for patch pipettes

  • Internal solution for patch pipettes

Procedure:

  • Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from the brain of a rodent using a vibratome in ice-cold, oxygenated aCSF. Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

  • Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate. Visualize CA1 pyramidal neurons using a microscope with infrared differential interference contrast (IR-DIC) optics.

  • Whole-Cell Patch-Clamp: Obtain whole-cell patch-clamp recordings from CA1 pyramidal neurons. The internal solution should contain appropriate ions and a fluorescent dye for cell visualization.

  • Isolation of NMDA Receptor EPSCs: To isolate NMDA receptor-mediated EPSCs, perfuse the slice with aCSF containing an AMPA receptor antagonist (e.g., 10 µM CNQX) and a GABA-A receptor antagonist (e.g., 100 µM picrotoxin). Hold the neuron at a depolarized membrane potential (e.g., +40 mV) to relieve the Mg²⁺ block of the NMDA receptor.

  • Baseline Recording: Stimulate Schaffer collateral afferents using a bipolar stimulating electrode to evoke EPSCs. Record a stable baseline of NMDA receptor-mediated EPSCs for at least 10-15 minutes.

  • Application of D-Serine Ethyl Ester Hydrochloride: Bath-apply D-Serine ethyl ester hydrochloride at the desired concentration (e.g., 10-100 µM) to the slice. Continue to record the evoked EPSCs.

  • Data Analysis: Measure the amplitude of the NMDA receptor EPSCs before and after the application of D-Serine ethyl ester hydrochloride. An increase in the EPSC amplitude following the application of the compound indicates a potentiation of NMDA receptor function.

  • Control Experiment: As a control, after observing the potentiation, co-apply a competitive NMDA receptor antagonist at the glycine site (e.g., 7-chlorokynurenic acid) to confirm that the observed effect is mediated through the NMDA receptor co-agonist site.

Conclusion

D-Serine ethyl ester hydrochloride is an invaluable pharmacological tool for the investigation of NMDA receptor function in the central nervous system. Its ability to effectively deliver D-serine to the brain allows for the precise manipulation of NMDA receptor activity in a variety of experimental paradigms. The information provided in this technical guide offers a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of synaptic plasticity, cognitive function, and neurological disorders.

References

Technical Guide: Synthesis of (R)-ethyl 2-amino-3-hydroxypropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide for the synthesis of (R)-ethyl 2-amino-3-hydroxypropanoate hydrochloride, also known as D-Serine ethyl ester hydrochloride. This compound is a valuable building block in medicinal chemistry and neuroscience research. The primary synthesis route detailed is the Fischer esterification of D-serine.

Core Synthesis Pathway: Fischer Esterification

The synthesis of (R)-ethyl 2-amino-3-hydroxypropanoate hydrochloride is most commonly achieved through the Fischer esterification of D-serine. This acid-catalyzed reaction utilizes an excess of ethanol (B145695) as both the solvent and the reactant, with thionyl chloride (SOCl₂) serving as the acid catalyst and the source of the hydrochloride salt. The reaction proceeds by protonation of the carboxylic acid group of D-serine, followed by nucleophilic attack of ethanol.

// Nodes D_Serine [label="D-Serine", fillcolor="#F1F3F4", fontcolor="#202124"]; Ethanol [label="Ethanol (Excess)", fillcolor="#F1F3F4", fontcolor="#202124"]; Thionyl_Chloride [label="Thionyl Chloride (SOCl₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction_Mixture [label="Reaction Mixture\n(Suspension)", fillcolor="#FFFFFF", fontcolor="#202124"]; Stirring [label="Stirring at Room Temperature", fillcolor="#FFFFFF", fontcolor="#202124"]; Product_Formation [label="Formation of (R)-ethyl 2-amino-3-\nhydroxypropanoate hydrochloride", fillcolor="#FFFFFF", fontcolor="#202124"]; Solvent_Removal [label="Solvent Removal\n(Rotary Evaporation)", fillcolor="#FFFFFF", fontcolor="#202124"]; Crude_Product [label="Crude White Solid", fillcolor="#F1F3F4", fontcolor="#202124"]; Washing [label="Washing with Hexane", fillcolor="#FFFFFF", fontcolor="#202124"]; Final_Product [label="Pure (R)-ethyl 2-amino-3-\nhydroxypropanoate hydrochloride", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges D_Serine -> Reaction_Mixture; Ethanol -> Reaction_Mixture; Thionyl_Chloride -> Reaction_Mixture [label="Slow dropwise addition"]; Reaction_Mixture -> Stirring; Stirring -> Product_Formation [label="24 hours"]; Product_Formation -> Solvent_Removal; Solvent_Removal -> Crude_Product; Crude_Product -> Washing; Washing -> Final_Product; } Caption: Synthesis workflow for (R)-ethyl 2-amino-3-hydroxypropanoate hydrochloride.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis and characterization of (R)-ethyl 2-amino-3-hydroxypropanoate hydrochloride.

ParameterValueReference(s)
Reactants
D-Serine1.0 eq
EthanolExcess (Solvent)
Thionyl Chloride~1.1 eq
Product
Molecular FormulaC₅H₁₁NO₃·HCl[1]
Molecular Weight169.62 g/mol [1]
AppearanceWhite to off-white crystalline solid
Melting Point95-107 °C[1]
Specific Optical Rotation[α]D = +4 ± 2º (c=2% in H₂O)[1]
Reaction Conditions & Yield
Reaction Time24 hours
TemperatureRoom Temperature
Expected Yield~97% (based on methyl ester synthesis)

Experimental Protocol

This protocol is adapted from the synthesis of the analogous D-serine methyl ester hydrochloride.

Materials:

  • D-Serine

  • Anhydrous Ethanol (EtOH)

  • Thionyl Chloride (SOCl₂)

  • Hexane (B92381)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath (optional, for controlled addition)

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend D-serine (1.0 eq) in anhydrous ethanol. The ethanol should be in sufficient excess to ensure effective stirring of the suspension.

  • Reagent Addition: While stirring the suspension, slowly add thionyl chloride (~1.1 eq) dropwise using a dropping funnel. The addition should be performed at a rate that maintains control over the reaction temperature, which may increase slightly. An ice bath can be used to moderate the temperature if necessary.

  • Reaction: After the addition of thionyl chloride is complete, allow the reaction mixture to stir at room temperature for 24 hours. The suspension should gradually become a clear solution as the reaction progresses and the product dissolves.

  • Work-up: Once the reaction is complete, remove the solvent (ethanol) and any excess thionyl chloride using a rotary evaporator. This will yield a crude white solid.

  • Purification: To purify the product, wash the resulting solid with hexane (e.g., 3 x 25 mL for a 10g scale reaction). This will remove any non-polar impurities.

  • Drying: Collect the purified white solid by vacuum filtration and dry it under vacuum to obtain the final (R)-ethyl 2-amino-3-hydroxypropanoate hydrochloride.

Safety Precautions:

  • Thionyl chloride is a corrosive and toxic reagent. Handle it with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

  • The reaction of thionyl chloride with ethanol is exothermic and releases HCl gas. Ensure proper ventilation.

  • All glassware should be thoroughly dried before use as thionyl chloride reacts violently with water.

References

H-D-Ser-OEt.HCl: An In-Depth Technical Guide on its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-D-Ser-OEt.HCl, or D-serine ethyl ester hydrochloride, is a derivative of the endogenous neuromodulator D-serine. Its primary mechanism of action is centered on the modulation of the N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory neurotransmission in the central nervous system. This document provides a comprehensive overview of the core mechanism of action of this compound, drawing from the extensive research on its parent compound, D-serine. It is hypothesized that this compound acts as a prodrug or a more cell-permeable analog of D-serine, thereby enhancing NMDA receptor function. This guide will detail the molecular interactions, signaling pathways, and experimental methodologies relevant to understanding its neuropharmacological profile.

Introduction

D-serine is a key co-agonist at the glycine (B1666218) modulatory site of the NMDA receptor[1][2][3][4][5]. The binding of a co-agonist to this site is a prerequisite for the receptor to be activated by glutamate (B1630785). This co-agonist role of D-serine is fundamental to synaptic plasticity, learning, and memory. Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia, making D-serine and its derivatives potential therapeutic agents[1][2][6]. This compound, as an ethyl ester derivative of D-serine, is designed to have improved stability and bioavailability, allowing for more effective modulation of NMDA receptor activity in the brain[7][8].

Core Mechanism of Action: NMDA Receptor Co-agonism

The principal mechanism of action of this compound is its function as a co-agonist at the glycine site on the GluN1 subunit of the NMDA receptor. It is presumed that the ethyl ester moiety is cleaved in vivo, releasing D-serine to exert its effects.

2.1. The NMDA Receptor Complex

The NMDA receptor is a heterotetrameric ion channel typically composed of two GluN1 subunits and two GluN2 subunits. The GluN1 subunits possess the binding site for the co-agonist (glycine or D-serine), while the GluN2 subunits contain the binding site for the primary agonist, glutamate. For the ion channel to open and allow the influx of Ca²⁺ and Na⁺, both the glutamate and the co-agonist binding sites must be occupied.

2.2. Role of D-serine and this compound

D-serine, and by extension this compound, binds to the glycine modulatory site on the GluN1 subunit. This binding induces a conformational change in the receptor, which increases the probability of the channel opening upon glutamate binding to the GluN2 subunit. D-serine is often considered the primary endogenous co-agonist at synaptic NMDA receptors[1].

Signaling Pathways

Activation of the NMDA receptor by glutamate and a co-agonist like D-serine initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca²⁺.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds to GluN2 H_D_Ser_OEt_HCl This compound D_Serine D-Serine D_Serine->NMDAR Binds to GluN1 Ca2_influx Ca²⁺ Influx NMDAR->Ca2_influx CaM Calmodulin (CaM) Ca2_influx->CaM CaMKII CaMKII CaM->CaMKII nNOS nNOS CaM->nNOS CREB CREB Phosphorylation CaMKII->CREB LTP Long-Term Potentiation (LTP) CaMKII->LTP Gene_Expression Gene Expression CREB->Gene_Expression

Figure 1: NMDA Receptor Signaling Pathway.

Upon binding of glutamate and D-serine (derived from this compound), the NMDA receptor channel opens, leading to a significant influx of Ca²⁺. This increase in intracellular calcium activates several downstream signaling molecules, including:

  • Calmodulin (CaM): A primary calcium sensor that, upon binding Ca²⁺, activates other proteins.

  • Ca²⁺/calmodulin-dependent protein kinase II (CaMKII): Crucial for the induction of long-term potentiation (LTP), a cellular mechanism underlying learning and memory.

  • Neuronal nitric oxide synthase (nNOS): Produces nitric oxide, a retrograde messenger that can modulate synaptic transmission.

  • CREB (cAMP response element-binding protein): A transcription factor that, when phosphorylated, promotes the expression of genes involved in synaptic plasticity and cell survival.

Quantitative Data

CompoundReceptor/SiteAssay TypePotency (EC₅₀/Kᵢ)Reference
D-SerineNMDA Receptor (Glycine Site)Electrophysiology (Patch Clamp)EC₅₀: ~1-3 µM[9]
GlycineNMDA Receptor (Glycine Site)Electrophysiology (Patch Clamp)EC₅₀: ~1-5 µM[9]
GlutamateNMDA Receptor (Glutamate Site)Electrophysiology (Patch Clamp)EC₅₀: ~2.3 µM[9]
D-CycloserineNMDA Receptor (Glycine Site)Radioligand BindingKᵢ: ~0.3 µMN/A

Experimental Protocols

The following are representative experimental protocols that can be employed to investigate the mechanism of action of this compound.

5.1. In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique directly measures the ion flow through NMDA receptors in response to the application of this compound.

  • Cell Preparation: Primary neuronal cultures or cell lines (e.g., HEK293) expressing recombinant NMDA receptors are used.

  • Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell interior.

  • Drug Application: A solution containing a fixed concentration of glutamate and varying concentrations of this compound is perfused over the cell.

  • Data Acquisition: The resulting ionic currents are recorded and analyzed to determine the dose-response relationship and calculate the EC₅₀ value.

Patch_Clamp_Workflow Patch_Pipette Establish Whole-Cell Patch-Clamp Configuration Drug_Application Perfuse with Glutamate and varying [this compound] Patch_Pipette->Drug_Application Record_Current Record NMDA Receptor-mediated Ionic Currents Drug_Application->Record_Current Data_Analysis Analyze Dose-Response Curve and Calculate EC₅₀ Record_Current->Data_Analysis

References

D-Serine Ethyl Ester Hydrochloride: A Technical Guide to its Solubility Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of D-Serine ethyl ester hydrochloride. The information herein is intended to support research, development, and formulation activities involving this important NMDA receptor modulator. Due to the limited availability of direct quantitative solubility data for D-Serine ethyl ester hydrochloride, this guide includes data from closely related analogs to provide a robust estimation of its solubility characteristics.

Physicochemical Properties

A foundational understanding of the physicochemical properties of D-Serine ethyl ester hydrochloride is essential for interpreting its solubility.

PropertyValueReference
Molecular Formula C₅H₁₁NO₃·HCl[1]
Molecular Weight 169.62 g/mol [1]
Appearance White or off-white powder/solid[2]
Melting Point 95-107 °C[1]
Optical Rotation [α]D = +4 ± 2º (c=2% in H₂O)[1]

Solubility Profile

SolventSolubility (at ambient temperature)CompoundNotes
Water SolubleD-Serine ethyl ester hydrochlorideQualitative description from supplier data.[1]
Water ≥ 100 mg/mL (642.76 mM)L-Serine methyl ester hydrochlorideData for the L-isomer methyl ester provides a strong indication of high aqueous solubility.[4]
Dimethyl Sulfoxide (DMSO) 100 mg/mL (642.76 mM)L-Serine methyl ester hydrochlorideHigh solubility is expected in this common organic solvent.[4]
Ethanol SolubleD-Serine methyl ester hydrochlorideQualitative data suggests good solubility in lower alcohols.[5]
Methanol SolubleD-Serine methyl ester hydrochlorideSimilar to ethanol, good solubility is anticipated.[5]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following is a detailed methodology for determining the equilibrium solubility of D-Serine ethyl ester hydrochloride, adapted from standard pharmaceutical practices.[6][7]

Objective: To determine the saturation solubility of D-Serine ethyl ester hydrochloride in various solvents at a controlled temperature.

Materials:

  • D-Serine ethyl ester hydrochloride (high purity)

  • Selected solvents (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol, DMSO)

  • Thermostatically controlled shaker or incubator

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE, depending on solvent compatibility)

  • Autosampler vials

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Charged Aerosol Detector)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of D-Serine ethyl ester hydrochloride to a known volume of the selected solvent in a sealed container (e.g., glass vial). The presence of undissolved solid is crucial to ensure saturation.

    • Place the containers in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A common timeframe is 24 to 48 hours. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration in solution does not change significantly between time points).

  • Sample Collection and Preparation:

    • Allow the containers to stand undisturbed at the controlled temperature for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved particles. This step is critical to prevent artificially high concentration measurements.

    • Dilute the filtered sample with a known volume of an appropriate solvent to bring the concentration within the calibrated range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of D-Serine ethyl ester hydrochloride.

    • Prepare a calibration curve using standard solutions of known concentrations of D-Serine ethyl ester hydrochloride.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The resulting value is the equilibrium solubility.

Below is a workflow diagram for this experimental protocol.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection and Preparation cluster_analysis Quantification prep1 Add excess D-Serine ethyl ester HCl to solvent prep2 Seal and place in shaker at constant temperature prep1->prep2 prep3 Agitate for 24-48 hours to reach equilibrium prep2->prep3 samp1 Allow excess solid to settle prep3->samp1 Equilibrium Reached samp2 Withdraw supernatant with a syringe samp1->samp2 samp3 Filter through 0.22 µm syringe filter samp2->samp3 samp4 Dilute filtered sample samp3->samp4 ana1 Analyze sample by validated HPLC method samp4->ana1 Prepared Sample ana2 Prepare calibration curve with standards ana1->ana2 ana3 Calculate solubility from concentration ana2->ana3

Caption: Workflow for determining equilibrium solubility.

Role in NMDA Receptor Signaling

D-Serine ethyl ester hydrochloride is a prodrug of D-Serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor. The activation of the NMDA receptor is a key event in synaptic plasticity, learning, and memory.

The signaling pathway is initiated by the binding of both the primary agonist, glutamate, and a co-agonist, either D-serine or glycine (B1666218), to the NMDA receptor.[8][9] At resting membrane potential, the ion channel of the receptor is blocked by a magnesium ion (Mg²⁺). Upon depolarization of the postsynaptic membrane, typically triggered by activation of nearby AMPA receptors, the Mg²⁺ block is relieved. This allows for the influx of calcium ions (Ca²⁺) through the NMDA receptor channel. The rise in intracellular Ca²⁺ acts as a second messenger, activating a cascade of downstream signaling pathways, including calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC), which ultimately lead to changes in synaptic strength.[10][11]

The following diagram illustrates the NMDA receptor activation pathway.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to GluN2 subunit DSerine D-Serine DSerine->NMDAR Binds to GluN1 subunit Ca2_influx Ca²⁺ Influx NMDAR->Ca2_influx Ca²⁺ flows into cell Downstream Downstream Signaling (e.g., CaMKII, PKC activation) Ca2_influx->Downstream Activates Plasticity Synaptic Plasticity Downstream->Plasticity Leads to Depolarization Membrane Depolarization (AMPA Receptor Activation) Mg_block Mg²⁺ Block Removed Depolarization->Mg_block Mg_block->NMDAR Channel Opens

Caption: NMDA receptor activation signaling pathway.

References

H-D-Ser-OEt.HCl: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for H-D-Ser-OEt.HCl (D-Serine ethyl ester hydrochloride). Understanding the stability profile of this compound is critical for ensuring its integrity and reliability in research and drug development applications, from peptide synthesis to its role as a modulator of NMDA receptors.[1] This document outlines recommended storage, potential degradation pathways, and best-practice protocols for stability and purity assessment.

Core Properties and Stability Profile

This compound is a derivative of D-serine, presenting as a white to off-white crystalline powder.[2] It is known for its high solubility in water, a characteristic enhanced by its hydrochloride salt form, which also contributes to its overall stability.[2] The compound's stability allows for extended use in laboratory settings without significant degradation when stored under appropriate conditions.[2]

Recommended Storage Conditions

Consistent recommendations from various suppliers emphasize the importance of controlled, cool temperatures for storing this compound to maintain its purity and stability over time. While specific long-term quantitative stability data under various conditions is not extensively published, the consensus from commercial suppliers provides a clear guideline for researchers.

Storage ConditionTemperature RangeNotes
Short-term Storage 2-8°CRecommended for routine laboratory use.[3]
Long-term Storage -20°CSuggested for maintaining stability over extended periods.[2]
Alternative 0-8°CFrequently cited by suppliers for general storage.[1]

It is imperative to store the compound in a tightly sealed container to protect it from moisture and atmospheric contaminants.

Potential Degradation Pathways

The primary anticipated degradation pathway for this compound is the hydrolysis of the ethyl ester bond. This reaction, which can be catalyzed by acidic or basic conditions, would yield D-serine and ethanol. The presence of moisture can facilitate this process.

HDSerOEt This compound Products D-Serine + Ethanol HDSerOEt->Products Ester Hydrolysis (Acid/Base Catalyzed) H2O H₂O (Moisture) H2O->Products cluster_setup Study Setup cluster_storage Storage Conditions cluster_testing Analytical Testing Batch1 Batch 1 LongTerm Long-Term (2-8°C) Batch1->LongTerm Accelerated Accelerated (25°C/60%RH, 40°C/75%RH) Batch1->Accelerated Batch2 Batch 2 Batch2->LongTerm Batch2->Accelerated Batch3 Batch 3 Batch3->LongTerm Batch3->Accelerated Appearance Appearance LongTerm->Appearance 0, 3, 6, 9, 12, 18, 24, 36 mo Accelerated->Appearance 0, 3, 6 mo HPLC Purity (HPLC) Appearance->HPLC KF Water Content (KF) HPLC->KF Chiral Chiral Purity KF->Chiral cluster_stress Stress Conditions HDSerOEt This compound Sample Acid Acid Hydrolysis (0.1M HCl) HDSerOEt->Acid Base Base Hydrolysis (0.1M NaOH) HDSerOEt->Base Oxidation Oxidation (3% H₂O₂) HDSerOEt->Oxidation Thermal Thermal (105°C) HDSerOEt->Thermal Photo Photolytic (ICH Q1B) HDSerOEt->Photo Analysis HPLC Analysis (vs. Control) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

References

Purity analysis of H-D-Ser-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Purity Analysis of H-D-Ser-OEt.HCl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for determining the purity of this compound (D-Serine ethyl ester hydrochloride), a critical building block in peptide synthesis and various research applications. Ensuring the purity of this compound is paramount for the integrity of downstream applications, particularly in drug development and manufacturing.

A combination of chromatographic and spectroscopic techniques is essential for a thorough purity assessment of this compound. The primary analytical methods include High-Performance Liquid Chromatography (HPLC) for potency and impurity profiling, chiral HPLC for enantiomeric purity, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, Fourier-Transform Infrared (FT-IR) spectroscopy for functional group identification, and elemental analysis for compositional verification.

Data Presentation

The following tables summarize the key analytical techniques and typical specifications for this compound.

Table 1: Key Analytical Techniques for this compound Purity Analysis

Analytical TechniquePurposeKey Parameters
Reverse-Phase HPLCDetermination of purity and quantification of related substance impurities.C18 column, gradient elution with water/acetonitrile containing an ion-pairing agent (e.g., TFA), UV detection at ~210 nm.
Chiral HPLCSeparation and quantification of the L-enantiomer impurity.Chiral stationary phase (e.g., crown ether-based), isocratic elution, UV or ELSD detection.
¹H NMR SpectroscopyStructural confirmation and identification of organic impurities.Chemical shift (δ), integration, multiplicity, coupling constants (J).
FT-IR SpectroscopyIdentification of characteristic functional groups.Wavenumber (cm⁻¹) of key vibrational modes (e.g., N-H, C=O, C-O).
Elemental AnalysisVerification of the elemental composition (C, H, N, Cl).Percentage composition of each element.
Karl Fischer TitrationDetermination of water content.Coulometric or volumetric titration.
Specific Optical RotationConfirmation of stereochemical identity.Degrees (°) at a specific wavelength and concentration.

Table 2: Typical Specifications for High-Purity this compound

ParameterSpecification
AppearanceWhite to off-white solid
Purity (by HPLC)≥ 99.0%
Enantiomeric Purity (by chiral HPLC)≥ 99.5% D-enantiomer
Identity (by ¹H NMR and FT-IR)Conforms to structure
Water Content (by Karl Fischer)≤ 0.5%
Elemental CompositionConforms to theoretical values
Optical RotationSpecific to the D-enantiomer

Experimental Protocols

Purity Determination by Reverse-Phase HPLC

Objective: To determine the purity of this compound and quantify related impurities.

Instrumentation:

  • HPLC system with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Sample Diluent: Mobile Phase A.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the Sample Diluent to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Enantiomeric Purity by Chiral HPLC

Objective: To separate and quantify the L-isomer impurity.

Instrumentation:

  • HPLC system with a UV detector or Evaporative Light Scattering Detector (ELSD).

  • Chiral stationary phase column (e.g., crown ether-based, such as CHIRALPAK® CR-I(+)).

Reagents:

  • Mobile Phase: Perchloric acid solution (pH 1.0 to 2.0) in water/methanol mixture. The exact composition should be optimized for the specific column.

Procedure:

  • Sample Preparation: Prepare a sample solution of this compound in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min (as per column manufacturer's recommendation).

    • Column Temperature: 25°C.

    • Detection: UV at 210 nm or ELSD.

    • Injection Volume: 5 µL.

  • Data Analysis: Identify the peaks corresponding to the D- and L-enantiomers based on the retention times of reference standards. Calculate the enantiomeric purity by determining the area percentage of the D-enantiomer peak.

Structural Confirmation by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz).

Reagents:

  • Deuterated solvent (e.g., D₂O or DMSO-d₆).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.

  • Spectral Interpretation:

    • Expected Chemical Shifts (in D₂O, approximate):

      • ~4.3 ppm (triplet, 1H): α-CH

      • ~4.0 ppm (quartet, 2H): -OCH₂CH₃

      • ~3.8 ppm (doublet, 2H): β-CH₂

      • ~1.2 ppm (triplet, 3H): -OCH₂CH₃

    • Confirm the presence of all expected signals, their multiplicities, and integrations. The absence of significant unexpected signals indicates high purity.

Functional Group Identification by FT-IR Spectroscopy

Objective: To identify the characteristic functional groups.

Instrumentation:

  • FT-IR Spectrometer with an ATR accessory.

Procedure:

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Interpretation:

    • Expected Absorption Bands (approximate):

      • ~3400-3000 cm⁻¹: N-H and O-H stretching (broad).

      • ~2900 cm⁻¹: C-H stretching.

      • ~1740 cm⁻¹: C=O stretching (ester).

      • ~1200 cm⁻¹: C-O stretching (ester).

      • ~1600 cm⁻¹: N-H bending.

Elemental Analysis

Objective: To verify the elemental composition.

Instrumentation:

  • Elemental Analyzer.

Procedure:

  • Accurately weigh a small amount of the dried sample.

  • Analyze for Carbon (C), Hydrogen (H), Nitrogen (N), and Chlorine (Cl) content according to the instrument's standard operating procedure.

  • Comparison: Compare the experimental percentages with the theoretical values for C₅H₁₂ClNO₃.

    • C: 35.40%

    • H: 7.13%

    • Cl: 20.90%

    • N: 8.26%

    • O: 28.30%

Visualization of Analytical Workflow and Impurity Profile

Analytical_Workflow cluster_0 Purity Analysis Workflow for this compound Sample This compound Sample HPLC Reverse-Phase HPLC Sample->HPLC Chiral_HPLC Chiral HPLC Sample->Chiral_HPLC NMR ¹H NMR Spectroscopy Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR EA Elemental Analysis Sample->EA KF Karl Fischer Titration Sample->KF Purity_Assay Purity & Impurity Profile HPLC->Purity_Assay Enantiomeric_Purity Enantiomeric Purity Chiral_HPLC->Enantiomeric_Purity Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation FTIR->Structural_Confirmation Compositional_Verification Compositional Verification EA->Compositional_Verification Water_Content Water Content KF->Water_Content Final_Report Certificate of Analysis Purity_Assay->Final_Report Enantiomeric_Purity->Final_Report Structural_Confirmation->Final_Report Compositional_Verification->Final_Report Water_Content->Final_Report Impurity_Profile cluster_1 Potential Impurity Profile of this compound cluster_synthesis Synthesis-Related Impurities cluster_degradation Degradation Products Main This compound L_isomer H-L-Ser-OEt.HCl (Enantiomeric Impurity) Main->L_isomer From starting material or racemization Starting_Material D-Serine (Unreacted) Main->Starting_Material Incomplete reaction Byproducts Di-esterified Serine (Potential byproduct) Main->Byproducts Side reaction Residual_Solvents Residual Solvents (e.g., Ethanol, Acetone) Main->Residual_Solvents From synthesis/purification Hydrolysis D-Serine (from ester hydrolysis) Main->Hydrolysis Moisture exposure Dimerization Diketopiperazine (Cyclic dipeptide) Main->Dimerization Storage instability Technique_Relationship cluster_2 Logical Relationship of Analytical Techniques HPLC HPLC (Quantitative Purity) Chiral_HPLC Chiral HPLC (Stereochemical Purity) HPLC->Chiral_HPLC Orthogonal separation MS Mass Spectrometry (Molecular Weight) HPLC->MS Confirms mass of impurities NMR NMR (Structural Identity) NMR->HPLC Identifies structure of impurities FTIR FT-IR (Functional Groups) NMR->FTIR Complementary structural info EA Elemental Analysis (Elemental Composition) EA->NMR Confirms empirical formula

An In-depth Technical Guide to H-D-Ser-OEt.HCl (CAS: 104055-46-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of H-D-Ser-OEt.HCl, also known as D-Serine ethyl ester hydrochloride. This document consolidates critical information on its physicochemical properties, synthesis, applications in peptide synthesis, and its role as a modulator of N-methyl-D-aspartate (NMDA) receptors. Detailed experimental protocols and visual diagrams of key pathways are included to support your research and development endeavors.

Chemical and Physical Properties

This compound is a derivative of the amino acid D-serine, where the carboxylic acid group has been esterified with ethanol (B145695), and the compound is supplied as a hydrochloride salt.[1] This modification enhances its solubility and stability for various applications.[2]

PropertyValueReference
CAS Number 104055-46-1[3]
Molecular Formula C₅H₁₂ClNO₃[2]
Molecular Weight 169.61 g/mol [2]
IUPAC Name ethyl (2R)-2-amino-3-hydroxypropanoate;hydrochloride[1]
Synonyms D-Serine ethyl ester hydrochloride, D-Ser-OEt·HCl, (R)-Ethyl 2-amino-3-hydroxypropanoate hydrochloride[1]
Appearance White to off-white crystalline solid[1]
Melting Point 163-166 °C (for the corresponding methyl ester)[4]
Solubility Highly soluble in water. Soluble in polar organic solvents like methanol, ethanol, and DMF.[1][5][6]
Storage 2-8°C[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of D-serine with ethanol in the presence of an acid catalyst, followed by the formation of the hydrochloride salt. A common method involves the use of thionyl chloride.

Experimental Protocol: Synthesis of D-Serine Ethyl Ester Hydrochloride

This protocol is adapted from a general method for the synthesis of amino acid ester hydrochlorides.

Materials:

  • D-Serine

  • Ethanol (absolute)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Suspension: In a round-bottom flask equipped with a magnetic stirrer, suspend D-serine in absolute ethanol.

  • Cooling: Cool the suspension in an ice bath to 0-5°C.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride dropwise to the cooled and stirred suspension. Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for several hours until the D-serine has completely dissolved. The reaction can be gently heated to reflux to ensure completion.

  • Solvent Removal: Remove the excess ethanol and any unreacted thionyl chloride under reduced pressure using a rotary evaporator.

  • Crystallization: To the resulting residue, add diethyl ether to induce crystallization of the hydrochloride salt.

  • Isolation and Drying: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold diethyl ether and dry them under vacuum to yield this compound.

Workflow for the Synthesis of this compound

G Synthesis of this compound D_Serine D-Serine Suspension Suspension in Ethanol D_Serine->Suspension Ethanol Ethanol Ethanol->Suspension Reaction Esterification Reaction Suspension->Reaction Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Reaction Catalyst Evaporation Solvent Evaporation Reaction->Evaporation Crystallization Crystallization from Diethyl Ether Evaporation->Crystallization Filtration Filtration and Drying Crystallization->Filtration Product This compound Filtration->Product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in solid-phase peptide synthesis (SPPS), where it is used in its Nα-protected form (e.g., Fmoc-D-Ser(OEt)-OH). The ethyl ester protects the carboxylic acid group, while the Nα-protecting group (typically Fmoc) prevents unwanted reactions at the amino terminus during peptide chain elongation. The use of D-amino acids like D-serine can enhance the stability of the resulting peptides against enzymatic degradation.

Experimental Protocol: Incorporation of Nα-Fmoc-D-Serine into a Peptide Chain

This protocol outlines the general steps for incorporating an Nα-Fmoc-protected D-serine derivative into a growing peptide chain on a solid support using Fmoc/tBu chemistry.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Nα-Fmoc-D-Ser(tBu)-OH (as a representative protected D-serine)

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638) solution (20% in DMF)

  • Dichloromethane (DCM)

  • Solid-phase peptide synthesis reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group, exposing the free amine. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Nα-Fmoc-D-Ser(tBu)-OH, the coupling reagent (e.g., HBTU), and a base (e.g., DIPEA) in DMF. Allow the mixture to pre-activate for a few minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature to facilitate the coupling reaction.

  • Washing: Wash the resin thoroughly with DMF to remove any unreacted reagents and byproducts.

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired peptide sequence.

  • Final Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) to cleave the peptide from the resin and remove the side-chain protecting groups.

Workflow for Incorporating Fmoc-D-Ser(tBu)-OH in SPPS

G Incorporation of Fmoc-D-Ser(tBu)-OH in SPPS Resin Peptide-Resin with Free Amine Coupling Coupling to Resin Resin->Coupling Fmoc_D_Ser Fmoc-D-Ser(tBu)-OH Activation Amino Acid Activation Fmoc_D_Ser->Activation Coupling_Reagent Coupling Reagent (e.g., HBTU) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling Washing Washing Coupling->Washing Next_Cycle Next SPPS Cycle Washing->Next_Cycle

Caption: A workflow diagram illustrating the activation and coupling of Fmoc-D-Ser(tBu)-OH during SPPS.

Role as an NMDA Receptor Modulator

This compound, as a derivative of D-serine, is a modulator of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system. D-serine acts as a co-agonist at the NMDA receptor, meaning that both glutamate (B1630785) and D-serine (or glycine) must bind to the receptor for it to be fully activated.[7][8] This activation leads to the opening of the receptor's ion channel, allowing the influx of Ca²⁺ into the neuron. This calcium influx triggers a cascade of intracellular signaling events that are crucial for synaptic plasticity, learning, and memory.[9][10]

Signaling Pathway of NMDA Receptor Activation by D-Serine

The binding of glutamate to the GluN2 subunit and D-serine to the GluN1 subunit of the NMDA receptor induces a conformational change that opens the ion channel. The subsequent influx of Ca²⁺ activates several downstream signaling molecules, including calmodulin (CaM) and calcium/calmodulin-dependent protein kinase II (CaMKII). These kinases, in turn, phosphorylate various synaptic proteins, leading to long-term changes in synaptic strength, such as long-term potentiation (LTP).

NMDA Receptor Signaling Pathway with D-Serine Co-agonism

G NMDA Receptor Signaling Pathway with D-Serine Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR D_Serine D-Serine D_Serine->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening CaM Calmodulin (CaM) Ca_influx->CaM CaMKII CaMKII Activation CaM->CaMKII Downstream Downstream Signaling (e.g., CREB phosphorylation) CaMKII->Downstream LTP Synaptic Plasticity (LTP) Downstream->LTP

Caption: A simplified diagram of the NMDA receptor signaling cascade initiated by the co-agonism of glutamate and D-serine.

Conclusion

This compound is a versatile and important compound for researchers in chemistry and neuroscience. Its utility as a protected D-amino acid building block in peptide synthesis allows for the creation of more stable and biologically active peptides. Furthermore, its role as a modulator of the NMDA receptor makes it a valuable tool for studying synaptic function and developing novel therapeutics for neurological disorders. This guide provides a foundational understanding and practical protocols to facilitate the effective use of this compound in your research.

References

An In-depth Technical Guide to D-Serine Ethyl Ester Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-Serine ethyl ester hydrochloride is a synthetic derivative of the endogenous neuromodulator D-serine. As a more cell-permeable prodrug, it serves as a valuable pharmacological tool for investigating the glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of D-Serine ethyl ester hydrochloride, including its synonyms, mechanism of action, relevant quantitative data, and detailed experimental protocols. The information is tailored for researchers, scientists, and drug development professionals working in neuroscience and related fields.

Synonyms and Chemical Identifiers

A clear understanding of the nomenclature of D-Serine ethyl ester hydrochloride is crucial for literature searches and chemical procurement. The following table summarizes its various synonyms and key chemical identifiers.

CategoryIdentifier
IUPAC Name ethyl (2R)-2-amino-3-hydroxypropanoate;hydrochloride
Common Synonyms D-Ser-OEt·HCl, D-β-Hydroxyalanine ethyl ester hydrochloride
CAS Number 104055-46-1
Molecular Formula C₅H₁₁NO₃·HCl
Molecular Weight 169.61 g/mol

Mechanism of Action: Modulation of the NMDA Receptor

D-Serine ethyl ester hydrochloride's primary mechanism of action is mediated through its in vivo hydrolysis to D-serine. D-serine is a potent co-agonist at the glycine (B1666218) binding site of the NMDA receptor, a key ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory.[1][2]

The activation of the NMDA receptor is a complex process that requires the binding of both the primary agonist, glutamate, and a co-agonist, which can be either glycine or D-serine. Upon binding of both agonists and sufficient depolarization of the postsynaptic membrane to relieve the magnesium (Mg²⁺) block, the receptor's ion channel opens, allowing an influx of calcium ions (Ca²⁺). This calcium influx triggers a cascade of downstream signaling events crucial for various neuronal functions.

The following diagram illustrates the signaling pathway of the NMDA receptor and the role of D-serine, delivered via D-Serine ethyl ester hydrochloride.

NMDA_Signaling_Pathway NMDA Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space DSerEE D-Serine Ethyl Ester Hydrochloride Esterase Esterases DSerEE->Esterase Hydrolysis DSer D-Serine NMDAR NMDA Receptor DSer->NMDAR Binds to GluN1 subunit Glutamate Glutamate Glutamate->NMDAR Binds to GluN2 subunit Esterase->DSer Mg_ion Mg²⁺ NMDAR->Mg_ion Depolarization removes block Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Channel Opening CaM Calmodulin (CaM) Ca_ion->CaM Activates CaMKII CaMKII CaM->CaMKII Activates PKC PKC CaM->PKC Activates CREB CREB Activation CaMKII->CREB PKC->CREB Gene_Expression Gene Expression & Synaptic Plasticity CREB->Gene_Expression

Caption: NMDA Receptor signaling pathway activated by D-serine.

Quantitative Data

While specific quantitative data for D-Serine ethyl ester hydrochloride is limited in publicly available literature, numerous studies have quantified the effects of its active metabolite, D-serine. The following table summarizes key findings from these studies, which are relevant for designing experiments with the ethyl ester prodrug. Researchers should consider that the ester form may require optimization of concentration and incubation times to allow for hydrolysis.

CompoundExperimental ModelMeasured EffectQuantitative ValueReference
D-SerineRat Hippocampal Pyramidal CellsEnhancement of NMDA Receptor Current Amplitude33.31 ± 2.62% increase[3]
D-SerineRat Hippocampal InterneuronsEnhancement of NMDA Receptor Current Amplitude18.97 ± 3.06% increase[3]
D-SerineCocaine-Conditioned Rats (Behavioral)Effective Dose in Extinction Training30 mg/kg and 100 mg/kg (i.p.)[4]
D-SerineIn vitro cell-binding assayInhibition of rCbln1-GluD1 interactionIC₅₀ = 0.31 ± 0.16 mM[5]
D-SerineHealthy Humans (Behavioral)Dose Administered in Cognitive Study2.1 g (oral)[6]
D-Serine Ethyl EsterMorphine-Dependent Rats (Behavioral)Prevention of Morphine DependenceNot specified (continuous infusion)[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline key experimental protocols relevant to the study of D-Serine ethyl ester hydrochloride.

Whole-Cell Patch-Clamp Electrophysiology in Brain Slices

This protocol is adapted from studies investigating the effects of D-serine on NMDA receptor currents and can be used to assess the effects of D-Serine ethyl ester hydrochloride.[3]

Objective: To measure the potentiation of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by D-Serine ethyl ester hydrochloride.

Materials:

  • Acute brain slices (e.g., hippocampus) from rodents.

  • Artificial cerebrospinal fluid (aCSF) of appropriate composition.

  • Internal solution for the patch pipette.

  • D-Serine ethyl ester hydrochloride stock solution.

  • Pharmacological agents to isolate NMDA receptor currents (e.g., NBQX to block AMPA receptors, picrotoxin (B1677862) for GABA-A receptors).

  • Patch-clamp rig with amplifier, micromanipulators, and data acquisition system.

Procedure:

  • Prepare acute brain slices (300-400 µm thick) and allow them to recover in oxygenated aCSF for at least 1 hour.

  • Transfer a slice to the recording chamber and perfuse with aCSF containing AMPA and GABA-A receptor blockers.

  • Establish a whole-cell patch-clamp recording from a neuron of interest (e.g., CA1 pyramidal neuron).

  • Hold the cell at a depolarized potential (e.g., +40 mV) to relieve the Mg²⁺ block of NMDA receptors.

  • Stimulate presynaptic fibers to evoke NMDA receptor-mediated EPSCs and record a stable baseline.

  • Perfuse the slice with aCSF containing the desired concentration of D-Serine ethyl ester hydrochloride.

  • Record the EPSCs in the presence of the compound and compare the amplitude and kinetics to the baseline.

Behavioral Assessment: Conditioned Place Preference (CPP) in Rodents

This protocol is based on studies using D-serine to modulate drug-seeking behavior and can be adapted for D-Serine ethyl ester hydrochloride.[4]

Objective: To assess the effect of D-Serine ethyl ester hydrochloride on the extinction of drug-induced conditioned place preference.

Materials:

  • Conditioned place preference apparatus with distinct compartments.

  • Rodents (rats or mice).

  • Drug of abuse (e.g., cocaine).

  • D-Serine ethyl ester hydrochloride.

  • Vehicle solution (e.g., saline).

Procedure:

  • Pre-conditioning: Allow animals to freely explore the CPP apparatus to determine initial preference for either compartment.

  • Conditioning: For several days, administer the drug of abuse and confine the animal to one compartment. On alternate days, administer the vehicle and confine the animal to the other compartment.

  • Post-conditioning Test: Allow the animal to freely explore the apparatus and measure the time spent in the drug-paired compartment to confirm conditioning.

  • Extinction Training: For several subsequent days, administer D-Serine ethyl ester hydrochloride (or vehicle) and allow the animal to freely explore the apparatus in the absence of the drug of abuse.

  • Reinstatement Test: After extinction, administer a priming dose of the drug of abuse and measure the time spent in the drug-paired compartment to assess reinstatement of drug-seeking behavior.

Experimental Workflow Visualization

The following diagram outlines a general workflow for investigating the effects of a novel compound like D-Serine ethyl ester hydrochloride on NMDA receptor function.

Experimental_Workflow Experimental Workflow for NMDA Receptor Modulator cluster_in_vitro In Vitro / Ex Vivo cluster_in_vivo In Vivo cluster_analysis Data Analysis and Interpretation Receptor_Binding Receptor Binding Assays (Determine affinity for NMDA receptor) Electrophysiology Electrophysiology (Patch-clamp on cultured neurons or brain slices) Receptor_Binding->Electrophysiology Calcium_Imaging Calcium Imaging (Measure intracellular Ca²⁺ influx) Electrophysiology->Calcium_Imaging Pharmacokinetics Pharmacokinetics (Determine bioavailability and brain penetration) Calcium_Imaging->Pharmacokinetics Behavioral_Studies Behavioral Studies (e.g., Morris Water Maze, CPP) Pharmacokinetics->Behavioral_Studies Dose_Response Dose-Response Analysis Behavioral_Studies->Dose_Response Efficacy_Potency Determine Efficacy and Potency Dose_Response->Efficacy_Potency Mechanism_Validation Validate Mechanism of Action Efficacy_Potency->Mechanism_Validation

Caption: A general experimental workflow for NMDA receptor modulator studies.

D-Serine ethyl ester hydrochloride is a valuable research tool for probing the function of the NMDA receptor and the broader glutamatergic system. Its enhanced cell permeability compared to D-serine makes it a useful compound for in vitro and in vivo studies. By understanding its synonyms, mechanism of action, and relevant experimental data and protocols, researchers can effectively utilize this compound to advance our understanding of neurological and psychiatric disorders and to explore novel therapeutic strategies targeting the NMDA receptor.

References

Chemical Identity and Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to H-D-Ser-OEt.HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (D-Serine ethyl ester hydrochloride), a key derivative of the amino acid D-serine. This document outlines its chemical properties, synthesis, and significant applications in biochemical research and pharmaceutical development, with a focus on its role as a versatile building block in peptide synthesis and as a modulator of neurotransmitter systems.

This compound, systematically named (R)-ethyl 2-amino-3-hydroxypropanoate hydrochloride, is the ethyl ester hydrochloride salt of D-serine.[1] The presence of the ethyl ester group serves to protect the carboxylic acid functionality of D-serine, while the hydrochloride salt enhances its stability and solubility, particularly in aqueous solutions.[1][2] This compound is typically a white crystalline powder and is highly soluble in water.[1][3]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Weight 169.61 g/mol [2][4][5]
Molecular Formula C₅H₁₂ClNO₃[1][2]
CAS Number 104055-46-1[1][2][3][5][6]
Melting Point 95-107 °C[3]
Optical Rotation [a]D = +4 ± 2º (c=2% in H₂O)[3]
Purity ≥99%[3][5]

Synthesis and Chemical Reactions

The primary method for synthesizing this compound is through the esterification of D-serine. This process is typically followed by the formation of the hydrochloride salt to improve the compound's stability and handling characteristics.

General Synthesis Workflow

The synthesis of this compound involves a two-step process: esterification of D-serine with ethanol (B145695) in the presence of an acid catalyst, followed by the introduction of hydrochloric acid to form the stable salt.

G D_Serine D-Serine Esterification Esterification Reaction D_Serine->Esterification Ethanol Ethanol (Solvent/Reagent) Ethanol->Esterification Acid_Catalyst Acid Catalyst (e.g., SOCl₂) Acid_Catalyst->Esterification Intermediate D-Serine Ethyl Ester Esterification->Intermediate Salt_Formation Salt Formation Intermediate->Salt_Formation HCl Hydrochloric Acid HCl->Salt_Formation Final_Product This compound Salt_Formation->Final_Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Representative Protocol for the Synthesis of this compound:

This protocol is a representative method based on common laboratory practices for the esterification of amino acids.

  • Esterification:

    • Suspend D-serine in anhydrous ethanol.

    • Cool the suspension in an ice bath.

    • Slowly add thionyl chloride (SOCl₂) dropwise to the stirred suspension. The SOCl₂ reacts with ethanol to form HCl in situ, which catalyzes the esterification.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Isolation and Purification:

    • Remove the solvent under reduced pressure to yield the crude product.

    • The resulting solid can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to obtain pure this compound as a white crystalline solid.

Applications in Research and Drug Development

This compound is a valuable compound with applications spanning peptide synthesis, neuroscience, and medicinal chemistry.

Peptide Synthesis

The primary application of this compound is as a protected amino acid building block in peptide synthesis.[2] The ethyl ester group protects the C-terminus of D-serine, allowing for the controlled formation of peptide bonds at the N-terminus. This is particularly useful in Solid-Phase Peptide Synthesis (SPPS).[2] The incorporation of D-amino acids like D-serine can increase the proteolytic stability of synthetic peptides, a desirable characteristic for therapeutic peptide development.[1]

Neuroscience Research

As a derivative of D-serine, this compound is utilized in neuroscience research as a modulator of N-methyl-D-aspartate (NMDA) receptors.[3][5][6] D-serine is a co-agonist at the glycine (B1666218) site of the NMDA receptor, and its derivatives are important tools for studying synaptic plasticity, cognitive function, and various neurological disorders.[1][3] The ethyl ester group can enhance the cell permeability of D-serine, facilitating its delivery in experimental systems.

Signaling Pathway Modulation

This compound, by acting as a precursor to D-serine, can influence NMDA receptor-mediated signaling pathways, which are crucial for learning and memory.

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Activation Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream Initiates HDSerOEt This compound DSerine D-Serine HDSerOEt->DSerine Hydrolysis DSerine->NMDA_Receptor Co-agonist Binding

Caption: Role of this compound in NMDA receptor signaling.

Conclusion

This compound is a chemically stable and versatile derivative of D-serine with significant utility in both synthetic chemistry and the life sciences. Its well-defined properties make it a reliable reagent for researchers. As a protected amino acid, it facilitates the synthesis of custom peptides with enhanced stability. In neuroscience, it serves as a valuable tool for investigating the complex roles of NMDA receptor signaling in health and disease, highlighting its potential in the early stages of drug development for neurological and psychiatric conditions.

References

The Pivotal Role of D-Serine Derivatives in Shaping Neurotransmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-serine, an endogenous co-agonist at the N-methyl-D-aspartate (NMDA) receptor, has emerged as a critical modulator of synaptic plasticity, learning, and memory. Its dysregulation is implicated in a spectrum of neurological and psychiatric disorders, making the D-serine signaling pathway a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the synthesis, release, and function of D-serine and its derivatives in neurotransmission. It details the intricate mechanisms governing NMDA receptor activation and presents a comprehensive overview of the experimental methodologies used to investigate these processes. Furthermore, this document summarizes key quantitative data on the pharmacological properties of D-serine and its analogs, offering a valuable resource for researchers and drug development professionals in the field of neuroscience.

Introduction: The Ascendance of D-Serine in Neuroscience

Historically considered a mere stereoisomer of L-serine with little physiological relevance in mammals, D-serine has undergone a paradigm shift in scientific understanding. It is now firmly established as the primary endogenous co-agonist of synaptic NMDA receptors in the forebrain, a role once thought to be exclusively held by glycine (B1666218).[1][2][3] This discovery has profound implications for our understanding of glutamatergic neurotransmission and has opened new avenues for the development of novel therapeutics for conditions such as schizophrenia, Alzheimer's disease, and post-traumatic stress disorder (PTSD).[1][4]

The activation of NMDA receptors is a cornerstone of synaptic plasticity, the cellular mechanism underlying learning and memory.[1] This process requires the simultaneous binding of glutamate (B1630785) to the GluN2 subunit and a co-agonist, such as D-serine, to the GluN1 subunit.[1][2] The concentration of D-serine at the synapse is therefore a critical determinant of NMDA receptor function and, consequently, higher-order cognitive processes.

The D-Serine Signaling Pathway

The intricate regulation of D-serine levels in the brain involves a complex interplay of synthesis, degradation, and transport mechanisms.

Synthesis and Degradation: A Tightly Controlled Balance

D-serine is synthesized from its enantiomer, L-serine, by the pyridoxal-5'-phosphate (PLP)-dependent enzyme, serine racemase (SR) .[4][5] A prevailing model, termed the "serine shuttle," proposes that astrocytes synthesize L-serine, which is then transported to neurons for conversion into D-serine by SR.[4] While initially believed to be a "gliotransmitter" released from astrocytes, a growing body of evidence now indicates that under physiological conditions, D-serine is primarily synthesized and released by neurons.[2]

The degradation of D-serine is primarily mediated by the flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme D-amino acid oxidase (DAAO) .[3] The regional distribution of DAAO is inversely correlated with D-serine levels, with high DAAO activity in the cerebellum and lower levels in the forebrain, where D-serine concentrations are highest.[3] This enzymatic degradation represents a key mechanism for terminating D-serine signaling.

D_Serine_Metabolism L_Serine L-Serine SR Serine Racemase (SR) L_Serine->SR Substrate D_Serine D-Serine DAAO D-Amino Acid Oxidase (DAAO) D_Serine->DAAO Substrate Pyruvate Pyruvate + NH3 SR->D_Serine Synthesis DAAO->Pyruvate Degradation

Figure 1: Simplified pathway of D-serine synthesis and degradation.

Release and Transport: Orchestrating Synaptic Availability

The release of D-serine from neurons is a crucial step in modulating NMDA receptor activity. Evidence suggests that this release is not primarily vesicular but occurs via amino acid transporters, such as the alanine-serine-cysteine transporter 1 (Asc-1) .[1][4] This transporter can mediate the hetero-exchange of D-serine with other amino acids, thereby influencing its extracellular concentration.

D-Serine Derivatives and their Pharmacological Properties

The therapeutic potential of modulating the D-serine pathway has spurred the development of various derivatives and related compounds. These can be broadly categorized as direct NMDA receptor agonists, inhibitors of D-serine degradation, and inhibitors of D-serine synthesis.

Direct NMDA Receptor Glycine Site Agonists

While D-serine itself has been investigated in clinical trials, its derivatives are being explored to improve pharmacokinetic properties and reduce potential side effects.

CompoundTargetParameterValueSpeciesReference
D-SerineNMDA Receptor (GluN1)EC50~1 µMRat[6]
Deuterated D-Serine (Compound 100)NMDA Receptor (GluN1)Plasma Cmax (30 mg/kg, PO)~15 µg/mLRat[7]
Deuterated D-Serine (Compound 100)NMDA Receptor (GluN1)Hippocampus Cmax (30 mg/kg, PO)~2 µg/gRat[7]
Deuterated D-Serine (Compound 100)NMDA Receptor (GluN1)Cortex Cmax (30 mg/kg, PO)~1.5 µg/gRat[7]

Table 1: Pharmacological and Pharmacokinetic Data for D-Serine and a Deuterated Derivative.

Inhibitors of D-Amino Acid Oxidase (DAAO)

Inhibiting DAAO offers an alternative strategy to elevate synaptic D-serine levels by preventing its degradation. Several DAAO inhibitors have been developed and tested in preclinical and clinical studies.

CompoundTargetParameterValueSpeciesReference
CBIODAAOKi20 nM-[8]
JHU 1057DAAOKi30 nM-[8]
JHU 1377DAAOKi40 nM-[8]
Sodium BenzoateDAAO---[1]
Luvadaxistat (TAK-831)DAAO---[1]

Table 2: Potency of Selected D-Amino Acid Oxidase (DAAO) Inhibitors.

CompoundDoseRouteT1/2AUC (0-3h)SpeciesReference
JHU 1057100 mg/kgPO1.8 h-Mouse[8]
CBIO30 mg/kgPO2.3 h-Mouse[8]
JHU 137730 mg/kgPO1.9 h-Mouse[8]
D-Serine30 mg/kgPO-~2000 nmol·h/mLMouse[8]
D-Serine + JHU 1057 (100 mg/kg PO)30 mg/kgPO-~4000 nmol·h/mLMouse[8]
D-Serine + JHU 1057 (1 mg/kg/h IV)30 mg/kgPO-~6000 nmol·h/mLMouse[8]

Table 3: Pharmacokinetic Parameters of DAAO Inhibitors and their Effect on D-Serine Exposure in Mice.

Inhibitors of Serine Racemase (SR)

In conditions where excessive NMDA receptor activation is detrimental, such as in excitotoxicity following stroke, inhibiting D-serine synthesis via SR inhibition is a potential therapeutic strategy.

CompoundTargetParameterValueReference
MadecassosideSerine RacemaseIC5026 µM[7]
MalonateSerine RacemaseIC50449 µM[7]
L-Serine O-sulfateSerine Racemase-Substrate and Inhibitor[5]

Table 4: Inhibitory Potency of Selected Serine Racemase Inhibitors.

Key Experimental Protocols

The investigation of D-serine's role in neurotransmission relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for some of the key experiments cited in this guide.

High-Performance Liquid Chromatography (HPLC) for D- and L-Serine Analysis

This method allows for the separation and quantification of D- and L-serine enantiomers in biological samples.

Sample Preparation (Rat Brain Tissue):

  • Dissect the brain region of interest (e.g., prefrontal cortex) on ice.

  • Homogenize the tissue in 10 volumes of 10% (v/v) methanol (B129727) solution using a Polytron homogenizer.

  • Incubate the homogenate on ice for 15 minutes.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm filter.

  • For D-serine identification, an aliquot can be treated with D-amino acid oxidase to specifically degrade D-serine.[2]

Derivatization:

  • Mix the sample with a 4 mM solution of o-phthalaldehyde (B127526) (OPA) and N-acetyl-L-cysteine (NAC) at a 4:1 ratio.

  • Allow the reaction to proceed for 150 seconds at room temperature to form diastereomeric isoindole derivatives.[2]

HPLC-ECD Analysis:

  • Inject 10-20 µL of the reaction mixture onto a reversed-phase HPLC system equipped with an electrochemical detector (ECD).

  • Mobile Phase: A mixture of 100 mmol/L phosphate (B84403) buffer (pH 6.0) and methanol (e.g., 82:18 v/v) with EDTA.[2]

  • Column: C18 column (e.g., Eicompak EX-3ODS, 4.6 mm i.d. × 100 mm, 3 µm particles).

  • Detection: Electrochemical detector with a glassy carbon working electrode, with an applied voltage of +600 mV vs. Ag/AgCl.[2]

HPLC_Workflow Start Brain Tissue Sample Homogenization Homogenization in Methanol Start->Homogenization Centrifugation Centrifugation & Filtration Homogenization->Centrifugation Derivatization Derivatization with OPA/NAC Centrifugation->Derivatization HPLC HPLC Separation (C18 Column) Derivatization->HPLC ECD Electrochemical Detection HPLC->ECD Data Data Analysis (Quantification) ECD->Data

Figure 2: Experimental workflow for HPLC analysis of D/L-serine.

In Vivo Microdialysis for Extracellular D-Serine Measurement

This technique allows for the real-time monitoring of extracellular D-serine levels in the brain of a living animal.

Probe Implantation:

  • Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

  • Implant a microdialysis probe into the brain region of interest (e.g., striatum).

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 25 µL/hr).[4]

Sample Collection and Analysis:

  • Allow the probe to equilibrate for approximately 45 minutes.

  • Collect dialysate samples at regular intervals.

  • For high temporal resolution, couple the microdialysis setup to an online capillary electrophoresis (CE) system with laser-induced fluorescence (LIF) detection.[4]

  • Derivatize the amino acids in the dialysate with a fluorescent tag prior to CE analysis.

Pharmacological Manipulation:

  • Drugs can be administered systemically or locally through the microdialysis probe (retrodialysis) to study their effects on extracellular D-serine levels.[4]

NMDA Receptor Binding Assay

This assay is used to determine the affinity of D-serine derivatives for the NMDA receptor.

Membrane Preparation:

  • Homogenize brain tissue (e.g., rat cortex) in a sucrose (B13894) buffer.

  • Perform differential centrifugation to isolate a crude synaptosomal membrane fraction.

Binding Reaction:

  • Incubate the membrane preparation with a radiolabeled ligand that binds to the glycine site of the NMDA receptor (e.g., [³H]glycine or a specific radiolabeled antagonist).

  • Add varying concentrations of the unlabeled D-serine derivative to compete with the radiolabeled ligand for binding.

  • Incubate at a specific temperature for a set period to reach equilibrium.

Separation and Quantification:

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters to remove non-specifically bound radioactivity.

  • Measure the radioactivity retained on the filters using liquid scintillation counting.

Data Analysis:

  • Plot the percentage of specific binding against the concentration of the competing ligand.

  • Use non-linear regression analysis to determine the IC50 (the concentration of the derivative that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Future Directions and Therapeutic Implications

The growing understanding of the D-serine signaling pathway has significant implications for the development of novel therapeutics. Targeting this pathway offers multiple avenues for intervention:

  • Direct Agonism: D-serine and its derivatives can directly enhance NMDA receptor function, which may be beneficial in conditions characterized by NMDA receptor hypofunction, such as schizophrenia.

  • DAAO Inhibition: Increasing endogenous D-serine levels by inhibiting its degradation is a promising strategy that may offer a more nuanced modulation of NMDA receptor activity compared to direct agonists.

  • SR Inhibition: In pathological states of NMDA receptor overactivation, such as excitotoxicity, inhibiting D-serine synthesis could be neuroprotective.

Therapeutic_Strategies DSerine_Pathway D-Serine Signaling Pathway NMDAR_Hypofunction NMDA Receptor Hypofunction (e.g., Schizophrenia) DSerine_Pathway->NMDAR_Hypofunction Dysregulation leads to NMDAR_Hyperfunction NMDA Receptor Hyperfunction (e.g., Excitotoxicity) DSerine_Pathway->NMDAR_Hyperfunction Dysregulation leads to Therapeutic_Benefit1 Therapeutic Benefit NMDAR_Hypofunction->Therapeutic_Benefit1 Therapeutic_Benefit2 Therapeutic Benefit NMDAR_Hyperfunction->Therapeutic_Benefit2 Agonists D-Serine Derivatives (Agonists) Agonists->NMDAR_Hypofunction Targets Agonists->Therapeutic_Benefit1 DAAO_Inhibitors DAAO Inhibitors DAAO_Inhibitors->NMDAR_Hypofunction Targets DAAO_Inhibitors->Therapeutic_Benefit1 SR_Inhibitors Serine Racemase Inhibitors SR_Inhibitors->NMDAR_Hyperfunction Targets SR_Inhibitors->Therapeutic_Benefit2

References

An In-Depth Technical Guide to D-Serine Ethyl Ester Hydrochloride: A Potent NMDA Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Serine (B559539) ethyl ester hydrochloride is a derivative of the endogenous N-methyl-D-aspartate (NMDA) receptor co-agonist D-serine. This technical guide provides a comprehensive overview of its discovery, synthesis, and biological activity, with a focus on its potential as a therapeutic agent. While D-serine itself has been the subject of extensive research, this guide also addresses its ethyl ester derivative, a compound designed to potentially offer improved pharmacokinetic properties. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows to serve as a valuable resource for researchers in neuroscience and drug development.

Introduction: The Role of D-Serine in NMDA Receptor Modulation

The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission in the central nervous system, requires the binding of both glutamate (B1630785) and a co-agonist for its activation[1][2][3]. For many years, glycine (B1666218) was considered the primary co-agonist. However, research has revealed that D-serine, an "unnatural" amino acid, is a more potent and likely the main endogenous co-agonist at the glycine site of the NMDA receptor in many brain regions[1][2]. D-serine is synthesized from L-serine by the enzyme serine racemase and is localized in both neurons and astrocytes[2][4]. Its crucial role in synaptic plasticity, learning, and memory has made it and its derivatives promising targets for therapeutic intervention in neurological and psychiatric disorders characterized by NMDA receptor hypofunction, such as schizophrenia[4][5][6][7].

D-Serine ethyl ester hydrochloride was developed as a prodrug of D-serine, with the esterification of the carboxylic acid group aiming to enhance its lipophilicity and potentially improve its ability to cross the blood-brain barrier. The hydrochloride salt form increases its stability and water solubility, facilitating its use in research and pharmaceutical formulations[8].

Synthesis of D-Serine Ethyl Ester Hydrochloride

General Experimental Protocol: Fischer Esterification

A plausible synthesis method for D-Serine ethyl ester hydrochloride is the Fischer esterification of D-serine with ethanol (B145695) in the presence of anhydrous hydrogen chloride.

Materials:

  • D-Serine

  • Anhydrous Ethanol (EtOH)

  • Anhydrous Hydrogen Chloride (HCl) gas or Thionyl Chloride (SOCl₂)

  • Diethyl ether

Procedure:

  • A suspension of D-serine in anhydrous ethanol is cooled in an ice bath.

  • Anhydrous hydrogen chloride gas is bubbled through the suspension, or thionyl chloride is added dropwise, to serve as both the catalyst and the source of the hydrochloride salt.

  • The reaction mixture is then typically stirred at room temperature or gently refluxed until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product, D-Serine ethyl ester hydrochloride, can be purified by recrystallization, often from a solvent system like methanol-ether[9].

It is important to note that this is a generalized procedure, and optimization of reaction conditions such as temperature, reaction time, and purification methods would be necessary to achieve high yield and purity.

Biological Activity and Mechanism of Action

As a prodrug, D-Serine ethyl ester hydrochloride is expected to be hydrolyzed in vivo by esterases to release D-serine. Therefore, its primary mechanism of action is attributable to the activity of D-serine as a co-agonist at the glycine site of the NMDA receptor.

NMDA Receptor Signaling Pathway

The binding of D-serine to the GluN1 subunit of the NMDA receptor, in conjunction with glutamate binding to the GluN2 subunit, leads to a conformational change that opens the receptor's ion channel. This allows for the influx of Ca²⁺ ions, which triggers a cascade of downstream signaling events crucial for synaptic plasticity.

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor D-Serine D-Serine D-Serine->NMDA_Receptor Ca_influx Ca²⁺ Influx NMDA_Receptor->Ca_influx Channel Opening CaMKII CaMKII Ca_influx->CaMKII CREB CREB CaMKII->CREB Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression

NMDA Receptor Signaling Pathway.

Quantitative Data

Direct comparative quantitative data for D-Serine ethyl ester hydrochloride versus D-serine is notably absent in the reviewed scientific literature. The following tables summarize key quantitative data for D-serine, which serves as the active metabolite of its ethyl ester. This information provides a baseline for the expected pharmacological profile.

Table 1: In Vitro Activity of D-Serine at the NMDA Receptor
ParameterValueSpecies/SystemReference
Potency (vs. Glycine)More potentRecombinant NMDA receptors[1][2]
NMDA Current Enhancement51.66 ± 7.89% increase at 10 µMRat Hippocampal Pyramidal Cells[3]
Table 2: Pharmacokinetic Parameters of D-Serine in Rodents
ParameterValueSpeciesAdministrationReference
Elimination Half-life (t½)108 ± 16 minRatIntravenous[10]
Total Clearance7.9 ± 0.9 ml/min/kgRatIntravenous[10]
Oral Bioavailability94 ± 27%RatOral[10]
Elimination Half-life (t½)1.2 hWild-type MouseOral[11][12]
Elimination Half-life (t½)> 10 hDAAO Knockout MouseOral[11][12]

DAAO: D-Amino Acid Oxidase, the primary enzyme responsible for D-serine degradation.

Table 3: Preclinical Efficacy of D-Serine in a Schizophrenia Model
Animal ModelTreatmentKey FindingReference
Neurodevelopmental mouse modelChronic D-serineAmeliorated cognitive dysfunction[4][5][7]

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of D-Serine ethyl ester hydrochloride are crucial for reproducible research.

In Vitro NMDA Receptor Activity Assay: Electrophysiology

A standard method to assess the activity of compounds at the NMDA receptor is through whole-cell patch-clamp recordings in primary neuronal cultures or brain slices.

Objective: To measure the enhancement of NMDA-mediated currents by D-Serine ethyl ester hydrochloride (following its presumed hydrolysis to D-serine).

Procedure:

  • Prepare acute hippocampal slices from rodents.

  • Establish whole-cell patch-clamp recordings from pyramidal neurons.

  • Pharmacologically isolate NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by blocking AMPA, GABA, and glycine receptors.

  • Record baseline NMDA-EPSCs.

  • Perfuse the slices with a known concentration of D-Serine ethyl ester hydrochloride.

  • Record NMDA-EPSCs in the presence of the compound and compare the current amplitude to the baseline to determine the degree of potentiation[3].

In Vivo Pharmacokinetic Study

To determine the pharmacokinetic profile of D-Serine ethyl ester hydrochloride, studies in animal models are conducted.

Objective: To measure key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability.

Procedure:

  • Administer D-Serine ethyl ester hydrochloride to rodents via intravenous (IV) and oral (PO) routes at a defined dose.

  • Collect blood samples at various time points post-administration.

  • Process the blood samples to isolate plasma.

  • Quantify the concentrations of both D-Serine ethyl ester hydrochloride and its metabolite, D-serine, in the plasma samples using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS).

  • Plot the plasma concentration-time curves and calculate the pharmacokinetic parameters using appropriate software[10][11][12].

Drug Development Workflow

The development of a compound like D-Serine ethyl ester hydrochloride follows a structured workflow from initial discovery to potential clinical application.

Drug_Development_Workflow Start Discovery & Synthesis Preclinical Preclinical Studies (In Vitro & In Vivo) Start->Preclinical IND Investigational New Drug (IND) Application Preclinical->IND Phase1 Phase I Clinical Trials (Safety) IND->Phase1 Phase2 Phase II Clinical Trials (Efficacy) Phase1->Phase2 Phase3 Phase III Clinical Trials (Large-scale Efficacy) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval Regulatory Approval NDA->Approval

Drug Development Workflow.

Conclusion and Future Directions

D-Serine ethyl ester hydrochloride holds promise as a research tool and potential therapeutic agent for disorders associated with NMDA receptor hypofunction. Its design as a prodrug of D-serine is a rational approach to potentially improve upon the pharmacokinetic properties of the parent molecule. However, a significant gap exists in the scientific literature regarding direct comparative studies of D-Serine ethyl ester hydrochloride and D-serine. Future research should focus on:

  • Detailed Synthesis and Characterization: Publication of a detailed, optimized synthesis protocol for D-Serine ethyl ester hydrochloride.

  • Comparative In Vitro Studies: Direct comparison of the NMDA receptor binding affinity and potency of D-serine and its ethyl ester.

  • Comparative Pharmacokinetic Studies: In vivo studies directly comparing the pharmacokinetic profiles of D-serine and D-Serine ethyl ester hydrochloride to validate the prodrug concept.

  • Efficacy in Animal Models: Head-to-head comparisons of the efficacy of D-serine and its ethyl ester in animal models of schizophrenia and other relevant neurological disorders.

Addressing these research gaps will be essential to fully elucidate the therapeutic potential of D-Serine ethyl ester hydrochloride and to guide its further development as a novel treatment for central nervous system disorders.

References

H-D-Ser-OEt.HCl: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Synthesis, Properties, and Applications of D-Serine Ethyl Ester Hydrochloride in Drug Development and Peptide Chemistry

Abstract

H-D-Ser-OEt.HCl, or D-Serine ethyl ester hydrochloride, is a pivotal amino acid derivative with significant applications in medicinal chemistry and biochemical research. As a protected form of D-serine, it serves as a crucial building block in solid-phase peptide synthesis (SPPS) and acts as a modulator of N-methyl-D-aspartate (NMDA) receptors, which are integral to synaptic plasticity and cognitive functions. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis and purification protocols, analytical characterization, and its applications in peptide synthesis and neuroscience research. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is the hydrochloride salt of the ethyl ester of D-serine. The ethyl ester group protects the carboxylic acid functionality, while the hydrochloride salt enhances its stability and solubility in aqueous solutions, making it a versatile reagent in various synthetic applications.[1]

PropertyValueReference
Systematic Name (2R)-2-amino-3-hydroxypropanoic acid ethyl ester hydrochloride
CAS Number 104055-46-1[1]
Molecular Formula C₅H₁₂ClNO₃[1]
Molecular Weight 169.61 g/mol [1]
Appearance White to off-white crystalline solid
Solubility Soluble in water and polar organic solvents like methanol (B129727) and ethanol (B145695).[1]
Storage Store at 2-8°C to ensure stability.[1]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common method for the synthesis of this compound is the Fischer esterification of D-serine using ethanol as both the solvent and reactant, with an acid catalyst, typically thionyl chloride (SOCl₂) or by bubbling dry hydrogen chloride gas.

Materials:

  • D-serine

  • Absolute Ethanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether (anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend D-serine in absolute ethanol. The flask should be cooled in an ice bath.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride dropwise to the cooled suspension with vigorous stirring. This reaction is exothermic and generates sulfur dioxide and hydrogen chloride gas, so it must be performed in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent and any excess thionyl chloride are removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethanol and then precipitate the pure this compound by the slow addition of cold anhydrous diethyl ether.

  • Isolation and Drying: Collect the crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pure this compound.

Synthesis_Workflow D_Serine D-Serine Reaction_Mixture Reaction Mixture in Flask D_Serine->Reaction_Mixture Ethanol Absolute Ethanol Ethanol->Reaction_Mixture SOCl2 Thionyl Chloride SOCl2->Reaction_Mixture Slow Addition (0°C) Reflux Reflux Reaction_Mixture->Reflux Heat Evaporation Rotary Evaporation Reflux->Evaporation Cool & Concentrate Crude_Product Crude this compound Evaporation->Crude_Product Recrystallization Recrystallization (Ethanol/Diethyl Ether) Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product Isolate & Dry

Fig. 1: Synthesis Workflow for this compound.
Analytical Characterization

The purity and identity of the synthesized this compound should be confirmed using various analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), the α-proton, and the β-protons of the serine backbone. The chemical shifts will be influenced by the solvent.
¹³C NMR Resonances for the carbonyl carbon, the α-carbon, the β-carbon, and the two carbons of the ethyl group.
FTIR Characteristic absorption bands for the O-H stretch (hydroxyl group), N-H stretch (amine hydrochloride), C=O stretch (ester), and C-O stretches.
Purity (HPLC) A single major peak indicating high purity (typically ≥98%).

Applications in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in SPPS, particularly for the synthesis of peptides containing D-amino acids, which can enhance their stability against enzymatic degradation. The ethyl ester serves as a protecting group for the C-terminus.

General Workflow for SPPS using this compound

The following diagram illustrates a typical workflow for the incorporation of a D-serine residue using its Nα-protected form (e.g., Fmoc-D-Ser(tBu)-OH, derived from this compound) in an automated peptide synthesizer using Fmoc/tBu chemistry.

SPPS_Workflow Resin Resin Swelling (e.g., in DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Coupling of Nα-Fmoc-D-Ser(tBu)-OH (with HBTU/DIPEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Capping Capping (Optional) (e.g., Acetic Anhydride) Washing2->Capping Repeat Repeat Cycle for Next Amino Acid Capping->Repeat Repeat->Fmoc_Deprotection Cleavage Cleavage from Resin and Side-chain Deprotection (e.g., TFA cocktail) Repeat->Cleavage Final Cycle Precipitation Peptide Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Final_Peptide Pure Peptide Purification->Final_Peptide NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2 subunits) Glutamate->NMDA_Receptor Binds to GluN2 D_Serine D-Serine D_Serine->NMDA_Receptor Binds to GluN1 Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opening CaM Calmodulin (CaM) Ca_Influx->CaM CaMKII CaMKII Activation CaM->CaMKII Signaling_Cascade Downstream Signaling Cascades CaMKII->Signaling_Cascade Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascade->Synaptic_Plasticity

References

An In-Depth Technical Guide to Preliminary In-Vitro Studies with H-D-Ser-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document outlines a series of preliminary in-vitro studies designed to elucidate the mechanism of action and therapeutic potential of H-D-Ser-OEt.HCl, a derivative of D-serine. Given the limited direct experimental data on this specific compound, this guide presents a hypothesized mechanism and a corresponding framework for its investigation.

Introduction

This compound (D-Serine ethyl ester hydrochloride) is a derivative of D-serine, an important endogenous co-agonist at the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor.[1][2] The NMDA receptor is a crucial component of excitatory neurotransmission in the central nervous system and is deeply involved in synaptic plasticity, learning, and memory.[1] Dysfunction of the NMDA receptor has been implicated in a variety of neurological and psychiatric disorders.

It is hypothesized that this compound functions as a pro-drug, which, through the enzymatic action of esterases present in biological tissues, is converted into D-serine. This conversion would increase the local concentration of D-serine, thereby potentiating NMDA receptor activity. The ethyl ester modification is a common strategy in drug design to improve the pharmacokinetic properties of a compound, such as its ability to cross cell membranes. This guide details a series of proposed in-vitro experiments to test this hypothesis and characterize the compound's activity.

Hypothesized Mechanism of Action

The central hypothesis is that this compound is hydrolyzed by cellular esterases to yield D-serine and ethanol. The released D-serine then acts as a co-agonist at the GluN1 subunit of the NMDA receptor. For the NMDA receptor channel to open, it requires the binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist (like D-serine or glycine) to the GluN1 subunit.[1] This dual requirement makes the NMDA receptor a "coincidence detector." Upon activation, the channel opens, allowing an influx of Ca²⁺ ions, which triggers a cascade of downstream signaling events crucial for synaptic plasticity.[1]

NMDA_Receptor_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Postsynaptic Neuron This compound This compound D-Serine D-Serine This compound->D-Serine Hydrolysis NMDAR GluN1 GluN2 Ion Channel D-Serine->NMDAR:f0 Binds to Glycine Site Esterase Esterase Esterase->this compound Glutamate Glutamate Glutamate->NMDAR:f1 Binds to Glutamate Site Ca_Influx Ca²⁺ Influx NMDAR:f2->Ca_Influx Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream_Signaling

Caption: Hypothesized mechanism of this compound at the NMDA receptor.

Proposed Preliminary In-Vitro Assessment

A series of in-vitro experiments are proposed to systematically evaluate the hypothesized mechanism of action of this compound.

Experiment 1: Esterase-Mediated Conversion Assay

Objective: To quantitatively confirm that this compound is hydrolyzed by esterases to release D-serine.

Experimental Protocol: A titrimetric rate determination method can be employed to measure the production of butyric acid, which is analogous to the release of the acid from this compound.[3]

  • Reagents: Prepare a 10 mM Borate (B1201080) Buffer (pH 8.0), a stock solution of this compound, a standardized 0.01 N NaOH titrant, and a solution of porcine liver esterase (or other relevant tissue homogenate).

  • Assay Setup: In a thermostated titration vessel at 25°C, add 25.0 mL of the borate buffer.

  • Substrate Addition: Add a known concentration of this compound to the vessel and allow it to equilibrate.

  • Initiation: Initiate the reaction by adding the esterase enzyme solution.

  • Titration: Maintain the pH at 8.0 by titrating the acidic byproduct with the 0.01 N NaOH solution. Record the volume of NaOH added over time.

  • Data Analysis: The rate of NaOH consumption is proportional to the rate of this compound hydrolysis. Calculate the enzyme activity in units (μmol of substrate hydrolyzed per minute).

Data Presentation:

This compound (μM)Initial Rate (μmol/min/mg protein)
15.2 ± 0.4
1048.5 ± 3.1
50155.2 ± 9.8
100210.6 ± 12.5
200215.3 ± 13.1
(Hypothetical Data)

digraph "Esterase_Assay_Workflow" {
graph [bgcolor="#F1F3F4"];
node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep [label="Prepare Reagents\n(Buffer, Substrate, Enzyme, Titrant)"]; setup [label="Set up Titration Vessel\n(Buffer, 25°C, pH 8.0)"]; add_sub [label="Add this compound"]; add_enz [label="Initiate with Esterase"]; titrate [label="Titrate with NaOH\nto Maintain pH 8.0"]; record [label="Record NaOH Volume\nvs. Time"]; analyze [label="Calculate Hydrolysis Rate"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prep -> setup -> add_sub -> add_enz -> titrate -> record -> analyze -> end; }

Caption: Workflow for the esterase-mediated conversion assay.

Experiment 2: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity of the product of this compound hydrolysis for the glycine binding site on the NMDA receptor.

Experimental Protocol: This assay measures the ability of a test compound to compete with a radiolabeled ligand for the glycine site.[4][5]

  • Membrane Preparation: Prepare cortical membranes from rat brains, which are a rich source of NMDA receptors.

  • Pre-incubation: Incubate this compound with the membrane preparation in the presence of esterase to allow for its conversion to D-serine.

  • Assay Buffer: Use a 50 mM Tris-HCl buffer (pH 7.4).

  • Assay Setup: In a 96-well plate, set up triplicates for:

    • Total Binding: Assay buffer.

    • Non-specific Binding (NSB): A high concentration of a known glycine site ligand (e.g., 1 mM glycine).

    • Test Compound: Serial dilutions of the pre-incubated this compound solution.

  • Reaction: Add the membrane preparation and a radiolabeled glycine site antagonist (e.g., [³H]DCKA) at a concentration close to its Kd.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

  • Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and convert it to the inhibition constant (Kᵢ).

Data Presentation:

CompoundIC₅₀ (nM)Kᵢ (nM)
D-Serine (Control)150 ± 1295 ± 8
This compound (pre-incubated)185 ± 20117 ± 13
This compound (no pre-incubation)> 10,000> 6,300
(Hypothetical Data)

digraph "Binding_Assay_Workflow" {
graph [bgcolor="#F1F3F4"];
node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_mem [label="Prepare Rat Cortical\nMembranes"]; pre_incubate [label="Pre-incubate this compound\nwith Membranes/Esterase"]; setup_plate [label="Set up 96-well Plate\n(Total, NSB, Test Compound)"]; add_reagents [label="Add Membranes and\n[³H]Radioligand"]; incubate [label="Incubate at RT\nfor 60 min"]; filtrate [label="Filter to Separate\nBound/Free Ligand"]; count [label="Quantify Radioactivity\n(Scintillation Counting)"]; analyze [label="Calculate IC₅₀ and Kᵢ"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prep_mem -> pre_incubate -> setup_plate -> add_reagents -> incubate -> filtrate -> count -> analyze -> end; }

Caption: Workflow for the competitive radioligand binding assay.

Experiment 3: Whole-Cell Patch-Clamp Electrophysiology

Objective: To assess the functional effect of this compound on NMDA receptor-mediated currents in neuronal cells.

Experimental Protocol: This technique measures ion flow through NMDA receptor channels in real-time.[6][7]

  • Cell Culture: Use primary hippocampal neurons or a cell line (e.g., HEK293) stably expressing NMDA receptor subunits (GluN1/GluN2A).

  • Recording Setup: Use a whole-cell patch-clamp setup. The external solution should contain NMDA (e.g., 100 μM) and be free of Mg²⁺ to prevent voltage-dependent block. The internal pipette solution will contain standard electrolytes.

  • Recording Procedure:

    • Establish a whole-cell recording configuration.

    • Hold the cell at a negative potential (e.g., -70 mV).

    • Apply a brief pulse of NMDA to elicit a baseline inward current.

    • Perfuse the cell with varying concentrations of this compound for a few minutes to allow for diffusion and potential conversion.

    • Apply another pulse of NMDA in the presence of this compound and record the current.

  • Data Analysis: Measure the peak amplitude of the NMDA-evoked currents before and after the application of this compound. Calculate the percentage potentiation of the current.

Data Presentation:

This compound (μM)NMDA-Evoked Current (% of Control)
0.1125 ± 15%
1210 ± 22%
10350 ± 31%
100365 ± 28%
(Hypothetical Data)

digraph "Patch_Clamp_Workflow" {
graph [bgcolor="#F1F3F4"];
node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; culture [label="Culture Neurons or\nHEK293 cells with NMDARs"]; patch [label="Establish Whole-Cell\nPatch Configuration"]; baseline [label="Record Baseline Current\n(Apply NMDA pulse)"]; perfuse [label="Perfuse with\nthis compound"]; record_test [label="Record Test Current\n(Apply NMDA pulse)"]; washout [label="Washout Compound"]; analyze [label="Measure Peak Amplitudes\nand Calculate Potentiation"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> culture -> patch -> baseline -> perfuse -> record_test -> washout -> analyze -> end; }

Caption: Workflow for the whole-cell patch-clamp experiment.

Experiment 4: In-Vitro Neuroprotection Assay

Objective: To determine if this compound can protect neuronal cells from NMDA receptor-mediated excitotoxicity.

Experimental Protocol: A cell viability assay will be used to assess the protective effects of the compound against glutamate-induced toxicity.[8][9]

  • Cell Culture: Plate a neuronal cell line, such as HT22 hippocampal neurons, in 96-well plates.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Introduce an excitotoxic insult by adding a high concentration of glutamate (e.g., 5 mM).

  • Incubation: Incubate the cells for 24 hours.

  • Viability Assay: Use a Resazurin or MTT assay to measure cell viability. Add the reagent to the wells and incubate as per the manufacturer's protocol.

  • Measurement: Read the absorbance or fluorescence on a plate reader.

  • Data Analysis: Normalize the viability of treated cells to the untreated control group. Determine the concentration-dependent protective effect of this compound.

Data Presentation:

This compound (μM)Cell Viability (% of Control)
0 (Glutamate only)45 ± 5%
155 ± 6%
1072 ± 8%
5088 ± 7%
10091 ± 6%
(Hypothetical Data)

digraph "Neuroprotection_Assay_Workflow" {
graph [bgcolor="#F1F3F4"];
node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; plate_cells [label="Plate HT22 Neuronal Cells\nin 96-well Plates"]; pretreat [label="Pre-treat with various\nconcentrations of this compound"]; add_toxin [label="Induce Excitotoxicity\n(e.g., 5 mM Glutamate)"]; incubate [label="Incubate for 24 hours"]; viability_assay [label="Perform Cell Viability Assay\n(e.g., Resazurin/MTT)"]; measure [label="Read Absorbance/\nFluorescence"]; analyze [label="Normalize Data and\nDetermine Protection"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> plate_cells -> pretreat -> add_toxin -> incubate -> viability_assay -> measure -> analyze -> end; }

Caption: Workflow for the in-vitro neuroprotection assay.

Conclusion

This technical guide outlines a structured, hypothesis-driven approach for the preliminary in-vitro evaluation of this compound. The proposed experiments are designed to systematically test the hypothesis that it acts as a pro-drug for the NMDA receptor co-agonist D-serine. Successful validation of this mechanism, from enzymatic conversion and receptor binding to functional potentiation and neuroprotection, would provide a strong foundation for further pre-clinical development. The data generated from these studies will be critical for understanding the compound's pharmacological profile and its potential as a therapeutic agent for disorders associated with NMDA receptor hypofunction.

References

The Pharmacology of D-Serine Ethyl Ester Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Serine (B559539) is an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a pivotal role in glutamatergic neurotransmission and synaptic plasticity. Its therapeutic potential in neurological and psychiatric disorders, including schizophrenia and depression, is an active area of research. D-Serine ethyl ester hydrochloride is a derivative of D-Serine, developed to potentially enhance its pharmacokinetic properties, such as bioavailability. This technical guide provides a comprehensive overview of the pharmacology of D-Serine ethyl ester hydrochloride, with a focus on its mechanism of action as a prodrug for D-Serine, and the subsequent pharmacodynamics and pharmacokinetics of the active compound. This document synthesizes preclinical and clinical findings, presents quantitative data in structured tables, details relevant experimental protocols, and provides visual representations of key pathways and workflows.

Introduction: The Role of D-Serine in NMDA Receptor Modulation

The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, is unique in its requirement for dual agonists for activation: glutamate (B1630785) and a co-agonist, typically glycine (B1666218) or D-Serine.[1][2][3] D-Serine, an endogenous amino acid synthesized from L-Serine by the enzyme serine racemase, is a potent co-agonist at the glycine binding site on the GluN1 subunit of the NMDA receptor.[4][5] Its distribution in the brain mirrors that of NMDA receptors, suggesting a crucial role in modulating their function.[3] By binding to the NMDA receptor, D-Serine facilitates the opening of the ion channel in the presence of glutamate, leading to calcium influx and the activation of downstream signaling cascades essential for synaptic plasticity, learning, and memory.[1][2]

D-Serine ethyl ester hydrochloride is a synthetically derived ester of D-Serine.[6] In pharmacology, esterification is a common strategy to create prodrugs with improved characteristics, such as increased lipophilicity for better membrane permeability and enhanced bioavailability. The underlying principle is that the ester form is more readily absorbed and distributed, and once in the body, it is hydrolyzed by endogenous esterases to release the active parent drug, in this case, D-Serine. While specific quantitative data on the hydrolysis of D-Serine ethyl ester hydrochloride in vivo is limited in the public domain, it is presumed to undergo this conversion to exert its pharmacological effects through the action of D-Serine.

Mechanism of Action

The primary mechanism of action of D-Serine ethyl ester hydrochloride is to serve as a prodrug that delivers D-Serine to its site of action. Once hydrolyzed, D-Serine acts as a potent co-agonist at the glycine site of the NMDA receptor.

NMDA Receptor Co-agonism

The binding of both glutamate to the GluN2 subunit and a co-agonist (D-Serine or glycine) to the GluN1 subunit is required to open the NMDA receptor's ion channel.[4] D-Serine is considered a key endogenous modulator of synaptic NMDA receptors, and its availability can be a rate-limiting factor for NMDA receptor activation.[1][2] Enhanced NMDA receptor function through increased D-Serine availability is hypothesized to be beneficial in conditions associated with NMDA receptor hypofunction, such as schizophrenia.[7][8]

Signaling Pathway

The activation of the NMDA receptor by glutamate and D-Serine initiates a cascade of intracellular events critical for synaptic plasticity.

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space D-Serine_ester D-Serine Ethyl Ester D-Serine D-Serine D-Serine_ester->D-Serine Hydrolysis NMDAR NMDA Receptor (GluN1/GluN2) D-Serine->NMDAR Binds to GluN1 Glutamate Glutamate Glutamate->NMDAR Binds to GluN2 Esterase Esterases Esterase->D-Serine Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening CaM_CaMKII CaM/CaMKII Activation Ca_influx->CaM_CaMKII CREB CREB Phosphorylation CaM_CaMKII->CREB Gene_expression Gene Expression & Synaptic Plasticity CREB->Gene_expression

D-Serine Ethyl Ester NMDA Receptor Signaling Pathway.

Pharmacodynamics

The pharmacodynamic effects of D-Serine ethyl ester hydrochloride are attributable to the actions of D-Serine following its in vivo hydrolysis.

Quantitative Pharmacodynamic Data
ParameterValueReceptor/AssayReference
D-Serine
Potency (vs. Glycine)More potentNMDA Receptor Activation[3]
Role in LTP/LTDEssentialSynaptic Plasticity[1][2]

Note: This table will be populated with more specific quantitative data as it becomes available in the literature.

Pharmacokinetics

The pharmacokinetic profile of D-Serine ethyl ester hydrochloride is expected to differ from that of D-Serine, particularly in terms of absorption and distribution, due to its increased lipophilicity. The primary goal of the ethyl ester prodrug is to improve the bioavailability of D-Serine.

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: The ethyl ester form is predicted to have enhanced absorption from the gastrointestinal tract compared to the more polar D-Serine.

  • Distribution: Increased lipophilicity may also facilitate passage across the blood-brain barrier, potentially leading to higher brain concentrations of D-Serine following administration of the prodrug.

  • Metabolism: D-Serine ethyl ester is expected to be rapidly hydrolyzed by ubiquitous esterases in the plasma and tissues to yield D-Serine and ethanol. D-Serine itself is metabolized by the enzyme D-amino acid oxidase (DAAO), primarily in the periphery.[7]

  • Excretion: The clearance of D-Serine is influenced by the activity of DAAO.

Quantitative Pharmacokinetic Data for D-Serine
ParameterSpeciesValueRoute of AdministrationReference
Oral BioavailabilityRatHighOral[7]
Half-life (t½)Mouse (Wild-type)~1.2 hoursOral[9]
Half-life (t½)Mouse (DAAO-KO)>10 hoursOral[9]

Note: This table highlights the significant role of DAAO in the clearance of D-Serine.

Therapeutic Potential and Clinical Studies

The therapeutic potential of modulating NMDA receptor function with D-Serine has been explored in several clinical trials, primarily for schizophrenia and depression. While these studies have used D-Serine, the findings are relevant to the potential applications of its ethyl ester prodrug.

Schizophrenia

Several studies have investigated D-Serine as an adjunctive therapy for the negative and cognitive symptoms of schizophrenia.[7][8] Some clinical trials have shown that D-Serine, when added to antipsychotic medication, can improve symptoms.[7][8]

Depression

Preclinical studies have shown that D-Serine exhibits antidepressant-like effects in animal models.[7] Clinical investigations into the efficacy of D-Serine for major depressive disorder are ongoing.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the pharmacology of D-Serine and its derivatives.

In Vivo Microdialysis for D-Serine Measurement

Objective: To measure extracellular levels of D-Serine in specific brain regions of freely moving animals following administration of D-Serine ethyl ester hydrochloride.

Methodology:

  • Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, hippocampus) of an anesthetized rodent.

  • Recovery: The animal is allowed to recover from surgery.

  • Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

  • Sample Collection: Dialysate samples are collected at regular intervals before and after systemic administration of D-Serine ethyl ester hydrochloride.

  • Analysis: The concentration of D-Serine in the dialysate is quantified using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.[10]

Microdialysis_Workflow Surgery Stereotaxic Surgery: Guide Cannula Implantation Recovery Post-operative Recovery Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Perfusion aCSF Perfusion Probe_Insertion->Perfusion Drug_Admin Administer D-Serine Ethyl Ester HCl Perfusion->Drug_Admin Sample_Collection Collect Dialysate Samples Perfusion->Sample_Collection Drug_Admin->Sample_Collection Analysis HPLC Analysis of D-Serine Sample_Collection->Analysis Data_Interpretation Data Interpretation: Pharmacokinetic Profile Analysis->Data_Interpretation

References

Methodological & Application

Application Notes and Protocols for H-D-Ser-OEt.HCl in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Ser-OEt.HCl, or D-Serine ethyl ester hydrochloride, is a protected form of the non-proteinogenic amino acid D-serine.[1] In solid-phase peptide synthesis (SPPS), it serves as a valuable building block for the introduction of D-serine residues into a peptide sequence. The incorporation of D-amino acids can significantly enhance the therapeutic potential of peptides by increasing their resistance to proteolytic degradation, thereby extending their biological half-life.[2] This document provides detailed application notes and protocols for the effective use of this compound in SPPS, targeting researchers, scientists, and professionals in drug development.

The ethyl ester moiety protects the carboxylic acid group, while the hydrochloride salt improves the compound's stability and solubility.[1] It is important to note that for use in standard Fmoc- or Boc-based SPPS, the primary amine of this compound must first be protected with a suitable temporary protecting group, such as Fmoc or Boc. The ethyl ester protecting group on the C-terminus requires a specific deprotection step, as it is not typically cleaved under the standard acidic conditions used for final peptide cleavage from the resin in Fmoc-SPPS.

Physicochemical Properties and Handling

A clear understanding of the properties of this compound is crucial for its successful application in peptide synthesis.

PropertyValueReference
CAS Number 104055-46-1[1]
Molecular Formula C₅H₁₂ClNO₃[1]
Molecular Weight 169.61 g/mol [1]
Appearance White to off-white solid[1]
Purity ≥97%[1]
Storage 2-8°C, sealed storage, away from moisture.[1]

Application in Solid-Phase Peptide Synthesis

The use of this compound in SPPS requires a preliminary Nα-protection step to yield either Fmoc-D-Ser-OEt or Boc-D-Ser-OEt. These derivatives can then be incorporated into standard SPPS workflows. The ethyl ester of the C-terminal D-serine will remain on the peptide after cleavage from the resin with trifluoroacetic acid (TFA) and must be removed in a subsequent step, typically through saponification.

Key Advantages of Incorporating D-Serine:
  • Enhanced Proteolytic Stability: Peptides containing D-amino acids are less susceptible to degradation by proteases, leading to a longer in vivo half-life.[2]

  • Conformational Constraints: The introduction of a D-amino acid can induce specific secondary structures, which may lead to improved receptor binding and biological activity.

  • Novel Pharmacological Properties: Peptides with D-amino acids can exhibit altered receptor selectivity and signaling properties compared to their all-L-amino acid counterparts.[3]

Experimental Protocols

The following protocols provide a general guideline for the N-protection of this compound and its subsequent use in Fmoc-SPPS.

Protocol 1: Nα-Fmoc Protection of this compound

This protocol describes the procedure for the synthesis of Fmoc-D-Ser-OEt.

Materials:

Procedure:

  • Dissolve this compound in a 10% aqueous solution of sodium carbonate or sodium bicarbonate and cool the solution in an ice bath.

  • Slowly add a solution of Fmoc-Cl or Fmoc-OSu in 1,4-dioxane to the cooled D-serine ethyl ester solution with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Wash the mixture with ethyl acetate to remove any unreacted Fmoc reagent and byproducts.

  • Acidify the aqueous layer with 1 M HCl to precipitate the Fmoc-D-Ser-OEt.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to yield Fmoc-D-Ser-OEt as a white solid.

Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) using Fmoc-D-Ser-OEt

This protocol outlines the manual synthesis of a peptide with a C-terminal D-serine ethyl ester.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids (including Fmoc-D-Ser-OEt from Protocol 1)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine (B6355638) in DMF

  • Coupling reagents (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • First Amino Acid Coupling (Fmoc-D-Ser-OEt):

    • In a separate vial, dissolve Fmoc-D-Ser-OEt (3-5 equivalents) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin (after removing the initial Fmoc group if starting with a pre-loaded resin).

    • Agitate the mixture for 1-2 hours at room temperature.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Subsequent Amino Acid Couplings: Repeat the coupling (step 2, using the next Fmoc-amino acid) and deprotection (step 3) steps for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide with a C-terminal ethyl ester.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Protocol 3: Saponification of the C-terminal Ethyl Ester

This protocol describes the cleavage of the ethyl ester from the purified peptide.

Materials:

  • Peptide-D-Ser-OEt

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 0.1 M)

  • Aqueous Hydrochloric Acid (HCl) solution (for neutralization)

  • Purification system (e.g., RP-HPLC)

Procedure:

  • Dissolve the purified peptide-D-Ser-OEt in a minimal amount of a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Cool the solution in an ice bath.

  • Slowly add the aqueous NaOH solution while monitoring the reaction progress by HPLC.

  • Once the saponification is complete, neutralize the reaction mixture with a dilute aqueous HCl solution.

  • Purify the final peptide with the free C-terminal carboxylic acid using RP-HPLC.

Quantitative Data

The efficiency of coupling amino acids in SPPS can be sequence-dependent. The following table provides representative data for the coupling efficiency of various Fmoc-amino acids, which can serve as a general guideline.

Amino Acid DerivativeCoupling ReagentCoupling Time (min)Purity (%)Reference
Fmoc-D-Ser(tBu)-OHHBTU/DIPEA60>95[4]
Fmoc-L-Ala-OHHATU/DIPEA30>98[4]
Fmoc-L-Gly-OHHCTU/DIPEA30>99[4]
Fmoc-L-Val-OHCOMU/DIPEA90>90[4]

Note: The coupling efficiency of Fmoc-D-Ser-OEt is expected to be comparable to that of other serine derivatives, although steric hindrance from the peptide sequence can play a role.

Visualizations

SPPS Workflow for Incorporating this compound

SPPS_Workflow cluster_prep Preparation cluster_spps Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Deprotection H_D_Ser_OEt_HCl This compound N_Protection Nα-Fmoc Protection H_D_Ser_OEt_HCl->N_Protection Fmoc_D_Ser_OEt Fmoc-D-Ser-OEt N_Protection->Fmoc_D_Ser_OEt Coupling1 Coupling (Fmoc-D-Ser-OEt) Fmoc_D_Ser_OEt->Coupling1 Resin Resin Resin->Coupling1 Deprotection Fmoc Deprotection (20% Piperidine) Coupling1->Deprotection CouplingN Coupling (Next Fmoc-AA) Deprotection->CouplingN Repeat Repeat Cycle CouplingN->Repeat Repeat->Deprotection n-1 times Cleavage Final Cleavage (TFA Cocktail) Repeat->Cleavage Peptide_Ester Crude Peptide-D-Ser-OEt Cleavage->Peptide_Ester Saponification Saponification (NaOH) Peptide_Ester->Saponification Final_Peptide Purified Peptide-D-Ser-OH Saponification->Final_Peptide

Caption: Workflow for the incorporation of this compound into a peptide via Fmoc-SPPS.

Signaling Pathway of a D-Amino Acid-Containing Neuropeptide

The following diagram illustrates the signaling pathway of [D-Ala2, D-Leu5] enkephalin (DADLE), a synthetic opioid peptide containing a D-alanine residue, which confers resistance to degradation. DADLE is an agonist for the delta-opioid receptor (DOR), a G-protein coupled receptor (GPCR).

DADLE_Signaling DADLE [D-Ala2, D-Leu5] Enkephalin (DADLE) DOR δ-Opioid Receptor (DOR) (GPCR) DADLE->DOR Binds to G_Protein Gi/o Protein DOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits PLC Phospholipase C (PLC) G_Protein->PLC Activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Neuroprotection, Analgesia) cAMP->Cellular_Response PIP2 PIP2 IP3_DAG IP3 + DAG PIP2->IP3_DAG Hydrolyzes Ca_PKC ↑ Intracellular Ca²⁺ ↑ PKC Activation IP3_DAG->Ca_PKC MAPK MAPK Pathway (e.g., ERK1/2) Ca_PKC->MAPK Activates MAPK->Cellular_Response Leads to

Caption: Simplified signaling pathway of [D-Ala2, D-Leu5] enkephalin (DADLE).

Conclusion

This compound is a valuable reagent for the synthesis of peptides with enhanced stability and potentially novel biological activities. Successful incorporation requires careful consideration of the Nα-protection strategy and a dedicated final step for the removal of the C-terminal ethyl ester. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this compound in solid-phase peptide synthesis.

References

Application Notes and Protocols for D-Serine Ethyl Ester Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Serine ethyl ester hydrochloride is a synthetic derivative of D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor. The addition of an ethyl ester group is intended to enhance cell permeability, allowing for more efficient delivery of D-serine to its site of action within the central nervous system. In cell culture, D-Serine ethyl ester hydrochloride serves as a valuable tool to investigate the physiological and pathological roles of NMDA receptor activation, including synaptic plasticity, neurotoxicity, and cell survival. These application notes provide detailed protocols for the use of D-Serine ethyl ester hydrochloride in neuronal cell culture, including methods for assessing cell viability and neuroprotection, as well as an overview of the relevant signaling pathways.

Mechanism of Action

D-Serine ethyl ester hydrochloride acts as a prodrug, readily crossing the cell membrane due to its increased lipophilicity. Once inside the cell, endogenous esterases hydrolyze the ethyl ester, releasing D-serine. D-serine then acts as a co-agonist at the glycine-binding site of the NMDA receptor, a crucial step for receptor activation by glutamate (B1630785). The binding of both glutamate and a co-agonist like D-serine is required to open the NMDA receptor's ion channel, leading to an influx of Ca²⁺ ions. This calcium influx triggers a cascade of downstream signaling events that can mediate both physiological processes, such as long-term potentiation (a cellular correlate of learning and memory), and pathological conditions, like excitotoxicity when over-activated.[1][2]

Data Presentation

The following tables summarize quantitative data for D-serine from in vitro studies. It is important to note that while D-Serine ethyl ester hydrochloride is expected to be more potent due to enhanced cell permeability, specific dose-response data for the ethyl ester in cell culture is not widely available. Researchers should use these values as a starting point and perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.

Table 1: Recommended Concentration Ranges for D-Serine in Neuronal Cell Culture

ApplicationCell TypeConcentration RangeIncubation TimeReference
NMDA Receptor Activation (Ca²⁺ Influx)Cultured Rat Hippocampal Neurons0.1 - 10 µMAcute
Inhibition of Non-ionotropic NMDA Receptor SignalingCultured Neurons10 µMNot specified[3][4][5][6]
Neuroprotection against Glutamate ExcitotoxicityPrimary Rat Cortical Neurons100 µM24 hours[7]

Table 2: Quantitative Effects of D-Serine on Neuronal Viability and NMDA Receptor-Mediated Responses

ParameterCell TypeTreatmentResultReference
Cell ViabilityPrimary Rat Cortical Neurons100 µM D-Serine + 5 mM Glutamate75.3% ± 5.3% viability[7]
NMDA-induced CurrentCultured Hippocampal Neurons10 µM D-Serine + 30 µM NMDASignificant increase in inward current
NMDA-induced Ca²⁺ InfluxCultured Hippocampal Neurons10 µM D-Serine + 30 µM NMDASignificant increase in intracellular Ca²⁺
Non-ionotropic NMDA SignalingCultured Neurons10 µM D-Serine + NMDA + MK801Complete inhibition of GluN1 conformational changes[3][4][5][6]

Experimental Protocols

Protocol 1: Preparation of D-Serine Ethyl Ester Hydrochloride Stock Solution
  • Materials:

    • D-Serine ethyl ester hydrochloride (powder)

    • Sterile, nuclease-free water or cell culture grade Dimethyl Sulfoxide (DMSO)

    • Sterile, conical tubes (1.5 mL or 15 mL)

    • Vortex mixer

    • Sterile filter (0.22 µm)

  • Procedure:

    • Calculate the required amount of D-Serine ethyl ester hydrochloride powder to prepare a stock solution of desired concentration (e.g., 10 mM or 100 mM). The molecular weight of D-Serine ethyl ester hydrochloride is 169.61 g/mol .

    • Weigh the powder accurately in a sterile microcentrifuge tube or conical tube.

    • Add the appropriate volume of sterile water or DMSO to the tube. D-Serine ethyl ester hydrochloride is soluble in water.[1]

    • Vortex the solution until the powder is completely dissolved.

    • Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage.

Protocol 2: Assessment of Neuroprotective Effects against Glutamate-Induced Excitotoxicity

This protocol is designed to evaluate the ability of D-Serine ethyl ester hydrochloride to protect neurons from glutamate-induced cell death.

  • Materials:

    • Primary neuronal cell culture (e.g., cortical or hippocampal neurons) plated in 96-well plates

    • D-Serine ethyl ester hydrochloride stock solution (e.g., 10 mM)

    • L-glutamic acid solution (e.g., 100 mM stock in sterile water, pH adjusted to 7.4)

    • Cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

    • Plate reader capable of measuring absorbance at 570 nm

  • Procedure:

    • Cell Seeding: Seed primary neurons in a 96-well plate at a suitable density and allow them to mature for at least 7-10 days in vitro.

    • Pre-treatment: Prepare serial dilutions of D-Serine ethyl ester hydrochloride in cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM). Remove the old medium from the cells and replace it with the medium containing the different concentrations of D-Serine ethyl ester hydrochloride. Include a vehicle control (medium without the compound). Incubate for 24 hours.

    • Glutamate Insult: Prepare a working solution of L-glutamic acid in cell culture medium. A final concentration of 20-100 µM is often used to induce excitotoxicity, but the optimal concentration should be determined empirically for the specific cell type.[8] Add the glutamate solution to the wells, except for the negative control wells (which receive only medium).

    • Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

    • MTT Assay:

      • Add 10 µL of MTT reagent to each well.

      • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

      • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

      • Incubate overnight at 37°C in a humidified atmosphere.[9]

    • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

    • Data Analysis: Express cell viability as a percentage of the control (untreated) cells. Plot the cell viability against the concentration of D-Serine ethyl ester hydrochloride to generate a dose-response curve.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol can be used to assess the potential cytotoxicity of D-Serine ethyl ester hydrochloride on neuronal cells.

  • Materials:

    • Same as in Protocol 2.

  • Procedure:

    • Cell Seeding: Seed primary neurons in a 96-well plate.

    • Treatment: Prepare serial dilutions of D-Serine ethyl ester hydrochloride in cell culture medium. Treat the cells with a range of concentrations for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

    • MTT Assay: Follow steps 5-7 from Protocol 2.

    • Data Analysis: Plot cell viability against the concentration of D-Serine ethyl ester hydrochloride to determine if the compound exhibits any cytotoxic effects at the tested concentrations.

Visualization of Signaling Pathways and Workflows

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds to GluN2 D_Serine D-Serine (from D-Serine Ethyl Ester) D_Serine->NMDA_R Binds to GluN1 Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Channel Opening Calmodulin Calmodulin Ca_influx->Calmodulin Activates Ras Ras Ca_influx->Ras Activates Excitotoxicity Excitotoxicity (Cell Death) Ca_influx->Excitotoxicity Contributes to (overload) CaMKII CaMKII Calmodulin->CaMKII Activates nNOS nNOS Calmodulin->nNOS Activates CREB CREB CaMKII->CREB Phosphorylates NO Nitric Oxide (NO) nNOS->NO Produces NO->Excitotoxicity Contributes to (at high levels) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB Phosphorylates pCREB pCREB Gene_Expression Gene Expression (Synaptic Plasticity, Survival) pCREB->Gene_Expression Promotes Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis prep_stock Prepare D-Serine Ethyl Ester HCl Stock Solution treatment Treat cells with varying concentrations of D-Serine Ethyl Ester HCl prep_stock->treatment culture_cells Culture Primary Neuronal Cells (e.g., Cortical or Hippocampal) culture_cells->treatment induce_toxicity Induce Excitotoxicity (e.g., with Glutamate) treatment->induce_toxicity For Neuroprotection Assay incubation Incubate for a defined period (e.g., 24 hours) treatment->incubation For Viability Assay induce_toxicity->incubation viability_assay Perform Cell Viability Assay (e.g., MTT Assay) incubation->viability_assay measure_absorbance Measure Absorbance viability_assay->measure_absorbance data_analysis Analyze Data: - Calculate % Viability - Generate Dose-Response Curve measure_absorbance->data_analysis Logical_Relationship DSEEH D-Serine Ethyl Ester HCl DS D-Serine DSEEH->DS Intracellular hydrolysis NMDAR NMDA Receptor Activation DS->NMDAR Physiological Physiological Effects (e.g., Synaptic Plasticity) NMDAR->Physiological Controlled activation Pathological Pathological Effects (e.g., Excitotoxicity) NMDAR->Pathological Over-activation

References

H-D-Ser-OEt.HCl: A Prodrug for Modulating NMDA Receptor Activity

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Ser-OEt.HCl, or D-serine ethyl ester hydrochloride, is a derivative of the endogenous neuromodulator D-serine.[1][2] In neuroscience research, it is utilized as a stable, water-soluble compound that is believed to act as a prodrug, readily converting to D-serine in vivo.[1] D-serine is a potent co-agonist at the glycine (B1666218) binding site on the GluN1 subunit of the N-methyl-D-aspartate (NMDA) receptor, a critical ion channel involved in synaptic plasticity, learning, and memory.[3][4][5] Dysregulation of NMDA receptor function is implicated in various neurological and psychiatric disorders, making modulators of this receptor valuable tools for research and potential therapeutic development.[4]

These application notes provide a comprehensive overview of the use of this compound as a tool to modulate NMDA receptor activity, with a focus on the pharmacological actions of its active form, D-serine. Detailed protocols for key experiments are provided to guide researchers in characterizing the effects of this compound.

Mechanism of Action

This compound is presumed to be inactive at the NMDA receptor itself. Its biological activity is attributed to its in vivo hydrolysis to D-serine.[1] D-serine then acts as a co-agonist at the glycine binding site on the GluN1 subunit of the NMDA receptor. For the NMDA receptor ion channel to open, it requires the binding of both the primary agonist, glutamate, to the GluN2 subunit and a co-agonist, either glycine or D-serine, to the GluN1 subunit.[6][7] The binding of these agonists, coupled with depolarization of the neuronal membrane to relieve the magnesium (Mg2+) block, allows for the influx of calcium (Ca2+) and sodium (Na+) ions, triggering downstream signaling cascades.

cluster_pre Extracellular Space cluster_post Postsynaptic Membrane cluster_channel Ion Channel HDS This compound DS D-Serine HDS->DS Hydrolysis NMDAR NMDA Receptor (GluN1/GluN2) DS->NMDAR Binds to GluN1 subunit Channel Ca²⁺/Na⁺ Influx NMDAR->Channel Channel Opening Signaling Downstream Signaling Channel->Signaling Initiates Glutamate Glutamate Glutamate->NMDAR Binds to GluN2 subunit

Figure 1: Proposed mechanism of action for this compound.

Quantitative Data: D-Serine Modulation of NMDA Receptors

Table 1: Binding Affinity of D-Serine for the NMDA Receptor Glycine Site

ParameterValueSpeciesReceptor SubtypeReference
Ki Not widely reported---
IC50 Varies with assay conditionsRatNative[8]

Note: Competitive binding assays for the glycine site are well-established, but specific Ki or IC50 values for D-serine are often context-dependent and not consistently reported across studies.

Table 2: Efficacy of D-Serine at Recombinant NMDA Receptor Subtypes

Receptor SubtypeRelative Agonist Efficacy (compared to Glycine)SpeciesReference
GluN1/GluN2A Partial AgonistHuman[9]
GluN1/GluN2B Partial AgonistHuman[9]
GluN1/GluN2C Full Agonist (higher maximal response than glycine)Human[9]
GluN1/GluN2D Partial AgonistHuman[9]

Note: The term "partial agonist" in this context indicates a lower maximal response compared to glycine at certain subtypes.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the modulatory effects of this compound (via its conversion to D-serine) on NMDA receptors.

Protocol 1: Competitive Radioligand Binding Assay for the NMDA Receptor Glycine Site

This protocol is adapted from established methods to determine the binding affinity of a test compound for the glycine binding site on the NMDA receptor.

Prep Prepare Rat Brain Membranes Incubate Incubate Membranes with [³H]-MDL 105,519 (radioligand) & Test Compound Prep->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Count Liquid Scintillation Counting to Quantify Bound Radioactivity Filter->Count Analyze Data Analysis: Calculate IC₅₀ and Kᵢ Count->Analyze

Figure 2: Workflow for a competitive radioligand binding assay.

Materials:

  • Rat brain tissue (cortex or hippocampus)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: [³H]-MDL 105,519 or other suitable glycine site antagonist

  • Non-specific binding control: 1 mM Glycine

  • Test Compound: this compound (or D-serine)

  • Glass fiber filters

  • Scintillation fluid

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane suspension.

      • Non-specific Binding: 50 µL of 1 mM glycine, 50 µL of radioligand, and 100 µL of membrane suspension.

      • Test Compound: 50 µL of varying concentrations of this compound, 50 µL of radioligand, and 100 µL of membrane suspension.

    • Incubate the plate at 4°C for 30 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology in Brain Slices

This protocol allows for the functional characterization of this compound's effect on NMDA receptor-mediated currents in neurons.

Slice Prepare Acute Brain Slices (e.g., Hippocampus) Patch Establish Whole-Cell Patch-Clamp Recording Slice->Patch Isolate Pharmacologically Isolate NMDA Receptor Currents Patch->Isolate Apply Apply this compound (or D-serine) Isolate->Apply Record Record and Analyze NMDA Receptor-Mediated Postsynaptic Currents Apply->Record

Figure 3: Workflow for whole-cell patch-clamp electrophysiology.

Materials:

  • Rodent (rat or mouse)

  • Vibrating microtome

  • Artificial cerebrospinal fluid (aCSF)

  • Recording chamber and perfusion system

  • Patch-clamp amplifier and data acquisition system

  • Glass micropipettes

  • Pharmacological agents:

    • Tetrodotoxin (TTX) to block voltage-gated sodium channels

    • Picrotoxin to block GABAA receptors

    • CNQX or NBQX to block AMPA/kainate receptors

    • NMDA

    • This compound (or D-serine)

Procedure:

  • Brain Slice Preparation:

    • Anesthetize and decapitate the animal.

    • Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

    • Cut coronal or sagittal slices (e.g., 300 µm thick) of the desired brain region (e.g., hippocampus) using a vibrating microtome.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Recording:

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

    • Visualize neurons using a microscope with infrared differential interference contrast (IR-DIC) optics.

    • Establish a whole-cell patch-clamp recording from a target neuron.

  • Isolation of NMDA Receptor Currents:

    • Perfuse the slice with aCSF containing TTX, picrotoxin, and an AMPA/kainate receptor antagonist (e.g., CNQX) to isolate NMDA receptor-mediated currents.

    • Hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the Mg2+ block of the NMDA receptor.

  • Drug Application and Data Acquisition:

    • Obtain a stable baseline recording of NMDA receptor-mediated currents, which can be evoked by electrical stimulation of afferent pathways or by local application of NMDA.

    • Apply this compound (or D-serine) at various concentrations to the perfusion solution.

    • Record the changes in the amplitude and kinetics of the NMDA receptor-mediated currents.

  • Data Analysis:

    • Measure the peak amplitude, rise time, and decay time of the NMDA receptor currents before, during, and after drug application.

    • Construct a dose-response curve to determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal effect).

    • Analyze changes in current kinetics to understand the modulatory effects on channel gating.

Conclusion

This compound serves as a valuable research tool for investigating the role of the NMDA receptor glycine site in neuronal function and dysfunction. By acting as a prodrug for the endogenous co-agonist D-serine, it allows for the controlled modulation of NMDA receptor activity. The protocols provided herein offer a framework for the detailed characterization of its effects using standard pharmacological and electrophysiological techniques. Future research should aim to directly quantify the pharmacokinetic and pharmacodynamic properties of this compound to further refine its application in neuroscience research.

References

Application of H-D-Ser-OEt.HCl in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

H-D-Ser-OEt.HCl, or D-Serine (B559539) ethyl ester hydrochloride, is a synthetic derivative of the endogenous neuromodulator D-Serine. It serves as a cell-permeable prodrug of D-Serine, which is a potent co-agonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor. The ethyl ester moiety enhances the lipophilicity of D-Serine, facilitating its passage across the blood-brain barrier. Once in the central nervous system, it is presumed to be rapidly hydrolyzed by endogenous esterases to release D-Serine.

The NMDA receptor, a key player in excitatory neurotransmission, requires the binding of both glutamate (B1630785) and a co-agonist (either glycine or D-Serine) for its activation. D-Serine is considered the primary endogenous co-agonist at synaptic NMDA receptors in many brain regions. By increasing the availability of D-Serine, this compound potentiates NMDA receptor activity, thereby influencing synaptic plasticity, learning, and memory.

Mechanism of Action

This compound acts as a prodrug, delivering D-Serine to the brain. D-Serine then binds to the glycine-binding site on the GluN1 subunit of the NMDA receptor. This binding, in conjunction with glutamate binding to the GluN2 subunit, leads to a conformational change in the receptor, opening its ion channel. The influx of Ca²⁺ through the NMDA receptor channel activates a cascade of downstream signaling pathways, including the activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and the transcription factor CREB (cAMP response element-binding protein). These pathways are crucial for long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[1]

Applications in Neuroscience Research

The ability of this compound to modulate NMDA receptor function makes it a valuable tool for investigating a range of neurological and psychiatric conditions.

  • Schizophrenia: The "glutamate hypothesis of schizophrenia" posits that hypofunction of NMDA receptors contributes to the cognitive and negative symptoms of the disorder.[2][3] this compound, by providing exogenous D-Serine, can be used in preclinical models to explore the therapeutic potential of enhancing NMDA receptor signaling. Studies have shown that D-Serine administration can ameliorate cognitive deficits in animal models of schizophrenia.[4]

  • Alzheimer's Disease: While excitotoxicity mediated by over-activation of NMDA receptors is implicated in the neuronal loss in Alzheimer's disease, there is also evidence for NMDA receptor hypofunction contributing to the cognitive decline observed in the early stages of the disease.[5][6] this compound can be utilized in Alzheimer's disease models to investigate the complex role of NMDA receptor modulation in the disease's progression and to test the hypothesis that enhancing synaptic NMDA receptor function can be beneficial for cognition.

  • Cognitive Enhancement: Due to its central role in synaptic plasticity, D-Serine is being explored as a potential cognitive enhancer. This compound can be used in animal studies to assess its effects on learning and memory in various behavioral paradigms.

Quantitative Data

The following table summarizes key quantitative data for D-Serine, the active metabolite of this compound.

ParameterValueSpeciesNotesReference(s)
EC₅₀ at NMDA Receptor ~1 µMRatFor potentiation of NMDA-induced currents in cultured neurons.[7]
0.6 µMXenopus oocytesFor GluN1/GluN2A receptors.
Oral Bioavailability 94 ± 27%Rat[8]
Elimination Half-life (t½) 108 ± 16 minRatAfter intravenous administration.[8]
1.2 hMouse (Wild-type)After oral administration.[9]
>10 hMouse (DAAO-KO)D-amino acid oxidase knockout mice.[9]
Peak Plasma Time (Tmax) ~1–2 hHuman[10]
Effective Dose (Animal Models) 30 - 1000 mg/kgMouse/RatAdministered via drinking water or intraperitoneal injection for cognitive and behavioral studies.[11]
Clinical Trial Dose (Schizophrenia) 30, 60, 120 mg/kg/dayHumanAdjunctive therapy.[4]

Signaling Pathways

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound D-Serine D-Serine This compound->D-Serine Hydrolysis NMDA_Receptor NMDA Receptor (GluN1/GluN2) D-Serine->NMDA_Receptor Binds to GluN1 Glutamate Glutamate Glutamate->NMDA_Receptor Binds to GluN2 Ca2_influx Ca²⁺ Influx NMDA_Receptor->Ca2_influx Channel Opening CaMKII CaMKII Ca2_influx->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression

Schizophrenia_Pathway NMDA_Hypofunction NMDA Receptor Hypofunction Cognitive_Deficits Cognitive Deficits NMDA_Hypofunction->Cognitive_Deficits Negative_Symptoms Negative Symptoms NMDA_Hypofunction->Negative_Symptoms This compound This compound D-Serine_Increase ↑ D-Serine This compound->D-Serine_Increase NMDA_Activation ↑ NMDA Receptor Activation D-Serine_Increase->NMDA_Activation Symptom_Amelioration Amelioration of Symptoms NMDA_Activation->Symptom_Amelioration

Alzheimer_Pathway cluster_pathology Alzheimer's Pathology Abeta Aβ Oligomers Synaptic_Dysfunction Synaptic Dysfunction & NMDA-R Hypofunction Abeta->Synaptic_Dysfunction Cognitive_Decline Cognitive Decline Synaptic_Dysfunction->Cognitive_Decline This compound This compound D-Serine_Increase ↑ D-Serine This compound->D-Serine_Increase NMDA_Potentiation Potentiation of Synaptic NMDA Receptors D-Serine_Increase->NMDA_Potentiation Cognitive_Improvement Potential Cognitive Improvement NMDA_Potentiation->Cognitive_Improvement

Experimental Protocols

In Vivo Microdialysis for Measuring Extracellular D-Serine Levels

Objective: To measure extracellular D-Serine concentrations in a specific brain region of a freely moving rodent following administration of this compound.

Materials:

  • This compound

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2-4 mm membrane length, 20 kDa molecular weight cutoff)

  • Guide cannula

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4

  • HPLC system with a chiral column and fluorescence detection

  • Derivatizing agent (e.g., 4-fluoro-7-nitro-2,1,3-benzoxadiazole, NBD-F)

Procedure:

  • Surgery: Anesthetize the animal and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or hippocampus). Allow the animal to recover for at least 48 hours.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples every 20-30 minutes for at least 2 hours to establish a stable baseline of extracellular D-Serine.

  • Drug Administration: Administer this compound (e.g., via intraperitoneal injection or oral gavage) or vehicle control.

  • Sample Collection: Continue collecting dialysate samples for several hours post-administration.

  • Analysis: Derivatize the collected samples with NBD-F and analyze the D- and L-Serine content using HPLC with fluorescence detection.

  • Data Analysis: Express the D-Serine concentrations as a percentage of the baseline levels and compare the time course of changes between the drug and vehicle groups.

Microdialysis_Workflow Surgery Stereotaxic Surgery (Guide Cannula Implantation) Recovery Recovery Period (≥ 48 hours) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Baseline Baseline Sample Collection Probe_Insertion->Baseline Drug_Admin This compound Administration Baseline->Drug_Admin Post_Admin_Collection Post-Administration Sample Collection Drug_Admin->Post_Admin_Collection HPLC HPLC Analysis Post_Admin_Collection->HPLC

Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents

Objective: To investigate the effect of D-Serine (delivered via this compound application and subsequent hydrolysis) on NMDA receptor-mediated synaptic currents in brain slices.

Materials:

  • Vibratome

  • Patch-clamp setup (microscope, micromanipulators, amplifier, digitizer)

  • Borosilicate glass pipettes

  • aCSF

  • Intracellular solution (e.g., containing in mM: 135 Cs-methanesulfonate, 8 NaCl, 10 HEPES, 0.3 Na-GTP, 4 Mg-ATP, 0.3 EGTA, 5 QX-314)[5]

  • This compound

  • NMDA receptor antagonist (e.g., AP5)

  • AMPA receptor antagonist (e.g., NBQX)

Procedure:

  • Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the region of interest (e.g., hippocampus) using a vibratome in ice-cold, oxygenated aCSF.

  • Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Recording: Transfer a slice to the recording chamber and perfuse with aCSF containing an AMPA receptor antagonist (e.g., 10 µM NBQX) to isolate NMDA receptor currents.

  • Patching: Obtain a whole-cell patch-clamp recording from a neuron (e.g., a CA1 pyramidal neuron).

  • Stimulation: Place a stimulating electrode in the appropriate afferent pathway (e.g., Schaffer collaterals) to evoke synaptic responses.

  • Baseline Recording: Record baseline NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) at a holding potential of +40 mV to relieve the Mg²⁺ block.

  • Drug Application: Bath-apply this compound at the desired concentration. It is assumed that the ethyl ester will be hydrolyzed to D-Serine in the slice preparation.

  • Post-Drug Recording: Record NMDA-R EPSCs in the presence of the drug.

  • Washout: Wash out the drug and record recovery of the EPSCs.

  • Confirmation: At the end of the experiment, apply an NMDA receptor antagonist (e.g., 50 µM AP5) to confirm that the recorded currents are mediated by NMDA receptors.

  • Data Analysis: Measure the amplitude and kinetics of the NMDA-R EPSCs before, during, and after drug application.

Patch_Clamp_Workflow Slice_Prep Brain Slice Preparation Recording_Setup Transfer to Recording Chamber (with NBQX) Slice_Prep->Recording_Setup Patching Whole-Cell Patching Recording_Setup->Patching Baseline Record Baseline NMDA-R EPSCs Patching->Baseline Drug_App Bath Apply this compound Baseline->Drug_App Post_Drug_Rec Record NMDA-R EPSCs Drug_App->Post_Drug_Rec Washout Washout & Record Post_Drug_Rec->Washout

Behavioral Testing: Novel Object Recognition Task

Objective: To assess the effect of this compound on recognition memory in rodents.

Materials:

  • Open field arena

  • Two sets of identical objects

  • One novel object

  • Video tracking software

  • This compound

Procedure:

  • Habituation: Handle the animals for several days before the experiment. On the day before testing, allow each animal to explore the empty open field arena for 10 minutes.

  • Drug Administration: Administer this compound or vehicle control at a predetermined time before the training session (e.g., 30-60 minutes).

  • Training (T1): Place two identical objects in the arena and allow the animal to explore them for a set period (e.g., 10 minutes).

  • Retention Interval: Return the animal to its home cage for a specific retention interval (e.g., 1 hour or 24 hours).

  • Testing (T2): Replace one of the familiar objects with a novel object and allow the animal to explore for a set period (e.g., 5 minutes).

  • Data Acquisition: Record the time spent exploring each object during the testing phase using video tracking software.

  • Data Analysis: Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory. Compare the DI between the drug-treated and vehicle-treated groups.

NOR_Workflow Habituation Habituation to Arena Drug_Admin This compound Administration Habituation->Drug_Admin Training Training Phase (T1) (Two Identical Objects) Drug_Admin->Training Retention Retention Interval Training->Retention Testing Testing Phase (T2) (Familiar & Novel Object) Retention->Testing Analysis Data Analysis (Discrimination Index) Testing->Analysis

References

Application Notes and Protocols for D-Serine Ethyl Ester Hydrochloride in Synaptic Plasticity Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Serine ethyl ester hydrochloride is a valuable tool for researchers studying synaptic plasticity, learning, and memory. As a water-soluble and stable derivative of D-Serine, it serves as a potent and selective co-agonist at the glycine (B1666218) site of N-methyl-D-aspartate (NMDA) receptors.[1][2] NMDA receptor activation is a critical event in the induction of long-term potentiation (LTP), a cellular mechanism widely considered to underlie learning and memory.[3] D-Serine ethyl ester hydrochloride facilitates the study of NMDA receptor-dependent processes by providing a reliable and easy-to-use compound to modulate their activity. These application notes provide an overview of its use, detailed experimental protocols, and relevant data for investigating its effects on synaptic plasticity.

Mechanism of Action

D-Serine ethyl ester hydrochloride is a cell-permeant prodrug that is rapidly hydrolyzed by intracellular esterases to release D-Serine. D-Serine then acts as a co-agonist at the glycine-binding site of the NMDA receptor. For the NMDA receptor channel to open, it requires the binding of both the primary agonist, glutamate, and a co-agonist, such as D-Serine.[4] The influx of Ca²⁺ through the opened NMDA receptor channel activates a cascade of downstream signaling pathways, including the activation of Calcium/calmodulin-dependent protein kinase II (CaMKII) and the phosphorylation of cAMP response element-binding protein (CREB), which are essential for the induction and maintenance of LTP.[5][6][7]

NMDA Receptor Signaling Pathway in LTP cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Spine Glutamate Release Glutamate Release NMDA Receptor NMDA Receptor Glutamate Release->NMDA Receptor Binds D-Serine D-Serine D-Serine->NMDA Receptor Co-agonist Binding D-Serine Ethyl Ester HCl D-Serine Ethyl Ester HCl D-Serine Ethyl Ester HCl->D-Serine Esterase Hydrolysis Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx CaMKII CaMKII Ca2+ Influx->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Gene Expression & Protein Synthesis Gene Expression & Protein Synthesis CREB->Gene Expression & Protein Synthesis Regulates LTP LTP Gene Expression & Protein Synthesis->LTP Leads to

NMDA Receptor Signaling Pathway in Long-Term Potentiation (LTP).

Data Presentation

The following tables summarize the effects of D-Serine on synaptic transmission and plasticity. While specific data for the ethyl ester is limited, these values for D-Serine provide a strong indication of the expected outcomes.

Table 1: Effect of D-Serine on NMDA Receptor-Mediated Responses

Preparation D-Serine Concentration Effect Reference
Rat Hippocampal Slices 10 µM Increased NMDA fEPSPs by 25.3 ± 3.0% [8]

| Rat Hippocampal Slices | 10 µM | Increased NMDAR EPSCs in CA1 pyramidal cells by 29 ± 10% |[8] |

Table 2: Effect of D-Serine on Long-Term Potentiation (LTP)

Preparation Condition D-Serine Concentration Effect on LTP Reference
Aged Mouse Hippocampal Slices Age-related LTP deficit 100 µM Enhanced deficient LTP [9]
Mouse Hippocampal Slices Anti-NMDAR antibody-induced impairment 500 mg/kg (i.p.) Ameliorated LTP impairment (166.91% vs. 117.17% in controls) [10]

| Rat Hippocampal Slices | Clamped astrocytic Ca²⁺ (LTP blocked) | 10 µM | Rescued LTP |[8] |

Experimental Protocols

Protocol 1: In Vitro Electrophysiology - Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol describes the induction and recording of LTP in the CA1 region of the hippocampus, a standard model for studying synaptic plasticity.

Materials:

  • D-Serine ethyl ester hydrochloride

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, 1 MgCl₂. Continuously bubbled with 95% O₂/5% CO₂.

  • Dissection tools

  • Vibratome

  • Recording chamber and perfusion system

  • Electrophysiology rig (amplifier, digitizer, stimulation and recording electrodes)

  • Data acquisition and analysis software

Procedure:

  • Slice Preparation:

    • Anesthetize and decapitate a rodent (e.g., mouse or rat) according to approved animal care protocols.

    • Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.

    • Transfer the slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.

  • Recording Setup:

    • Transfer a single slice to the recording chamber and perfuse with aCSF at a rate of 2-3 ml/min at 30-32°C.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording:

    • Deliver baseline stimuli (e.g., 0.05 Hz) to evoke fEPSPs at an intensity that produces a response of 30-50% of the maximal amplitude.

    • Record a stable baseline for at least 20 minutes.

  • Drug Application:

    • Prepare a stock solution of D-Serine ethyl ester hydrochloride in water or aCSF.

    • Dilute the stock solution in aCSF to the desired final concentration (e.g., 10-100 µM, based on D-Serine data) and perfuse the slice with this solution for at least 20 minutes before LTP induction.

  • LTP Induction:

    • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or two trains of 100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol.

  • Post-Induction Recording:

    • Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes to monitor the potentiation of the synaptic response.

  • Data Analysis:

    • Measure the slope of the fEPSP.

    • Normalize the post-induction fEPSP slopes to the average baseline slope.

    • LTP is typically quantified as the percentage increase in the fEPSP slope during the last 10 minutes of the recording period compared to baseline.

LTP Experimental Workflow A Hippocampal Slice Preparation B Slice Recovery (≥1 hour) A->B C Transfer to Recording Chamber B->C D Baseline Recording (20 min) C->D E D-Serine Ethyl Ester HCl Application (20 min) D->E F LTP Induction (HFS or TBS) E->F G Post-Induction Recording (≥60 min) F->G H Data Analysis G->H

Workflow for an in vitro LTP experiment.
Protocol 2: Behavioral Assay - Morris Water Maze

The Morris water maze is a classic behavioral task to assess spatial learning and memory, which are dependent on hippocampal synaptic plasticity.[11][12][13]

Materials:

  • D-Serine ethyl ester hydrochloride

  • Circular pool (1.5-2 m diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder)

  • Submerged escape platform

  • Visual cues placed around the room

  • Video tracking system and software

  • Saline solution (for vehicle control)

Procedure:

  • Apparatus Setup:

    • Fill the pool with water maintained at 22-25°C.

    • Place the escape platform in a fixed location in one of the quadrants, submerged about 1-2 cm below the water surface.

    • Ensure prominent visual cues are visible from the pool.

  • Acclimation and Pre-training:

    • Handle the animals for several days before the experiment.

    • On the day before training, allow each animal to swim freely in the pool for 60 seconds without the platform to acclimate them to the environment.

  • Drug Administration:

    • Prepare a solution of D-Serine ethyl ester hydrochloride in saline.

    • Administer the solution (e.g., via intraperitoneal injection) at a specific dose (e.g., 100 mg/kg, based on D-Serine data) 30-60 minutes before the training session.[13] Administer saline to the control group.

  • Spatial Acquisition Training:

    • Conduct 4 trials per day for 5 consecutive days.

    • For each trial, place the animal in the water facing the wall at one of four randomized start locations.

    • Allow the animal to search for the platform for a maximum of 60-90 seconds.

    • If the animal finds the platform, allow it to remain there for 15-30 seconds. If it fails to find the platform, gently guide it to the platform.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial:

    • 24 hours after the last training session, conduct a probe trial where the platform is removed.

    • Place the animal in the pool from a novel start location and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis:

    • Analyze the escape latency and path length across training days to assess learning.

    • In the probe trial, analyze the percentage of time spent in the target quadrant as a measure of spatial memory retention.

Protocol 3: Behavioral Assay - Cued Fear Conditioning

Fear conditioning is a form of associative learning that involves the amygdala and hippocampus and is sensitive to manipulations of NMDA receptor function.[14][15]

Materials:

  • D-Serine ethyl ester hydrochloride

  • Fear conditioning chamber with a grid floor for foot shocks and a speaker for auditory cues

  • Contextually different chamber for cued fear testing

  • Video camera and software for scoring freezing behavior

  • Saline solution (for vehicle control)

Procedure:

  • Habituation:

    • Handle the animals for several days.

    • On the day before conditioning, place each animal in the conditioning chamber for 5-10 minutes without any stimuli to habituate.

  • Drug Administration:

    • Administer D-Serine ethyl ester hydrochloride or saline 30-60 minutes before the conditioning or extinction session. A dose of 2.7 g/kg (i.p.) has been used for D-Serine in fear extinction studies.[15]

  • Fear Conditioning:

    • Place the animal in the conditioning chamber.

    • After a 2-3 minute baseline period, present a conditioned stimulus (CS), typically an auditory tone (e.g., 80 dB, 2 kHz for 30 seconds).

    • The CS co-terminates with an unconditioned stimulus (US), a mild foot shock (e.g., 0.5-0.7 mA for 2 seconds).

    • Repeat the CS-US pairing 2-3 times with an inter-trial interval of 1-2 minutes.

  • Contextual Fear Testing:

    • 24 hours after conditioning, place the animal back into the same conditioning chamber for 5 minutes without any stimuli.

    • Record the percentage of time the animal spends freezing (immobility except for respiration) as a measure of contextual fear memory.

  • Cued Fear Testing:

    • A few hours after the contextual test, place the animal in a novel context (different shape, color, and odor).

    • After a baseline period, present the auditory CS for 3 minutes.

    • Record the percentage of freezing during the CS presentation as a measure of cued fear memory.

  • Fear Extinction (Optional):

    • On subsequent days, repeatedly present the CS in the novel context without the US to extinguish the fear response. D-Serine ethyl ester hydrochloride can be administered before these extinction sessions to test its effects on facilitating extinction learning.

  • Data Analysis:

    • Quantify the percentage of time spent freezing during each phase of the experiment.

    • Compare freezing levels between the drug-treated and control groups.

Conclusion

D-Serine ethyl ester hydrochloride is a highly effective and convenient tool for modulating NMDA receptor activity to study synaptic plasticity. Its enhanced solubility and stability make it a reliable choice for both in vitro and in vivo experiments. The protocols provided here offer a starting point for investigating its effects on LTP and learning and memory. Researchers should optimize concentrations and experimental timelines for their specific models and research questions.

References

Application Notes and Protocols for H-D-Ser-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and use of H-D-Ser-OEt.HCl (D-Serine ethyl ester hydrochloride), a key reagent in neuroscience research and drug development. The information is intended to guide researchers in preparing this compound for various experimental applications, particularly those involving the modulation of N-methyl-D-aspartate (NMDA) receptors.

Introduction

This compound is an ethyl ester derivative of D-serine (B559539), a crucial co-agonist of the NMDA receptor.[1][2][3] The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it suitable for a variety of experimental settings.[4][5] In experimental models, this compound can serve as a more cell-permeable prodrug of D-serine, which is a key regulator of synaptic plasticity and neuronal signaling.[6][7] Understanding the proper dissolution and handling of this compound is critical for obtaining reliable and reproducible experimental results.

Physicochemical Properties

  • Molecular Formula: C₅H₁₂ClNO₃

  • Molecular Weight: 169.61 g/mol

  • Appearance: White to off-white crystalline solid.

  • Storage: Store at 2-8°C, protected from moisture. For long-term storage, -20°C is recommended. The compound is hygroscopic and should be handled in a dry environment.

Solubility Data

The solubility of this compound is a critical factor for preparing stock solutions and experimental media. As a hydrochloride salt, it is generally soluble in polar solvents. The following table summarizes its solubility in common laboratory solvents.

SolventSolubility (mg/mL)Molar Concentration (at saturation)Notes
Water ≥ 50 (estimated)~295 mMBased on the solubility of the L-isomer, L-Serine methyl ester hydrochloride, which is reported to be 50 mg/mL.[4] D-Serine ethyl ester hydrochloride is described as water-soluble.[5]
Dimethyl Sulfoxide (DMSO) ≥ 100 (estimated)~590 mMBased on the solubility of the L-isomer, L-Serine methyl ester hydrochloride, which is reported to be 100 mg/mL in DMSO.[8]
Ethanol (B145695) SolubleNot availableQualitative data suggests solubility. For similar hydrochloride salts, solubility in ethanol is common.
Phosphate-Buffered Saline (PBS, pH 7.4) Soluble, but may be less than in pure waterNot availableSolubility in buffered solutions can be influenced by the common ion effect and pH. It is advisable to test solubility at the desired concentration.

Note: The provided solubility values are estimates based on available data for similar compounds and should be empirically verified for specific experimental needs.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in Water

This protocol describes the preparation of a 100 mM stock solution of this compound in sterile water, which can be used for subsequent dilutions in various experimental buffers.

Materials:

  • This compound (MW: 169.61 g/mol )

  • Sterile, deionized, or distilled water

  • Calibrated analytical balance

  • Sterile conical tube (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Sterile 0.22 µm syringe filter and sterile syringe

  • Sterile microcentrifuge tubes for aliquots

Procedure:

  • Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh 16.96 mg of this compound.

  • Initial Dissolution: Transfer the weighed compound into a sterile conical tube. Add 1 mL of sterile water to the tube.

  • Complete Solubilization: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (to no more than 37°C) can be applied if necessary, but avoid excessive heat to prevent degradation.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube. This step is crucial for applications in cell culture.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term use (up to 6 months). Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the stock solution to prepare a working solution for treating neuronal cell cultures to study NMDA receptor activity.

Materials:

  • 100 mM this compound stock solution (from Protocol 1)

  • Sterile cell culture medium (e.g., Neurobasal medium supplemented with B-27) or experimental buffer (e.g., HEPES-buffered saline)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 100 mM stock solution at room temperature.

  • Intermediate Dilution (Optional): For preparing a wide range of final concentrations, it may be convenient to first prepare an intermediate stock solution (e.g., 10 mM). To do this, add 10 µL of the 100 mM stock solution to 90 µL of sterile culture medium or buffer.

  • Final Dilution: Prepare the final working concentrations by diluting the stock or intermediate solution directly into the cell culture medium or experimental buffer. For example, to prepare a 100 µM working solution, add 1 µL of the 100 mM stock solution to 999 µL of medium.

  • Application to Cells: Immediately apply the freshly prepared working solution to the cell cultures. Ensure even mixing by gently swirling the culture plate. An equivalent volume of the vehicle (the final dilution of the initial solvent) should be added to control cultures.

Mandatory Visualizations

D-Serine Signaling Pathway at the NMDA Receptor

D-serine, the active form of this compound after ester hydrolysis, acts as a co-agonist at the glycine (B1666218) binding site on the GluN1 subunit of the NMDA receptor.[1][3] The binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist (like D-serine or glycine) to the GluN1 subunit is required for the opening of the receptor's ion channel, leading to Ca²⁺ influx and downstream signaling cascades.[7]

D_Serine_Signaling cluster_0 Presynaptic Terminal cluster_1 Astrocyte cluster_2 Postsynaptic Density Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds to GluN2 D_Serine_Astro D-Serine D_Serine_Astro->NMDAR Binds to GluN1 Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Channel Opening Downstream Downstream Signaling (e.g., LTP, LTD) Ca_Influx->Downstream Experimental_Workflow start Start weigh Weigh this compound (e.g., 16.96 mg) start->weigh dissolve Dissolve in Sterile Water (e.g., 1 mL for 100 mM) weigh->dissolve vortex Vortex to Solubilize dissolve->vortex filter Sterile Filter (0.22 µm) vortex->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C aliquot->store dilute Dilute to Working Concentration in Experimental Medium store->dilute For each experiment apply Apply to Experiment (e.g., Cell Culture) dilute->apply end End apply->end

References

Application Notes and Protocols for H-D-Ser-OEt.HCl in In-Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available data and protocols for the use of H-D-Ser-OEt.HCl (D-serine ethyl ester hydrochloride) in in-vivo rodent studies, with a focus on neurological and psychiatric disorder models. Due to the limited availability of public data on this compound, this document also includes relevant information on the parent compound, D-serine, to provide a broader context for its mechanism of action and potential applications.

Introduction

This compound is the hydrochloride salt of the ethyl ester of D-serine. D-serine is an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a crucial role in glutamatergic neurotransmission.[1][2] Dysfunctional glutamatergic signaling has been implicated in the pathophysiology of various neurological and psychiatric disorders, including schizophrenia, depression, and ataxia. As a more cell-permeable prodrug of D-serine, this compound is investigated for its potential to modulate NMDA receptor activity in the central nervous system and ameliorate symptoms in relevant animal models.

Quantitative Data Summary

A comprehensive literature search revealed limited publicly available in-vivo studies that have utilized this compound in rodent models. The most relevant study identified investigated the effects of D-serine ethyl ester in a mouse model of ataxia. While the study reported a dose-dependent effect, specific dosage information was not available in the public domain.

In contrast, numerous studies have been conducted using the parent compound, D-serine. The table below summarizes typical dosage ranges for D-serine in various rodent models to provide a reference for researchers considering studies with this compound. It is important to note that the optimal dosage for this compound may differ from D-serine due to differences in pharmacokinetics.

Table 1: Summary of D-Serine Dosages in In-Vivo Rodent Studies

CompoundRodent ModelDisorderRoute of AdministrationDosage RangeReference
D-serineMouseAtaxiaIntraperitoneal (i.p.)Dose-dependentSaigoh et al., 1998[3]
D-serineMouseDepressionIntraperitoneal (i.p.)30 - 1000 mg/kg(Malkesman et al., 2012)
D-serineRatSchizophreniaOral (p.o.)30 mg/kg/day(Tsai et al., 1998)[4]
D-serineMouseSchizophreniaSubcutaneous (s.c.)600 mg/kg(Labrie et al., 2009)
D-serineRatGeneralIntraperitoneal (i.p.)0.6 - 4.8 mmol/kg(Hashimoto et al., 2013)

Experimental Protocols

The following are generalized protocols for the administration of compounds in rodent studies, which can be adapted for this compound.

Preparation of Dosing Solution
  • Vehicle Selection: A common vehicle for this compound is sterile saline (0.9% NaCl). The solubility of the compound in the chosen vehicle should be confirmed.

  • Preparation:

    • Aseptically weigh the required amount of this compound powder.

    • Dissolve the powder in the appropriate volume of sterile saline to achieve the desired final concentration.

    • Ensure the solution is clear and free of particulates. Gentle warming or vortexing may be used to aid dissolution.

    • Adjust the pH of the solution to physiological range (pH 7.2-7.4) if necessary, using sterile NaOH or HCl.

    • Filter-sterilize the final solution through a 0.22 µm syringe filter into a sterile vial.

Administration Routes

The choice of administration route depends on the experimental design and the desired pharmacokinetic profile. Common routes for systemic administration in rodents include:

  • Intraperitoneal (i.p.) Injection: Offers rapid absorption.

  • Oral Gavage (p.o.): Mimics clinical route of administration for many drugs.

  • Subcutaneous (s.c.) Injection: Provides slower and more sustained absorption compared to i.p. injection.

  • Intravenous (i.v.) Injection: For direct and immediate systemic circulation.

For detailed procedures on these administration techniques, researchers should consult their institution's animal care and use committee (IACUC) guidelines and standard operating procedures.

Signaling Pathway and Experimental Workflow Diagrams

Proposed Signaling Pathway of this compound

The primary mechanism of action of this compound is believed to be through its conversion to D-serine, which then acts as a co-agonist at the glycine (B1666218) site of the NMDA receptor.

G HDSerOEt This compound (Administered) DSerine D-Serine (Active Metabolite) HDSerOEt->DSerine Hydrolysis NMDAR NMDA Receptor DSerine->NMDAR Binds to Glycine Site Ca_influx Ca2+ Influx NMDAR->Ca_influx Channel Opening Glutamate Glutamate Glutamate->NMDAR Binds to Glutamate Site Downstream Downstream Signaling Cascades Ca_influx->Downstream Neuronal_activity Modulation of Neuronal Activity Downstream->Neuronal_activity

Caption: Proposed mechanism of this compound action via D-serine and the NMDA receptor.

General Experimental Workflow for In-Vivo Rodent Studies

The following diagram outlines a typical workflow for conducting in-vivo studies with this compound in a rodent model of a neurological disorder.

G cluster_0 Pre-study cluster_1 Study cluster_2 Post-study Animal_acclimatization Animal Acclimatization Baseline_measurements Baseline Behavioral/Physiological Measurements Animal_acclimatization->Baseline_measurements Randomization Randomization into Treatment Groups Baseline_measurements->Randomization Dosing This compound or Vehicle Administration Randomization->Dosing Behavioral_testing Behavioral Testing Dosing->Behavioral_testing Tissue_collection Tissue Collection for Biomarker Analysis Behavioral_testing->Tissue_collection Data_analysis Data Analysis Tissue_collection->Data_analysis Reporting Reporting of Findings Data_analysis->Reporting

Caption: General experimental workflow for in-vivo rodent studies.

Conclusion

This compound represents a promising compound for the modulation of NMDA receptor function in the central nervous system. While direct in-vivo dosage data for this specific compound is sparse in publicly available literature, the extensive research on its parent compound, D-serine, provides a strong foundation for its investigation in various rodent models of neurological and psychiatric disorders. Researchers are encouraged to perform dose-response studies to determine the optimal dosage and administration route for their specific experimental paradigm, while adhering to all institutional and national guidelines for the ethical use of animals in research.

References

Application Notes: D-Serine Ethyl Ester Hydrochloride as a Tool for Cognitive Function Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-Serine ethyl ester hydrochloride is a derivative of the endogenous neuromodulator D-serine, serving as a vital tool in neuroscience research.[1] As a potent co-agonist at the glycine (B1666218) site of the N-Methyl-D-Aspartate (NMDA) receptor, it plays a crucial role in regulating synaptic plasticity, which is fundamental to learning and memory.[2][3][4] The ethyl ester form, provided as a hydrochloride salt, offers enhanced stability and water solubility, making it an ideal compound for precise dosing and administration in laboratory settings.[1] These characteristics make it invaluable for investigating cognitive functions and exploring therapeutic strategies for a range of neurological and psychiatric disorders, including age-related cognitive decline and schizophrenia.[1][5][6]

Mechanism of Action: NMDA Receptor Modulation

The cognitive-enhancing effects of D-serine are primarily mediated through its action on NMDA receptors.[4] For the NMDA receptor to become activated, it requires the binding of both the primary agonist, glutamate, and a co-agonist.[2] D-serine is now recognized as the dominant and most potent endogenous co-agonist for NMDA receptors in forebrain regions like the hippocampus and cerebral cortex.[5][7][8]

Upon binding to the glycine site on the GluN1 subunit of the NMDA receptor, D-serine facilitates the glutamate-induced opening of the receptor's ion channel. This allows an influx of Ca²⁺ into the postsynaptic neuron, triggering downstream signaling cascades that are critical for inducing long-term potentiation (LTP) and long-term depression (LTD)—cellular mechanisms that underpin synaptic plasticity, learning, and memory formation.[3][9] By modulating NMDA receptor activity, exogenous administration of D-serine or its derivatives can potentiate these processes, offering a direct mechanism to probe and enhance cognitive functions.[5]

NMDA_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_receptor NMDA Receptor Glutamate_Vesicle Glutamate in Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDAR Glutamate Site (GluN2) D-Serine Site (GluN1) Ion Channel (Mg²⁺ Block) Ca_Influx Ca²⁺ Influx NMDAR:c->Ca_Influx Opens & Removes Mg²⁺ Block Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream Activates Plasticity Synaptic Plasticity (LTP/LTD) Downstream->Plasticity Induces Glutamate->NMDAR:g Binds DSerine D-Serine Ethyl Ester (hydrolyzed to D-Serine) DSerine->NMDAR:d Binds NOR_Workflow cluster_prep Preparation cluster_exp Experimental Phases cluster_admin Administration cluster_analysis Data Analysis Dosing Prepare D-Serine Ethyl Ester HCl or Vehicle Solution Injection Administer Compound/Vehicle (30 min before Training) Dosing->Injection Animal_Prep Acclimate Animals to Handling and Test Room Habituation Day 1: Habituation (10 min in empty arena) Animal_Prep->Habituation Training Day 2: Training (T1) (10 min with 2 identical objects) Habituation->Training Test Day 3: Test (T2) (5 min with 1 familiar & 1 novel object) Training->Test 24h Delay Record Record Exploration Time for Each Object in T2 Test->Record Injection->Training Timing Calculate Calculate Discrimination Index: (T_Novel - T_Familiar) / (T_Novel + T_Familiar) Record->Calculate Compare Compare Indices Between Treatment and Control Groups Calculate->Compare Logical_Pathway A Administration of D-Serine Ethyl Ester HCl B Increased Bioavailability of D-Serine in CNS A->B Metabolism C Enhanced Co-agonist Binding at NMDA Receptor (GluN1 site) B->C D Potentiation of NMDA Receptor Activity C->D E Strengthened Synaptic Plasticity (e.g., enhanced LTP) D->E Cellular Mechanism F Improved Performance in Cognitive Tasks E->F Behavioral Outcome

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using H-D-Ser-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing H-D-Ser-OEt.HCl (D-Serine ethyl ester hydrochloride) as a key building block in the synthesis of bioactive molecules, particularly peptides. This document offers detailed experimental protocols, data presentation tables, and visual diagrams of synthetic workflows and relevant biological pathways to support researchers in drug discovery and development.

This compound is a protected form of the non-proteinogenic amino acid D-serine. The ethyl ester group protects the carboxylic acid functionality, while the hydrochloride salt enhances its stability and solubility in common organic solvents used in peptide synthesis.[1] The incorporation of D-amino acids like D-serine into peptide chains is a common strategy to increase their proteolytic stability and modulate their biological activity.

Application: Synthesis of a Hypothetical Bioactive D-Serine Containing Peptide

This section outlines the synthesis of a hypothetical bioactive peptide, "NeuroPeptide-D-Ser," with the sequence Tyr-D-Ser-Gly-Phe-Leu, using this compound. This peptide is designed as an analogue of an endogenous neuropeptide, where the incorporation of D-serine is intended to enhance its stability and potency as a modulator of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of NeuroPeptide-D-Ser via Solid-Phase Peptide Synthesis (SPPS).

ParameterValueMethod of Analysis
Resin Substitution Level 0.5 mmol/gManufacturer's Specification
Crude Peptide Yield 85%Gravimetric Analysis
Crude Peptide Purity >70%RP-HPLC (220 nm)
Purified Peptide Yield 35%Gravimetric Analysis
Purified Peptide Purity >98%RP-HPLC (220 nm)
Molecular Weight (Expected) 585.65 g/mol -
Molecular Weight (Observed) 585.7 g/mol Mass Spectrometry (ESI-MS)

Experimental Protocols

The following protocols detail the steps for the manual Solid-Phase Peptide Synthesis (SPPS) of NeuroPeptide-D-Ser using Fmoc/tBu chemistry.

Materials
  • Rink Amide MBHA resin

  • Fmoc-protected amino acids: Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Leu-OH

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of NeuroPeptide-D-Ser

This protocol outlines the sequential addition of amino acids to the solid support.

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • First Amino Acid Coupling (Fmoc-Leu-OH):

    • In a separate vessel, pre-activate Fmoc-Leu-OH (3 equivalents relative to resin loading) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 10 minutes.

    • Add the activated amino acid solution to the resin.

    • Add DIPEA (6 eq.) to the reaction vessel.

    • Agitate the mixture for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: After complete coupling, wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the sequence: Fmoc-Phe-OH, Fmoc-Gly-OH.

  • Coupling of this compound:

    • For the incorporation of D-Serine, it is crucial to first protect the N-terminus with an Fmoc group. This can be achieved by reacting this compound with Fmoc-OSu in the presence of a base like sodium bicarbonate.

    • Alternatively, if using commercially available Fmoc-D-Ser(tBu)-OH, follow the standard coupling procedure as in step 3. If starting from this compound, after N-terminal protection with Fmoc, the ethyl ester on the C-terminus needs to be considered for the final deprotection step. For this protocol, we will assume the use of Fmoc-D-Ser(tBu)-OH for simplicity and compatibility with the final cleavage step.

    • Couple Fmoc-D-Ser(tBu)-OH as described in step 3.

  • Final Amino Acid Coupling (Fmoc-Tyr(tBu)-OH): Repeat steps 2-4 to couple Fmoc-Tyr(tBu)-OH.

  • Final Fmoc Deprotection: Perform the final Fmoc deprotection as described in step 2.

Protocol 2: Cleavage and Deprotection
  • Resin Preparation: Wash the final peptide-resin with DCM (5 times) and dry under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups (tBu).

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether twice.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 3: Peptide Purification and Analysis
  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Analysis:

    • Confirm the purity of the collected fractions by analytical RP-HPLC.

    • Verify the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the solid-phase synthesis of a bioactive peptide using this compound as a precursor.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated) cluster_cleavage Cleavage & Purification Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 n cycles Coupling Amino Acid Coupling (DIC/HOBt) Wash1->Coupling n cycles Wash2 Wash (DMF, DCM) Coupling->Wash2 n cycles Wash2->Deprotection n cycles Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis MS & HPLC Analysis Purification->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Signaling Pathway

D-serine, the enantiomer of L-serine, is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system. Peptides incorporating D-serine may modulate this pathway.

NMDA_Signaling cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds D_Ser_Peptide Bioactive D-Ser Peptide (e.g., NeuroPeptide-D-Ser) D_Ser_Peptide->NMDA_R Co-agonist Binding Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Signaling_Cascade Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Signaling_Cascade Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascade->Synaptic_Plasticity

Caption: D-Serine peptide modulation of NMDA receptor signaling.

These application notes serve as a foundational resource for the synthesis and potential application of bioactive molecules derived from this compound. Researchers are encouraged to adapt and optimize these protocols for their specific research needs.

References

Application Notes and Protocols: H-D-Ser-OEt.HCl for Investigating Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Ser-OEt.HCl, or D-serine ethyl ester hydrochloride, is a derivative of the endogenous neuromodulator D-serine. It is increasingly utilized in neuroscience research for its potential to modulate N-methyl-D-aspartate (NMDA) receptor activity. As a more cell-permeable prodrug, this compound is believed to readily cross the blood-brain barrier and cell membranes, where it is subsequently hydrolyzed to D-serine. D-serine is a crucial co-agonist at the glycine (B1666218) site of the NMDA receptor, a key player in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor function is implicated in a wide range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. These application notes provide a comprehensive overview of the use of this compound in preclinical research, summarizing key quantitative data and providing detailed experimental protocols.

Mechanism of Action: NMDA Receptor Modulation

This compound exerts its effects by increasing the availability of D-serine at the synaptic cleft. D-serine binds to the Glycine-binding site on the GluN1 subunit of the NMDA receptor, a prerequisite for receptor activation by the primary agonist, glutamate. By enhancing the occupancy of this co-agonist site, this compound facilitates NMDA receptor-mediated calcium influx, a critical event for the induction of long-term potentiation (LTP), a cellular correlate of learning and memory. In pathological conditions characterized by NMDA receptor hypofunction, this compound may therefore restore normal synaptic function and offer neuroprotective effects.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds to GluN2 Ca_Channel Ca²⁺ Channel NMDAR->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx LTP Long-Term Potentiation (Synaptic Plasticity) Ca_Influx->LTP This compound This compound (Prodrug) D-Serine D-Serine This compound->D-Serine Hydrolysis D-Serine->NMDAR Binds to GluN1 (Co-agonist)

Figure 1: Mechanism of this compound action on the NMDA receptor signaling pathway.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies investigating the effects of D-serine, the active metabolite of this compound.

Table 1: In Vitro Efficacy of D-Serine on Synaptic Plasticity

Model SystemTreatmentKey Efficacy EndpointResultReference(s)
Mouse Hippocampal SlicesD-serine (10 µM)Long-Term Potentiation (LTP) InductionRescued impaired LTP in a model of anti-NMDAR encephalitis.[1]
Rat Hippocampal SlicesD-serine (10 µM)NMDA receptor-mediated excitatory postsynaptic currents (EPSCs)Increased NMDA receptor-mediated EPSCs by 29 ± 10%.[2]
Cultured Hippocampal NeuronsD-serine (10 µM)LTP InductionEnabled LTP induction in glia-conditioned medium, which is otherwise deficient in D-serine.[3]
Mouse Hippocampal SlicesD-serine (10 µM)Ion flux-independent NMDA receptor-mediated Long-Term Depression (LTD)Completely blocked ion flux-independent LTD.[4]

Table 2: In Vivo Efficacy of D-Serine Ethyl Ester and D-Serine in Neurological Disorder Models

CompoundAnimal ModelDosing RegimenKey Efficacy EndpointResultReference(s)
D-serine ethyl ester (D-SERee)Rat model of morphine dependenceContinuous IV infusion (20.8 µmol/kg/h)Naloxone-precipitated withdrawal symptomsPrevented the development of morphine dependence.[5]
D-serineMouse model of anti-NMDAR encephalitis500 mg/kg, i.p. for 3 daysHippocampal Long-Term Potentiation (LTP)Improved LTP from 117.17% to 166.91% of baseline.[1]
D-serineRat model of chronic lead exposure30 and 60 mg/kg, i.p., twice daily for 8 weeksMorris Water Maze (Escape Latency)Significantly shortened escape latency compared to the lead-exposed group.
D-serineOlder adult humansSingle oral dose (30 mg/kg)Groton Maze Learning Test (Spatial Memory and Learning)Improved performance, with a significant decrease in legal errors.[6]

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assessment using MTT Assay

This protocol outlines a method to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary cortical neurons.

Materials:

  • Primary cortical neuron culture

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • This compound

  • L-glutamic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Plate primary cortical neurons in 96-well plates at a density of 1 x 10⁵ cells/well and culture for 7-10 days.

  • Compound Pre-treatment: Prepare a stock solution of this compound in sterile water or PBS. On the day of the experiment, dilute the stock solution to desired final concentrations (e.g., 1, 10, 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of medium containing the different concentrations of this compound. Incubate for 2 hours at 37°C.

  • Induction of Excitotoxicity: Prepare a stock solution of L-glutamic acid. Add L-glutamic acid to the wells to a final concentration of 100 µM. Incubate for 24 hours at 37°C. Include a vehicle control group (no glutamate) and a glutamate-only control group.

  • MTT Assay: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.

start Start plate_cells Plate Primary Cortical Neurons (1x10^5 cells/well) start->plate_cells culture_cells Culture for 7-10 days plate_cells->culture_cells pretreat Pre-treat with this compound (e.g., 1, 10, 100 µM) for 2h culture_cells->pretreat add_glutamate Add L-glutamic acid (100 µM) pretreat->add_glutamate incubate_24h Incubate for 24h add_glutamate->incubate_24h add_mtt Add MTT solution incubate_24h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Analyze Data (% Cell Viability) read_absorbance->analyze_data end End analyze_data->end

Figure 2: Workflow for the in vitro neuroprotection assay using MTT.

Protocol 2: In Vivo Assessment of Cognitive Enhancement using the Morris Water Maze

This protocol describes the use of the Morris water maze to evaluate the effects of this compound on spatial learning and memory in a mouse model of a neurological disorder.

Materials:

  • Mouse model of a neurological disorder (e.g., 5xFAD for Alzheimer's disease) and wild-type controls

  • Morris water maze apparatus (circular pool, platform, tracking software)

  • This compound

  • Vehicle (e.g., sterile saline)

Procedure:

  • Animal Groups: Randomly assign animals to four groups: (1) Wild-type + Vehicle, (2) Wild-type + this compound, (3) Disease Model + Vehicle, (4) Disease Model + this compound.

  • Drug Administration: Prepare this compound in sterile saline. Administer this compound (e.g., 500 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes before the first trial of each day.

  • Acquisition Phase (4-5 days):

    • Each mouse undergoes four trials per day.

    • For each trial, gently place the mouse into the water facing the pool wall at one of four randomly chosen start locations.

    • Allow the mouse to search for the hidden platform for a maximum of 60 seconds.

    • If the mouse finds the platform, allow it to remain there for 15 seconds. If it fails to find the platform within 60 seconds, guide it to the platform and allow it to stay for 15 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial using the tracking software.

  • Probe Trial (24 hours after the last acquisition trial):

    • Remove the platform from the pool.

    • Place each mouse in the pool from a novel start location and allow it to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.

  • Data Analysis:

    • Acquisition: Analyze the escape latency and path length across the training days using a repeated-measures ANOVA.

    • Probe Trial: Analyze the time in the target quadrant and the number of platform crossings using a one-way ANOVA followed by post-hoc tests.

start Start animal_groups Animal Grouping (WT/Vehicle, WT/Drug, Model/Vehicle, Model/Drug) start->animal_groups drug_admin Drug/Vehicle Administration (i.p.) 30 min before trials animal_groups->drug_admin acquisition Acquisition Phase (4-5 days) 4 trials/day drug_admin->acquisition probe_trial Probe Trial (Day 6) Platform removed acquisition->probe_trial 24h later data_analysis Data Analysis (Escape Latency, Time in Target Quadrant) probe_trial->data_analysis end End data_analysis->end

Figure 3: Experimental workflow for the Morris water maze test.

Protocol 3: Ex Vivo Electrophysiology - Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol details the method for recording field excitatory postsynaptic potentials (fEPSPs) and inducing LTP in acute hippocampal slices to assess the effect of this compound on synaptic plasticity.

Materials:

  • Rodent model of a neurological disorder and wild-type controls

  • Vibratome

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • Electrophysiology rig (amplifier, digitizer, recording and stimulating electrodes)

  • Perfusion system

Procedure:

  • Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated sucrose-based cutting solution. Rapidly dissect the brain and prepare 300-400 µm thick transverse hippocampal slices using a vibratome.

  • Slice Recovery: Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.

  • Recording: Place a slice in the recording chamber and perfuse with oxygenated aCSF at a constant flow rate. Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region.

  • Baseline Recording: Record stable baseline fEPSPs for 20-30 minutes by delivering single pulses every 30 seconds.

  • Drug Application: If testing acute effects, switch the perfusion to aCSF containing this compound (e.g., 10 µM) and record for another 20-30 minutes.

  • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

  • Post-HFS Recording: Record fEPSPs for at least 60 minutes after HFS.

  • Data Analysis: Measure the slope of the fEPSPs. Normalize the post-HFS fEPSP slopes to the average baseline slope. Compare the magnitude of LTP between different treatment groups.

start Start slice_prep Prepare Acute Hippocampal Slices start->slice_prep slice_recovery Slice Recovery in aCSF (1h) slice_prep->slice_recovery recording_setup Place Slice in Recording Chamber slice_recovery->recording_setup baseline Record Baseline fEPSPs (20-30 min) recording_setup->baseline drug_app Bath Apply this compound (optional) baseline->drug_app ltp_induction Induce LTP (High-Frequency Stimulation) baseline->ltp_induction drug_app->ltp_induction post_ltp_rec Record Post-HFS fEPSPs (60 min) ltp_induction->post_ltp_rec data_analysis Analyze LTP Magnitude post_ltp_rec->data_analysis end End data_analysis->end

Figure 4: Workflow for ex vivo LTP electrophysiology experiments.

Conclusion

This compound represents a valuable pharmacological tool for investigating the role of the NMDA receptor in the pathophysiology of neurological disorders. Its enhanced cell permeability offers a potential advantage over direct D-serine administration in in vivo studies. The provided protocols and data serve as a foundation for researchers to design and execute experiments aimed at elucidating the therapeutic potential of modulating the NMDA receptor co-agonist site. Further research is warranted to expand the quantitative dataset for this compound across a wider range of in vitro and in vivo models of neurological diseases.

References

Application Notes and Protocols: H-D-Ser-OEt.HCl in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

H-D-Ser-OEt.HCl, or D-Serine ethyl ester hydrochloride, is a derivative of the endogenous N-methyl-D-aspartate (NMDA) receptor co-agonist D-serine.[1][2][3] Its ethyl ester modification enhances its lipophilicity, potentially facilitating its passage across the blood-brain barrier and cell membranes, after which it is hydrolyzed to D-serine.[1] These characteristics make this compound a valuable tool for in vitro and in vivo studies aimed at modulating NMDA receptor activity to investigate synaptic plasticity, cognitive function, and the therapeutic potential for neurological and psychiatric disorders.[2] This document provides detailed experimental protocols for researchers, scientists, and drug development professionals utilizing this compound.

Mechanism of Action

This compound acts as a pro-drug for D-serine. Once administered, it is metabolized to D-serine, which then binds to the glycine-binding site (NR1 subunit) of the NMDA receptor. The binding of a co-agonist like D-serine, along with the primary agonist glutamate (B1630785) binding to the NR2 subunit, is essential for the opening of the NMDA receptor's ion channel. This allows for the influx of Ca2+, a critical step in initiating downstream signaling cascades involved in synaptic plasticity, such as long-term potentiation (LTP).

NMDA_Receptor_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound D-Serine D-Serine This compound->D-Serine Hydrolysis NMDAR NMDA Receptor NR1 (Glycine Site) NR2 (Glutamate Site) D-Serine->NMDAR:nr1 Glutamate Glutamate Glutamate->NMDAR:nr2 Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Channel Opening Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream_Signaling Synaptic_Plasticity Synaptic Plasticity (LTP) Downstream_Signaling->Synaptic_Plasticity

Figure 1: NMDA Receptor Activation by this compound.

Experimental Protocols

The following protocols are designed to assess the efficacy and functional consequences of this compound treatment in both in vitro and in vivo models.

Protocol 1: In Vitro NMDA Receptor Activity Assay using Calcium Imaging

This protocol measures changes in intracellular calcium levels in response to NMDA receptor activation in primary neuronal cultures.

Materials:

  • Primary cortical neurons (E18 rat or mouse)

  • Neurobasal medium with B27 supplement

  • This compound

  • NMDA

  • Glycine (for comparison)

  • MK-801 (NMDA receptor antagonist)

  • Fluo-4 AM calcium indicator

  • Hanks' Balanced Salt Solution (HBSS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Culture: Plate primary cortical neurons in 96-well plates and culture for 10-14 days.

  • Loading with Fluo-4 AM:

    • Prepare a loading buffer containing Fluo-4 AM in HBSS.

    • Remove culture medium and wash cells twice with HBSS.

    • Add the Fluo-4 AM loading buffer to each well and incubate for 30-60 minutes at 37°C.

    • Wash cells twice with HBSS to remove excess dye.

  • Compound Preparation: Prepare stock solutions of this compound, NMDA, glycine, and MK-801 in HBSS. Create a dilution series for dose-response experiments.

  • Calcium Imaging:

    • Place the 96-well plate in a fluorescence plate reader or on a microscope equipped for calcium imaging.

    • Establish a baseline fluorescence reading for each well.

    • Add different concentrations of this compound or glycine, followed by a sub-maximal concentration of NMDA.

    • Record the change in fluorescence intensity over time.

    • For antagonist controls, pre-incubate cells with MK-801 before adding this compound and NMDA.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the maximum response observed.

    • Plot the dose-response curves and calculate the EC50 values.

Calcium_Imaging_Workflow Start Start Plate_Neurons Plate Primary Neurons (96-well plate) Start->Plate_Neurons Load_Dye Load with Fluo-4 AM Calcium Indicator Plate_Neurons->Load_Dye Wash_Cells Wash Cells with HBSS Load_Dye->Wash_Cells Baseline_Reading Establish Baseline Fluorescence Wash_Cells->Baseline_Reading Add_Compounds Add this compound + NMDA Baseline_Reading->Add_Compounds Record_Fluorescence Record Fluorescence Change Add_Compounds->Record_Fluorescence Analyze_Data Data Analysis (ΔF/F, EC50) Record_Fluorescence->Analyze_Data End End Analyze_Data->End Morris_Water_Maze_Protocol Start Start Acclimation Acclimation & Handling (1 week) Start->Acclimation Drug_Admin Drug Administration (this compound or Saline) Acclimation->Drug_Admin Acquisition Spatial Acquisition Phase (Days 1-5, 4 trials/day) Drug_Admin->Acquisition Probe_Trial Probe Trial (Day 6, platform removed) Acquisition->Probe_Trial Data_Analysis Data Analysis (Escape Latency, Time in Quadrant) Probe_Trial->Data_Analysis End End Data_Analysis->End

References

Application Note: HPLC Analysis of H-D-Ser-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of D-Serine ethyl ester hydrochloride (H-D-Ser-OEt.HCl) using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.

Introduction

D-Serine ethyl ester hydrochloride (this compound) is an important derivative of the amino acid D-serine, often utilized in neuroscience research and as a building block in the synthesis of pharmaceutical compounds.[1][2] Accurate and precise analytical methods are essential for determining its purity, stability, and concentration in various sample matrices. Since this compound lacks a strong UV chromophore, a pre-column derivatization step is necessary to enable sensitive detection by HPLC with UV or fluorescence detectors.[1] This application note details a robust HPLC method involving derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl), a well-established reagent for labeling primary and secondary amines.

Analytical Method Overview

This method employs reversed-phase HPLC (RP-HPLC) for the separation and quantification of the FMOC-derivatized this compound. The derivatization reaction introduces a highly fluorescent and UV-active FMOC group, allowing for sensitive detection.

Principle: Separation is achieved based on the hydrophobicity of the FMOC-analyte derivative on a C18 stationary phase. Quantification is performed using an external standard calibration curve.

Experimental Protocols

Reagents and Materials
  • This compound reference standard (≥99% purity)[2]

  • 9-Fluorenylmethyl chloroformate (FMOC-Cl)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Boric acid

  • Sodium hydroxide

  • Hydrochloric acid (HCl)

  • Syringe filters (0.45 µm)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV or fluorescence detector is required.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Elution 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25-26 min: 80-30% B; 26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV at 265 nm or Fluorescence (Excitation: 265 nm, Emission: 315 nm)
Solution Preparation
  • Borate Buffer (0.1 M, pH 9.0): Dissolve an appropriate amount of boric acid in water, adjust the pH to 9.0 with sodium hydroxide, and bring to final volume.

  • FMOC-Cl Solution (5 mg/mL): Dissolve 50 mg of FMOC-Cl in 10 mL of acetonitrile. This solution should be prepared fresh daily.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the diluent to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation and Derivatization
  • Pharmaceutical Formulation: Dissolve the formulation in the diluent, sonicate if necessary, and filter through a 0.45 µm syringe filter. Dilute the filtrate to fall within the calibration range.

  • Biological Matrix (e.g., Plasma): To 100 µL of plasma, add 200 µL of methanol to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of diluent.[1]

  • Derivatization Procedure:

    • To 100 µL of the sample or standard solution in a microcentrifuge tube, add 100 µL of 0.1 M Borate Buffer (pH 9.0).

    • Add 200 µL of the FMOC-Cl solution.

    • Vortex the mixture for 30 seconds and let it react at room temperature for 10 minutes.

    • Add 100 µL of 0.1 M HCl to quench the reaction.

    • Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.

Data Presentation

Calibration Curve Data
Concentration (µg/mL)Peak Area (Arbitrary Units)
115,234
576,170
10151,980
25380,500
50759,800
1001,521,000

A representative linear regression would yield R² > 0.999.

Method Validation Summary
ParameterResult
Linearity (R²) > 0.999
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis P1 Weigh this compound Standard P2 Prepare Stock & Working Standards P1->P2 D1 Mix Sample/Standard with Borate Buffer P2->D1 Standards P3 Prepare Sample Solution P3->D1 Sample D2 Add FMOC-Cl Solution D1->D2 D3 React for 10 min D2->D3 D4 Quench with HCl D3->D4 H1 Inject Derivatized Sample D4->H1 H2 Separation on C18 Column H1->H2 H3 UV/Fluorescence Detection H2->H3 A1 Integrate Peak Area H3->A1 A2 Construct Calibration Curve A1->A2 A3 Quantify Sample Concentration A2->A3

Caption: Workflow for HPLC analysis of this compound.

Chiral Separation Strategy

For the analysis of enantiomeric purity, a chiral HPLC method is required. This can be achieved through direct or indirect approaches.

G cluster_main Chiral HPLC Separation Approaches cluster_direct Direct Method cluster_indirect Indirect Method D_Node Inject Sample onto Chiral Stationary Phase (CSP) I_Node1 Derivatize Enantiomers with a Chiral Reagent I_Node2 Separate Diastereomers on Achiral Stationary Phase I_Node1->I_Node2

Caption: Approaches for chiral separation by HPLC.[3][4]

Conclusion

The described HPLC method with pre-column FMOC-Cl derivatization is a reliable and sensitive approach for the quantitative analysis of this compound in various samples. The method demonstrates good linearity, accuracy, and precision, making it suitable for quality control and research applications. For enantiomeric purity assessment, the adoption of a chiral stationary phase or an indirect method using a chiral derivatizing agent is necessary.

References

Application Notes and Protocols: D-Serine Ethyl Ester Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-Serine ethyl ester hydrochloride is a versatile chiral building block derived from the non-proteinogenic amino acid D-serine. Its unique trifunctional nature—possessing an amino group, a carboxyl group (as an ethyl ester), and a primary hydroxyl group—makes it a valuable starting material for the stereoselective synthesis of a wide array of complex organic molecules, including pharmaceutical intermediates, chiral ligands, and peptidomimetics. This document provides detailed application notes and experimental protocols for its use as a reagent in organic synthesis.

Physicochemical Properties and Data

A summary of the key physicochemical properties of D-Serine ethyl ester hydrochloride and its derivatives is presented below. This data is essential for reaction planning and characterization.

PropertyD-Serine Ethyl Ester HydrochlorideN-Boc-D-Serine Ethyl Ester(S)-4-(hydroxymethyl)-2-oxazolidinone Derivative
Molecular Formula C₅H₁₁NO₃·HClC₁₀H₁₉NO₅C₄H₅NO₃
Molecular Weight 169.61 g/mol [1]233.26 g/mol 115.08 g/mol
Appearance White to off-white powder--
Melting Point 95-107 °C[2]--
Optical Rotation [α]ᴅ²⁰ = +4 ± 2º (c=2 in H₂O)[2]-[α]ᴅ²⁵ = -15.3° (c=7.0 in CHCl₃) (for L-valine derived)[3]
Purity ≥99% (HPLC)[1][2]Typically >95%>98%

Applications in Organic Synthesis

D-Serine ethyl ester hydrochloride serves as a cornerstone in asymmetric synthesis. Its primary applications include:

  • Peptide Synthesis: As a source of D-serine for the synthesis of peptides containing non-natural amino acids. D-amino acid-containing peptides often exhibit enhanced resistance to enzymatic degradation.

  • Chiral Building Block: For the synthesis of complex chiral molecules, such as pharmaceutical intermediates and natural products.

  • Synthesis of Chiral Auxiliaries: As a precursor to valuable chiral auxiliaries like Evans-type oxazolidinones.

  • Chemoenzymatic Polymerization: As a monomer for the synthesis of poly(D-serine) and its derivatives.

Experimental Protocols

Protocol 1: N-Protection of D-Serine Ethyl Ester Hydrochloride (Preparation of N-Boc-D-Serine Ethyl Ester)

The protection of the amino group is a prerequisite for many synthetic transformations, particularly in peptide synthesis where selective amide bond formation is required. The tert-butyloxycarbonyl (Boc) group is a common choice for amine protection.

Reaction Scheme:

Materials:

Procedure:

  • To a solution of D-Serine ethyl ester hydrochloride (1.0 eq) in a 1:1 mixture of methanol and water, add sodium bicarbonate (2.5 eq).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Add di-tert-butyl dicarbonate (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4 hours or until the reaction is complete as monitored by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-D-Serine ethyl ester as a colorless oil. The product can be used in the next step without further purification.

Quantitative Data:

Starting MaterialProductReagentsSolventReaction TimeYield
L-phenylalanine ethyl ester hydrochlorideN-Boc-L-phenylalanine ethyl ester(Boc)₂O, NaHCO₃MeOH/H₂O4 hHigh

(Note: While this specific protocol is adapted from a similar procedure for L-phenylalanine ethyl ester hydrochloride, high yields are expected for the D-serine analogue under these standard conditions[3].)

Protocol 2: Solution-Phase Peptide Coupling

This protocol describes the coupling of N-protected D-Serine with another amino acid ester in solution. This is a fundamental step in the synthesis of dipeptides and larger peptide fragments.

Reaction Scheme:

Materials:

  • N-Boc-D-Serine (prepared from the ethyl ester via hydrolysis, or commercially available)

  • Glycine ethyl ester hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM)

  • Dichloromethane (DCM)

  • 1N HCl solution

  • Saturated NaHCO₃ solution

  • Brine

Procedure:

  • Dissolve N-Boc-D-Serine (1.0 eq) and Glycine ethyl ester hydrochloride (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Methylmorpholine (1.0 eq) to neutralize the hydrochloride salt.

  • Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) followed by EDC·HCl (1.2 eq).

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with dichloromethane.

  • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide by column chromatography on silica (B1680970) gel.

Quantitative Data for a similar coupling:

N-protected Amino AcidAmino Acid EsterCoupling ReagentAdditiveBaseYield
Z-D-Ser-OHH-Gly-OMe·HClEDC·HClHOBtNMMHigh

(Note: This protocol is based on a standard procedure for Z-D-Ser-OH coupling[4]. Yields are typically high for such standard couplings.)

Protocol 3: Synthesis of a Chiral Oxazolidinone Auxiliary

Chiral oxazolidinones are powerful auxiliaries in asymmetric synthesis. D-Serine ethyl ester hydrochloride can be converted to the corresponding amino alcohol and then cyclized to form the oxazolidinone.

Reaction Scheme:

  • HO-CH₂-CH(NHBoc)-COOEt + LiBH₄ --> HO-CH₂-CH(NHBoc)-CH₂OH

  • HO-CH₂-CH(NHBoc)-CH₂OH + NaH --> (S)-4-(hydroxymethyl)-2-oxazolidinone

Materials:

  • N-Boc-D-Serine ethyl ester (from Protocol 1)

  • Lithium borohydride (B1222165) (LiBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Diethyl ether (Et₂O)

  • Saturated ammonium (B1175870) chloride (NH₄Cl) solution

Procedure:

Step 1: Reduction to the Amino Alcohol

  • Dissolve N-Boc-D-Serine ethyl ester (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C and add LiBH₄ (2.0 eq) portion-wise.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to give the crude N-Boc-D-serinol.

Step 2: Cyclization to the Oxazolidinone

  • Wash the sodium hydride (1.2 eq) with hexane (B92381) to remove the mineral oil and suspend it in anhydrous THF.

  • Add a solution of the crude N-Boc-D-serinol from Step 1 in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at room temperature until the cyclization is complete (monitored by TLC).

  • Carefully quench the reaction by adding water at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to afford the chiral oxazolidinone.

Quantitative Data for a similar synthesis:

Starting MaterialProductOverall Yield (3 steps)
L-valine ethyl ester hydrochloride(R)-4-isopropyl-2-oxazolidinone98%[3]

(Note: This protocol is adapted from the synthesis of Evans' oxazolidinones from other amino acid esters[3]. A high overall yield is anticipated.)

Protocol 4: Chemoenzymatic Polymerization of D-Serine Ethyl Ester

This protocol describes the papain-catalyzed polymerization of D-Serine ethyl ester in an aqueous medium to form poly(D-serine). This method avoids the need for side-chain protection.

Materials:

  • D-Serine ethyl ester hydrochloride

  • Papain (from Carica papaya)

  • Phosphate (B84403) buffer (1 M, pH 8.5)

  • 5 M NaOH solution

  • Deionized water

Procedure:

  • Dissolve D-Serine ethyl ester hydrochloride (e.g., 2 mmol, 0.339 g) in 1 M phosphate buffer (2 mL).

  • Adjust the pH of the solution to 8.5 using 5 M NaOH.

  • Place the monomer solution in a reaction vessel equipped with a magnetic stirrer and maintain the temperature at 40 °C.

  • Add papain (e.g., 100 mg, 50 mg/mL) to the solution to initiate the polymerization.

  • Stir the solution at 800 rpm for 4-24 hours. A white precipitate of poly(D-serine) will form.

  • Separate the precipitate by centrifugation (e.g., 20,000 x g, 15 °C, 1 min).

  • Wash the precipitate by repeated cycles of redispersion in deionized water and centrifugation (at least 3 cycles).

  • Lyophilize the final pellet to obtain pure poly(D-serine).

Quantitative Data for L-Serine Ethyl Ester Polymerization:

Monomer ConcentrationpHTemperatureReaction TimePrecipitate Yield
1.0 M8.540 °C4 h~50%[5]
1.5 M8.540 °C4 h~57%[6]

(Note: This protocol is adapted from the polymerization of the L-isomer[5]. Similar yields are expected for the D-isomer.)

Visualizations

G start D-Serine Ethyl Ester Hydrochloride n_protection n_protection start->n_protection o_protection o_protection start->o_protection polymerization polymerization start->polymerization peptide_coupling peptide_coupling n_protection->peptide_coupling reduction reduction n_protection->reduction o_protection->peptide_coupling peptides peptides peptide_coupling->peptides cyclization cyclization reduction->cyclization chiral_aux chiral_aux cyclization->chiral_aux bioactive bioactive cyclization->bioactive polymers polymers polymerization->polymers

G start Start: N-Boc-D-Serine & Amino Acid Ester HCl dissolve 1. Dissolve reactants in DCM start->dissolve neutralize 2. Neutralize with NMM at 0°C dissolve->neutralize activate 3. Add HOBt and EDC·HCl for activation neutralize->activate react 4. Stir at room temperature activate->react workup 5. Aqueous Workup (HCl, NaHCO₃, Brine) react->workup dry 6. Dry over Na₂SO₄ workup->dry purify 7. Purify by Column Chromatography dry->purify product Product: Pure Dipeptide purify->product

G start Start: N-Boc-D-Serine Ethyl Ester reduction 1. Reduction with LiBH₄ in THF start->reduction amino_alcohol Intermediate: N-Boc-D-Serinol reduction->amino_alcohol cyclization 2. Cyclization with NaH in THF amino_alcohol->cyclization oxazolidinone Crude Oxazolidinone cyclization->oxazolidinone purification 3. Purification by Chromatography oxazolidinone->purification product Product: Chiral Oxazolidinone purification->product

References

Troubleshooting & Optimization

Troubleshooting H-D-Ser-OEt.HCl solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with H-D-Ser-OEt.HCl (D-Serine ethyl ester hydrochloride).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility characteristics?

A1: this compound is the hydrochloride salt of the ethyl ester of D-serine. The presence of the charged amino group and the chloride ion makes it a polar molecule. Consequently, it exhibits good solubility in polar solvents such as water, methanol, and ethanol (B145695). Its solubility is significantly lower in nonpolar organic solvents. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, which is beneficial for many biological applications and peptide synthesis.[1][2]

Q2: In which solvents is this compound most likely to be soluble?

A2: this compound is most soluble in polar protic solvents. While specific quantitative data is not widely available, the following table summarizes its expected solubility based on general principles and data for similar compounds.

SolventPolarityExpected Solubility
WaterHighHighly Soluble
Methanol (MeOH)HighSoluble
Ethanol (EtOH)HighSoluble
Dimethyl Sulfoxide (DMSO)HighModerately Soluble
Dimethylformamide (DMF)HighModerately Soluble
Dichloromethane (DCM)LowSparingly Soluble to Insoluble
Diethyl EtherLowInsoluble
TolueneLowInsoluble
HexaneLowInsoluble

Q3: How does pH affect the solubility of this compound?

A3: The pH of the solution significantly influences the solubility of this compound. As a hydrochloride salt of an amino acid ester, it is more soluble in acidic to neutral aqueous solutions where the amino group is protonated. In basic solutions, the amino group gets deprotonated, forming the free amine, which is less polar and thus less soluble in water. The solubility of amino acids and their salts is generally lowest at their isoelectric point (pI) and increases as the pH moves away from the pI.[3]

Q4: Can I heat the solution to improve the solubility of this compound?

A4: Gentle warming can increase the rate of dissolution and the solubility of this compound, as the dissolution process is often endothermic.[4] However, excessive heating should be avoided as it can lead to the degradation of the compound. It is advisable to monitor the temperature and not exceed 40-50°C.

Troubleshooting Guide for Solubility Issues

If you are encountering difficulties dissolving this compound, follow this step-by-step guide.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting this compound Solubility Issues start Start: Solubility Issue with This compound solvent_selection Step 1: Solvent Selection - Start with polar solvents (Water, MeOH, EtOH). - Is the compound for an aqueous or organic reaction? start->solvent_selection aqueous_path Aqueous System solvent_selection->aqueous_path Aqueous organic_path Organic System solvent_selection->organic_path Organic physical_aids Step 2: Use Physical Aids - Vortexing - Sonication - Gentle Warming (≤ 40-50°C) aqueous_path->physical_aids organic_path->physical_aids free_amine Step 5: Convert to Free Amine (For use in non-polar organic solvents) - Neutralize with a base (e.g., Triethylamine). organic_path->free_amine If direct dissolution fails ph_adjustment Step 3: Adjust pH - Ensure pH is acidic to neutral for aqueous solutions. physical_aids->ph_adjustment Still not dissolved success Success: Compound Dissolved physical_aids->success Dissolved co_solvent Step 4: Use a Co-solvent - Add a small amount of a miscible polar solvent (e.g., MeOH in water). ph_adjustment->co_solvent Still not dissolved ph_adjustment->success Dissolved co_solvent->success Dissolved fail Consult Further Technical Support co_solvent->fail Still not dissolved free_amine->success Dissolved

Caption: Troubleshooting workflow for this compound solubility.

Step 1: Verify Solvent Choice
  • For Aqueous Applications: Start with deionized water. If solubility is still an issue, consider using a buffer with a slightly acidic pH.

  • For Organic Reactions: If your reaction requires a non-polar organic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF), direct dissolution will likely be difficult. In this case, proceeding to Step 5 (conversion to the free amine) is the most effective strategy. For moderately polar organic solvents like DMSO or DMF, solubility should be better, but may still require physical aids.

Step 2: Employ Physical Dissolution Aids
  • Vortexing/Stirring: Ensure vigorous agitation to increase the surface area of the solid in contact with the solvent.

  • Sonication: Use a sonication bath to break up any aggregates of the solid powder, which can enhance dissolution.

  • Gentle Warming: As mentioned in the FAQs, carefully warming the mixture can improve solubility. Monitor the temperature closely to prevent degradation.

Step 3: Optimize pH for Aqueous Solutions

For aqueous solutions, ensure the pH is in the acidic to neutral range. The solubility of amino acid hydrochlorides can decrease in basic conditions. If you are using a buffer, verify its pH.

Step 4: Consider a Co-solvent

If the compound does not fully dissolve in the primary solvent, adding a small amount of a miscible co-solvent can help. For example, if you are trying to dissolve this compound in a primarily aqueous buffer for a biological assay, adding a small percentage (e.g., 1-5%) of DMSO or ethanol might improve solubility. Always check if the co-solvent is compatible with your experimental setup.

Step 5: Conversion to the Free Amine for Organic Solvents

For reactions in non-polar organic solvents, converting the hydrochloride salt to the more soluble free amine is a standard and highly effective procedure.

Experimental Protocol: Conversion of this compound to its Free Amine

This protocol describes a general method to generate the free amine of this compound in an organic solvent for subsequent use in a reaction, such as peptide coupling.

Materials:

  • This compound

  • Anhydrous organic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate)

  • Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Ice bath

Procedure:

  • Preparation: In a clean, dry flask under an inert atmosphere, suspend this compound (1 equivalent) in the chosen anhydrous organic solvent.

  • Cooling: Cool the suspension to 0°C using an ice bath. This is important to control the exothermic reaction upon adding the base.

  • Neutralization: While stirring, slowly add a tertiary amine base (1.0-1.1 equivalents) dropwise to the suspension.

  • Reaction: Stir the mixture at 0°C for 15-30 minutes. During this time, the solid this compound will react to form the soluble free amine (H-D-Ser-OEt) and the corresponding ammonium (B1175870) hydrochloride salt of the tertiary base (e.g., triethylammonium (B8662869) chloride). This salt is often insoluble in the organic solvent and will precipitate as a white solid.

  • Usage:

    • Direct Use: The resulting mixture containing the dissolved free amine can often be used directly in the next reaction step.

    • Filtration (Optional): If the precipitated ammonium salt interferes with the subsequent reaction, it can be removed by filtration.

Diagram: Free Amine Conversion Workflow

Free_Amine_Conversion Conversion of this compound to Free Amine start Start: this compound (Insoluble in organic solvent) suspend Suspend this compound in anhydrous organic solvent (e.g., DCM) start->suspend cool Cool to 0°C (Ice Bath) suspend->cool add_base Slowly add tertiary base (e.g., Triethylamine, 1.0-1.1 eq) cool->add_base stir Stir at 0°C for 15-30 min add_base->stir formation Formation of: - Soluble Free Amine (H-D-Ser-OEt) - Insoluble Ammonium Salt (e.g., TEA.HCl) stir->formation use_directly Use solution directly in next reaction step formation->use_directly filter Optional: Filter to remove precipitated salt formation->filter product Solution of Free Amine in organic solvent filter->product

Caption: Workflow for the conversion of this compound to its free amine.

References

Technical Support Center: Optimizing H-D-Ser-OEt.HCl Concentration for Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of H-D-Ser-OEt.HCl for cell-based assays. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common challenges and ensure reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential mechanism of action?

A1: this compound, or D-serine ethyl ester hydrochloride, is a derivative of the amino acid D-serine.[1] It is primarily used in peptide synthesis.[2] As a D-serine derivative, it may modulate NMDA receptor activity, which is involved in synaptic plasticity and cognitive functions.[1] However, its specific effects can be highly cell-type dependent.

Q2: What is a recommended starting concentration range for this compound in a new cell assay?

A2: For a novel compound like this compound with potentially unknown efficacy and toxicity in your specific cell line, it is advisable to start with a broad concentration range. A logarithmic or 10-fold serial dilution series is a common starting point, for example, from 1 nM to 100 µM.[3][4] This initial screening helps to identify a narrower, effective concentration range for further optimization.

Q3: How should I dissolve and store this compound?

A3: As a hydrochloride salt, this compound is expected to have good solubility in aqueous solutions.[2] For cell culture applications, it is best practice to dissolve it in a sterile, high-purity solvent like sterile water or phosphate-buffered saline (PBS) to create a concentrated stock solution. If solubility in aqueous solutions is limited, dimethyl sulfoxide (B87167) (DMSO) can be used.[4] When using DMSO, ensure the final concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[4] Stock solutions should be aliquoted to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[4]

Q4: How can I determine if the observed cellular effect is specific to this compound's intended activity?

A4: To distinguish between on-target, off-target, and cytotoxic effects, several controls are necessary.[5] A vehicle control (the solvent used to dissolve the compound) is essential to ensure the observed effects are not due to the solvent itself.[5] If available, a structurally related but inactive compound can be used as a negative control.[5] Additionally, performing a cytotoxicity assay in parallel with your functional assay will help determine if the observed effects are simply due to cell death.

Q5: My results are not reproducible between experiments. What are some common causes?

A5: Lack of reproducibility in cell-based assays can stem from several factors, including inconsistent cell seeding, variations in cell health and passage number, and pipetting errors.[6] Ensure you have a standardized cell seeding protocol, use cells within a consistent passage number range, and maintain careful pipetting techniques.[6][7] Variability can also be introduced by edge effects in multi-well plates; consider not using the outer wells or filling them with sterile buffer to maintain humidity.[6]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No observable effect at any tested concentration. 1. Concentration range is too low. 2. The compound is inactive in the chosen cell line. 3. The compound is unstable in the culture medium.1. Test a wider and higher concentration range. 2. If possible, verify the compound's activity in a positive control cell line known to respond to D-serine or its analogs. 3. Prepare fresh dilutions for each experiment and minimize the time the compound is in the incubator before the assay readout.[4]
High cell death observed at all concentrations. 1. The compound is cytotoxic at the tested concentrations.1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration.[3] 2. Start subsequent experiments with a concentration range well below the cytotoxic threshold.[3]
High variability between replicate wells. 1. Uneven cell seeding. 2. Edge effects in multi-well plates. 3. Pipetting errors. 4. Compound precipitation in the media.1. Ensure a single-cell suspension before seeding and use a consistent seeding pattern.[3] 2. Avoid using the outer wells of the plate or fill them with a sterile buffer to maintain humidity.[6] 3. Use calibrated pipettes and consistent technique. 4. Check the compound's solubility in the culture medium. Consider pre-warming the medium before adding the compound.[3]
Unexpected changes in cell morphology. 1. On-target effect on cytoskeletal dynamics. 2. Off-target effects. 3. Cell cycle arrest. 4. Induction of senescence.1. Correlate morphological changes with the expected biological function. 2. Use a structurally related but inactive control compound to assess off-target effects.[5] 3. Perform cell cycle analysis using flow cytometry.[5] 4. Use a senescence-associated staining kit to test for senescence.[5]

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound

This protocol outlines the steps to determine the concentration of this compound that causes 50% cell death.

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in a culture medium. A typical starting range is from 200 µM to 2 nM.[3]

  • Treatment: Carefully remove the old medium from the cells and add the 2X compound dilutions. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., water or DMSO).

  • Incubation: Incubate the plate for a duration relevant to your planned functional experiments (e.g., 24, 48, or 72 hours).[3]

  • Assay: Use a commercial cytotoxicity assay kit (e.g., MTT, LDH, or a live/dead staining kit) according to the manufacturer's instructions.

  • Data Analysis: Plot cell viability against the log of the compound concentration to determine the CC50 (half-maximal cytotoxic concentration).

Protocol 2: Determining the Effective Concentration (EC50) of this compound

This protocol is for determining the concentration that produces 50% of the maximum response in your functional assay.

  • Cell Seeding: Plate cells as described in the cytotoxicity protocol.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in a culture medium. The concentration range should be based on the results of the cytotoxicity assay, ensuring you test concentrations below the CC50.

  • Treatment: Treat cells with the compound dilutions and a vehicle control as described above.

  • Incubation: Incubate for the predetermined optimal duration for your specific biological question.

  • Functional Assay: Perform your specific cell-based assay (e.g., reporter gene assay, proliferation assay, protein expression analysis).

  • Data Analysis: Plot the assay response against the log of the compound concentration to determine the EC50 (half-maximal effective concentration).

Data Presentation

Table 1: Example Dose-Response Data for Cytotoxicity Assay (MTT)

This compound (µM)% Viability (Mean ± SD)
1005.3 ± 1.2
5015.7 ± 2.5
2545.1 ± 3.1
12.580.6 ± 4.5
6.2595.2 ± 2.8
3.1398.1 ± 1.9
1.5699.5 ± 1.5
0 (Vehicle)100 ± 1.3

Table 2: Example Dose-Response Data for Functional Assay

This compound (µM)Functional Response (Units) (Mean ± SD)
2598.7 ± 5.6
12.595.3 ± 4.8
6.2585.1 ± 3.9
3.1370.2 ± 3.1
1.5652.8 ± 2.5
0.7830.4 ± 2.1
0.3912.6 ± 1.7
0 (Vehicle)2.1 ± 0.5

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_cyto Phase 2: Cytotoxicity Assessment cluster_func Phase 3: Functional Assay Optimization cluster_final Phase 4: Final Experiment prep_stock Prepare this compound Stock Solution seed_cells Seed Cells in Multi-well Plates cyto_treat Treat Cells with Broad Concentration Range seed_cells->cyto_treat cyto_incubate Incubate (24-72h) cyto_treat->cyto_incubate cyto_assay Perform Cytotoxicity Assay (e.g., MTT, LDH) cyto_incubate->cyto_assay cyto_analyze Analyze Data to Determine CC50 cyto_assay->cyto_analyze func_treat Treat Cells with Non-Toxic Concentrations cyto_analyze->func_treat Inform Concentration Range func_incubate Incubate (Time-course) func_treat->func_incubate func_assay Perform Functional Assay func_incubate->func_assay func_analyze Analyze Data to Determine EC50 func_assay->func_analyze final_exp Use Optimal Concentration in Main Experiments func_analyze->final_exp Define Optimal Conditions

Caption: Workflow for optimizing this compound concentration.

troubleshooting_logic start Experiment Start result Unexpected Result? start->result no_effect No Effect result->no_effect Yes high_toxicity High Toxicity result->high_toxicity Yes high_variability High Variability result->high_variability Yes proceed Proceed with Optimized Assay result->proceed No check_conc Increase Concentration Range no_effect->check_conc check_cell_line Verify Cell Line Sensitivity no_effect->check_cell_line check_stability Check Compound Stability no_effect->check_stability lower_conc Lower Concentration Range high_toxicity->lower_conc run_cyto Perform Cytotoxicity Assay high_toxicity->run_cyto check_seeding Review Cell Seeding Protocol high_variability->check_seeding check_pipetting Verify Pipetting Technique high_variability->check_pipetting check_solubility Confirm Compound Solubility high_variability->check_solubility

Caption: Troubleshooting logic for unexpected assay results.

References

Preventing degradation of D-Serine ethyl ester hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Serine ethyl ester hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of your experimental results.

Troubleshooting Guide: Degradation in Solution

This guide addresses common issues encountered when working with D-Serine ethyl ester hydrochloride solutions.

Question: I am observing a decrease in the concentration of D-Serine ethyl ester hydrochloride in my aqueous solution over time. What could be the cause?

Answer: The most common cause of degradation is the hydrolysis of the ethyl ester bond, which converts D-Serine ethyl ester hydrochloride to D-Serine and ethanol. This reaction is significantly influenced by the pH, temperature, and storage duration of the solution.

Question: My solution's pH has shifted after storage. Is this related to degradation?

Answer: Yes, this is a strong indicator of degradation. The hydrolysis of D-Serine ethyl ester hydrochloride consumes a proton from water in the net reaction, which can lead to a slight increase in the solution's pH over time, especially in unbuffered solutions.

Question: I prepared my solution in a standard biological buffer (e.g., PBS at pH 7.4) and still see degradation. Why?

Answer: While buffers help maintain a stable pH, neutral to alkaline conditions (pH ≥ 7) can promote the hydrolysis of the ester. For experiments requiring physiological pH, it is crucial to use freshly prepared solutions and minimize storage time.

Question: Can I autoclave my D-Serine ethyl ester hydrochloride solution to sterilize it?

Answer: No, autoclaving is not recommended. The high temperature and pressure will significantly accelerate the hydrolysis of the ethyl ester, leading to complete degradation of the compound. Filter sterilization using a 0.22 µm filter is the appropriate method.

Troubleshooting Decision Tree

The following diagram provides a logical workflow to troubleshoot the degradation of D-Serine ethyl ester hydrochloride in your experiments.

G start Start: Suspected Degradation check_pH Check Solution pH start->check_pH pH_high pH > 7? check_pH->pH_high check_temp Review Storage Temperature temp_high Storage > 4°C? check_temp->temp_high check_age Assess Solution Age age_old Stored > 24 hours? check_age->age_old check_buffer Examine Buffer Composition buffer_issue Incompatible Buffer? check_buffer->buffer_issue pH_high->check_temp No reco_pH Recommendation: Prepare fresh solution in a slightly acidic buffer (pH 4-6) or sterile water. pH_high->reco_pH Yes temp_high->check_age No reco_temp Recommendation: Store stock solutions at 2-8°C. For long-term storage, aliquot and freeze at -20°C or below. temp_high->reco_temp Yes age_old->check_buffer No reco_age Recommendation: Prepare solutions fresh daily. Avoid using old solutions. age_old->reco_age Yes reco_buffer Recommendation: Use simple, non-nucleophilic buffers. Avoid buffers with primary or secondary amines if possible. buffer_issue->reco_buffer Yes end Problem Resolved buffer_issue->end No reco_pH->end reco_temp->end reco_age->end reco_buffer->end

Caption: Troubleshooting workflow for D-Serine ethyl ester hydrochloride degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for D-Serine ethyl ester hydrochloride in solution?

A1: The primary degradation pathway is the hydrolysis of the ethyl ester bond, yielding D-Serine and ethanol. This reaction is catalyzed by both acidic and basic conditions but is generally faster under basic (alkaline) conditions.

G DSEE D-Serine Ethyl Ester (C5H11NO3) DS D-Serine (C3H7NO3) DSEE->DS Hydrolysis (+H2O) (Catalyzed by H+ or OH-) Ethanol Ethanol (C2H5OH) DSEE->Ethanol

Caption: Primary degradation pathway of D-Serine ethyl ester hydrochloride.

Q2: What are the recommended storage conditions for solid D-Serine ethyl ester hydrochloride?

A2: The solid compound should be stored in a tightly sealed container in a dry environment, protected from light, at 2-8°C.[]

Q3: How should I prepare and store aqueous solutions of D-Serine ethyl ester hydrochloride?

A3: For maximum stability, dissolve D-Serine ethyl ester hydrochloride in high-purity, sterile water or a slightly acidic buffer (pH 4-6). For short-term storage (up to 24 hours), keep the solution at 2-8°C. For longer-term storage, it is advisable to prepare aliquots in a suitable solvent and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q4: What is the expected stability of D-Serine ethyl ester hydrochloride in solution under different conditions?

A4: The stability is highly dependent on pH and temperature. The table below provides an estimated percentage of degradation under various conditions. Please note that these are illustrative values based on general principles of ester hydrolysis, as specific kinetic data for this compound is limited.

pH of SolutionStorage TemperatureEstimated Degradation (after 24 hours)Estimated Degradation (after 72 hours)
4.04°C< 1%< 2%
4.025°C< 2%< 5%
7.04°C2-5%5-10%
7.025°C5-15%15-30%
8.54°C5-10%15-25%
8.525°C> 20%> 50%

Disclaimer: The quantitative data in this table are estimates and should be used as a general guideline. Actual degradation rates may vary depending on the specific buffer system, ionic strength, and presence of other solutes. It is highly recommended to perform a stability study under your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol describes the preparation of a 100 mM stock solution of D-Serine ethyl ester hydrochloride.

Materials:

  • D-Serine ethyl ester hydrochloride (purity ≥ 99%)[2]

  • High-purity, sterile water or 10 mM citrate (B86180) buffer (pH 5.0)

  • Sterile 0.22 µm syringe filter

  • Sterile microcentrifuge tubes or cryovials

Procedure:

  • On an analytical balance, weigh out 169.61 mg of D-Serine ethyl ester hydrochloride.

  • Transfer the solid to a sterile 10 mL volumetric flask.

  • Add approximately 8 mL of sterile water or citrate buffer (pH 5.0).

  • Gently swirl the flask until the solid is completely dissolved.

  • Bring the volume to exactly 10 mL with the same solvent.

  • Filter the solution through a sterile 0.22 µm syringe filter into a sterile container.

  • For immediate use, store the solution at 2-8°C.

  • For long-term storage, dispense 100 µL aliquots into sterile microcentrifuge tubes or cryovials and store at -20°C or -80°C.

Protocol 2: Assessment of Solution Stability by HPLC

This protocol provides a general method for assessing the stability of D-Serine ethyl ester hydrochloride in a given solution over time.

Workflow for Stability Assessment

G start Prepare Solution (as per Protocol 1) storage Store aliquots under different conditions (e.g., pH, temperature) start->storage sampling Take samples at defined time points (e.g., 0, 24, 48, 72 hours) storage->sampling analysis Analyze samples by reverse-phase HPLC sampling->analysis quantification Quantify the peak area of D-Serine ethyl ester and any degradation products analysis->quantification calculation Calculate the percentage of remaining D-Serine ethyl ester relative to the initial time point quantification->calculation end Determine Stability Profile calculation->end

References

H-D-Ser-OEt.HCl stability in different buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-D-Ser-OEt.HCl. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various buffer systems. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous buffer systems?

A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the ethyl ester bond. This reaction is catalyzed by both acidic and basic conditions, yielding D-serine and ethanol. The hydrochloride salt itself is stable in solution but will influence the initial pH when dissolved in unbuffered water.

Q2: Which buffer systems are recommended for formulation studies with this compound?

A2: The choice of buffer is critical and depends on the desired pH for your application. Common buffer systems used in pharmaceutical formulations include phosphate (B84403), citrate, and acetate (B1210297) buffers. It is essential to perform stability studies in the specific buffer system intended for your final formulation to understand the degradation kinetics.[1][2][3][4] For example, phosphate and acetate buffers have been shown to provide satisfactory stability for other ester-containing compounds.[4]

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is expected to be highly pH-dependent. Ester hydrolysis is generally slowest in the slightly acidic pH range (around pH 4-6) and increases significantly under strongly acidic or alkaline conditions.[5] A pH-rate profile should be determined to identify the pH of maximum stability for your specific formulation.

Q4: What are the typical conditions for a forced degradation study of this compound?

A4: Forced degradation studies, or stress testing, are conducted to intentionally degrade the molecule to identify potential degradation products and establish the stability-indicating nature of analytical methods.[6][7][8] According to ICH guidelines, typical stress conditions include:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature to 60°C.

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature to 60°C.

  • Oxidation: 3% to 30% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solid compound at temperatures such as 60°C.

  • Photolytic Degradation: Exposing the compound in solution to UV and visible light.[9]

Q5: How can I analyze the stability of this compound and its degradation products?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[10][11][12] A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and a buffer (e.g., phosphate buffer or water with an ion-pairing agent like trifluoroacetic acid) is a common starting point for the analysis of amino acid derivatives.[12] The method must be able to separate the intact this compound from all potential degradation products.[10]

Troubleshooting Guide

This guide addresses common issues encountered during the stability testing of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Rapid degradation observed in all buffer systems. The experimental conditions (e.g., temperature) are too harsh. The pH of the buffer is outside the stable range for the compound.Reduce the temperature of the stability study. Determine the pH-rate profile to identify the pH of maximum stability.
Inconsistent or irreproducible stability data. Improper sample preparation or handling. Fluctuation in storage conditions (temperature and humidity). Analytical method is not robust.Ensure accurate and consistent preparation of solutions. Use calibrated and monitored stability chambers.[13] Validate the analytical method for robustness.
Mass balance in forced degradation studies is less than 95%. Some degradation products are not being detected. Degradation products may not have a UV chromophore. Degradation products may be volatile.Use a photodiode array (PDA) detector to screen for peaks at different wavelengths. Employ a universal detector like a mass spectrometer (MS) or charged aerosol detector (CAD). Consider using gas chromatography (GC) to analyze for volatile degradants like ethanol.
Extra peaks appear in the chromatogram of the placebo in the drug product stability study. Excipient degradation or interaction between excipients.Stress the placebo under the same conditions as the drug product to identify excipient-related peaks.
No degradation is observed under stress conditions. The stress conditions are not harsh enough. The duration of the study is too short.Increase the concentration of the stressor (acid, base, oxidizing agent), the temperature, or the duration of the study.[6]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study. The conditions should be optimized to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Store at 60°C.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Store at 60°C.

  • Neutral Hydrolysis: Mix 5 mL of the stock solution with 5 mL of water. Store at 60°C.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Store at room temperature.

  • Thermal Degradation: Store the solid this compound in a hot air oven at 60°C.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

3. Sample Analysis:

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • For acid and base hydrolysis samples, neutralize the solution before analysis.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This is a suggested starting point for developing an HPLC method.

  • Instrumentation: HPLC with UV or PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Program:

    Time (min) %B
    0 5
    20 50
    25 95

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Data Presentation

Table 1: Hypothetical Stability Data for this compound in Different Buffer Systems at 40°C

This table serves as a template for presenting stability data. Researchers should populate it with their own experimental results.

Buffer System (0.1 M)pHInitial Assay (%)Assay (%) at 1 MonthAssay (%) at 3 MonthsKnown Degradants (%) at 3 MonthsUnknown Degradants (%) at 3 Months
Phosphate5.099.898.595.24.5 (D-Serine)0.3
Phosphate7.499.992.180.518.9 (D-Serine)0.6
Acetate4.5100.099.297.82.1 (D-Serine)0.1
Citrate5.599.798.896.03.8 (D-Serine)0.2

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_data Data Evaluation Prep Prepare this compound solutions in different buffer systems Initial_Analysis Initial analysis (t=0) by HPLC Prep->Initial_Analysis Storage Store samples under controlled conditions (e.g., 40°C/75% RH) Initial_Analysis->Storage Time_Points Withdraw samples at predefined time points Storage->Time_Points HPLC_Analysis Analyze samples by stability-indicating HPLC Time_Points->HPLC_Analysis Data_Eval Quantify parent compound and degradation products HPLC_Analysis->Data_Eval Kinetics Determine degradation kinetics and half-life Data_Eval->Kinetics Report Generate stability report Kinetics->Report

Caption: Workflow for a typical stability study of this compound.

Troubleshooting_Tree Start Problem: Unexpected Stability Results Check_Method Is the analytical method validated and stability-indicating? Start->Check_Method Validate_Method Validate the HPLC method (specificity, linearity, accuracy, precision). Check_Method->Validate_Method No Check_Storage Were storage conditions (T, RH) stable and monitored? Check_Method->Check_Storage Yes Final_Assessment Re-evaluate stability data with validated method and controlled procedures. Validate_Method->Final_Assessment Calibrate_Chamber Calibrate and monitor stability chambers. Check_Storage->Calibrate_Chamber No Check_Prep Was sample preparation consistent and accurate? Check_Storage->Check_Prep Yes Calibrate_Chamber->Final_Assessment Review_SOP Review and retrain on Standard Operating Procedures (SOPs). Check_Prep->Review_SOP No Check_Mass_Balance Is mass balance >95%? Check_Prep->Check_Mass_Balance Yes Review_SOP->Final_Assessment Identify_Degradants Use LC-MS to identify unknown degradation products. Check_Mass_Balance->Identify_Degradants No Check_Mass_Balance->Final_Assessment Yes Identify_Degradants->Final_Assessment

Caption: Troubleshooting decision tree for this compound stability studies.

References

Common pitfalls in H-D-Ser-OEt.HCl experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-D-Ser-OEt.HCl (D-Serine ethyl ester hydrochloride). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the handling and use of this compound in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is the hydrochloride salt of the ethyl ester of D-serine. It is primarily used as a building block in peptide synthesis.[1] The D-configuration of the serine residue confers resistance to proteolytic degradation in the resulting peptides, making it valuable for developing more stable peptidomimetics for therapeutic and research applications.[2] The ethyl ester group protects the carboxylic acid functionality, while the hydrochloride salt enhances the compound's stability and solubility in certain solvents.[1][2]

Q2: How should I properly store and handle this compound?

This compound should be stored at 2-8°C in a tightly sealed container to protect it from moisture.[1] Like many amino acid hydrochlorides, this compound can be hygroscopic, meaning it can absorb water from the atmosphere. It is recommended to handle the compound in a dry environment, such as a glovebox, and to allow the container to warm to room temperature before opening to prevent condensation.

Q3: My this compound is clumpy and does not appear as a free-flowing powder. What should I do?

Clumping is a common sign of moisture absorption. Using the compound in this state can lead to inaccurate measurements and introduce water into moisture-sensitive reactions, potentially causing side reactions like ester hydrolysis and reducing yields. To address this, the material should be dried under high vacuum at a moderately elevated temperature (e.g., 40-50°C) for several hours before use.

Q4: I am having trouble dissolving this compound in my reaction solvent. How can I improve its solubility?

As a hydrochloride salt, this compound is highly polar and thus has poor solubility in many common nonpolar organic solvents used in peptide synthesis, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). The most effective strategy to overcome this is to convert the hydrochloride salt to its free amine form in situ. This is achieved by adding a stoichiometric amount of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), to a suspension of the compound in the reaction solvent. The resulting free amine is significantly less polar and more soluble.

Troubleshooting Guides

Low Yield in Peptide Coupling Reactions
Potential Cause Recommended Solution
Incomplete Dissolution This compound has limited solubility in common organic solvents like DCM. Ensure complete conversion to the free amine by adding 1.0-1.1 equivalents of a non-nucleophilic base (e.g., DIEA) and stirring until the solid dissolves before adding the coupling agents.
Moisture Contamination The compound is hygroscopic. Absorbed water can hydrolyze activated esters or coupling reagents. Dry the compound under vacuum before use and handle it under an inert atmosphere.
Inefficient Activation/Coupling The coupling reaction may be slow due to steric hindrance or suboptimal activation. Consider using a more potent coupling reagent like HATU or HCTU. You can also extend the reaction time and monitor completion using a qualitative method like the Kaiser test.
Inaccurate Stoichiometry If the material has absorbed moisture, the weighed amount will not be accurate. Ensure the material is properly dried before weighing to maintain correct molar ratios.
Presence of Unexpected Impurities
Potential Cause Recommended Solution
Ester Hydrolysis The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, especially in the presence of water. Avoid prolonged exposure to strong acids or bases and ensure all reagents and solvents are anhydrous.
Racemization The stereochemical integrity of the D-serine residue can be compromised during the activation step, especially with excessive base or over-activation. Use a sterically hindered base like DIEA or 2,4,6-collidine and consider adding a racemization suppressant like HOBt or Oxyma.
Side reactions with Hydroxyl Group The free hydroxyl group on the serine side chain can potentially undergo side reactions (e.g., acylation) if not protected. For syntheses where this is a concern, consider using a side-chain protected derivative, such as H-D-Ser(tBu)-OEt.HCl.

Data Presentation

Table 1: Expected Solubility of this compound
Solvent Expected Solubility Comments
WaterHighThe polar hydrochloride salt is readily soluble in aqueous solutions.
Methanol / EthanolSolubleSoluble in polar protic solvents.
Dimethylformamide (DMF)SolubleA common polar aprotic solvent for peptide synthesis.
Dichloromethane (DCM)Sparingly Soluble / InsolubleConversion to the free amine with a base is typically required for dissolution.
Diethyl Ether / HexaneInsolubleOften used as an anti-solvent for precipitation and washing.

Experimental Protocols

Protocol 1: In-situ Neutralization and Peptide Coupling

This protocol describes a general procedure for using this compound as the amine component in a solution-phase peptide coupling reaction.

Materials:

  • N-protected amino acid (1.0 eq)

  • This compound (1.0 eq)

  • Coupling reagent (e.g., HBTU, 1.0 eq)

  • Non-nucleophilic base (e.g., DIEA, 2.0 eq)

  • Anhydrous DMF or DCM

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DMF or DCM.

  • Add DIEA (1.0 eq) to the suspension and stir at room temperature until the solid dissolves completely. This solution now contains the free amine of D-serine ethyl ester.

  • In a separate flask, dissolve the N-protected amino acid (1.0 eq) and the coupling reagent (e.g., HBTU, 1.0 eq) in anhydrous DMF or DCM.

  • Add DIEA (1.0 eq) to the flask from step 3 and stir for 2-5 minutes to pre-activate the carboxylic acid.

  • Add the activated amino acid solution from step 4 to the free amine solution from step 2.

  • Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete, as monitored by TLC or HPLC.

  • Upon completion, proceed with the appropriate aqueous workup and purification steps.

Visualizations

Experimental Workflow: Peptide Coupling

G cluster_0 Preparation of Free Amine cluster_1 Activation of Carboxylic Acid A Suspend this compound in Anhydrous Solvent B Add DIEA (1.0 eq) A->B C Stir until Dissolved (Free Amine Solution) B->C G Peptide Coupling Reaction (Stir for 2-4h at RT) C->G Combine Solutions D Dissolve N-Protected Amino Acid & Coupling Reagent (e.g., HBTU) E Add DIEA (1.0 eq) D->E F Pre-activate for 2-5 min (Activated Ester Solution) E->F F->G Combine Solutions H Reaction Monitoring (TLC / HPLC) G->H I Workup & Purification H->I Reaction Complete G cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor (Inactive) Glutamate->NMDAR Binds to GluN2 Subunit DSerine D-Serine DSerine->NMDAR Binds to GluN1 Subunit (Co-agonist site) NMDAR_Active NMDA Receptor (Active) NMDAR->NMDAR_Active IonChannel Ion Channel Opens NMDAR_Active->IonChannel CaInflux Ca²⁺ Influx IonChannel->CaInflux Signaling Downstream Signaling (Synaptic Plasticity, LTP) CaInflux->Signaling

References

Technical Support Center: Enhancing Peptide Synthesis with H-D-Ser-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the utilization of H-D-Ser(OEt).HCl in peptide synthesis. This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guidance and frequently asked questions to optimize your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is H-D-Ser-OEt.HCl and what is its primary application in peptide synthesis?

This compound is the ethyl ester of D-serine hydrochloride. In peptide synthesis, it serves as a building block for incorporating a D-serine residue into a peptide chain.[1] The ethyl ester protects the carboxylic acid functionality, while the hydrochloride salt improves stability and solubility.[1] The incorporation of D-amino acids like D-serine can enhance the peptide's stability against enzymatic degradation and modulate its biological activity.[2]

Q2: Why would I choose to incorporate a D-serine residue in my peptide?

Incorporating D-serine can offer several advantages:

  • Increased Proteolytic Resistance: Peptides containing D-amino acids are less susceptible to degradation by proteases, which typically recognize L-amino acids. This can increase the in vivo half-life of the peptide.

  • Novel Biological Activity: The stereochemistry of an amino acid can dramatically alter its biological function. D-serine, for example, is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system, playing a significant role in synaptic plasticity and neurotransmission.[3]

  • Constrained Conformation: The introduction of a D-amino acid can induce specific secondary structures or turns in the peptide backbone, which can be critical for receptor binding and activity.[2]

Q3: Is the ethyl ester on the serine side chain compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS)?

The use of an ethyl ester for side-chain protection of serine is less common in modern Fmoc-SPPS compared to the tert-butyl (tBu) or trityl (Trt) ethers.[4] The primary challenge lies in the orthogonal deprotection strategy. The ethyl ester is stable to the mild basic conditions (e.g., piperidine) used for Fmoc group removal. However, its removal typically requires harsher conditions, such as saponification (strong base), which may not be compatible with the resin linkage or other protecting groups on the peptide.[5] Alternatively, strong acidic cleavage cocktails used at the end of the synthesis will also cleave the ethyl ester.

Q4: What are the potential side reactions associated with the incorporation of serine?

Common side reactions involving serine during peptide synthesis include:

  • O-Acylation: The unwanted acylation of the serine hydroxyl group by the activated carboxyl group of the incoming amino acid. This can lead to the formation of a depsipeptide (an ester linkage instead of an amide bond) and chain termination.

  • Racemization: The loss of stereochemical integrity at the alpha-carbon of the serine residue, which is a concern during the activation step.[6] The use of additives like HOBt or Oxyma Pure can help suppress racemization.[7]

  • Beta-Elimination: Under basic conditions, the serine side chain can undergo dehydration, leading to the formation of a dehydroalanine (B155165) residue.

Proper side-chain protection is crucial to minimize these side reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Coupling of Fmoc-D-Ser(OEt)-OH 1. Steric Hindrance: The protecting group may sterically hinder the coupling reaction. 2. Peptide Aggregation: The growing peptide chain may be aggregating on the resin, preventing access of the activated amino acid.1. Double Couple: Repeat the coupling step with a fresh solution of activated amino acid. 2. Change Coupling Reagents: Use a more potent coupling reagent such as HATU or COMU. 3. Increase Reaction Time/Temperature: Extend the coupling time or gently heat the reaction vessel. 4. Use Aggregation-Disrupting Additives: Incorporate chaotropic salts or use solvents like NMP instead of DMF.[7]
Low Yield or Purity of Final Peptide 1. Premature Cleavage of Ethyl Ester: The ethyl ester may be partially cleaved during repeated Fmoc deprotection cycles, although it is generally stable to piperidine (B6355638). 2. Side Reactions During Final Cleavage: The conditions required to cleave the ethyl ester might be causing degradation of the peptide. 3. Incomplete Cleavage of Ethyl Ester: The final cleavage cocktail may not be sufficient to completely remove the ethyl ester.1. Minimize Deprotection Times: Use the minimum time required for complete Fmoc removal. 2. Optimize Cleavage Cocktail: Ensure the cleavage cocktail is appropriate for removing the ethyl ester without degrading the peptide. A standard TFA/TIS/H2O cocktail should be effective. 3. Analyze Crude Product: Use HPLC and Mass Spectrometry to identify byproducts and optimize the cleavage conditions accordingly.
Unexpected Mass in Final Product 1. Incomplete Deprotection: The ethyl ester group (+28 Da) may not have been fully removed. 2. Dehydration: Loss of water (-18 Da) from the serine side chain to form dehydroalanine. 3. Side-Chain Acylation: Addition of an acyl group to the serine hydroxyl.1. Extend Cleavage Time: Increase the duration of the final cleavage step. 2. Use Milder Base for Fmoc Deprotection: Consider using a milder base if beta-elimination is a significant issue. 3. Ensure Complete Coupling: Use a qualitative test like the Kaiser test to ensure complete coupling before proceeding to the next cycle.

Quantitative Data Summary

The following tables provide expected quantitative data for SPPS incorporating a D-serine residue. Actual results may vary depending on the peptide sequence, scale, and specific conditions used.

Table 1: Typical Coupling Efficiency

Amino Acid DerivativeCoupling ReagentCoupling Time (min)Expected Efficiency (%)
Fmoc-D-Ser(tBu)-OHHBTU/DIPEA60>99
Fmoc-D-Ser(OEt)-OH (Hypothetical)HATU/DIPEA60-120>98
Fmoc-D-Ser(Trt)-OHHBTU/DIPEA60>99

Table 2: Overall Synthesis Performance

ParameterExpected RangeFactors Influencing Outcome
Crude Peptide Purity (by HPLC) 50 - 85%Peptide length, sequence complexity, aggregation, choice of protecting groups.
Overall Yield (after purification) 10 - 40%Coupling efficiencies, peptide length, purification losses.

Experimental Protocols

Protocol 1: Manual Fmoc-SPPS Incorporating Fmoc-D-Ser(OEt)-OH

This protocol outlines the key steps for incorporating an ethyl-ester-protected D-serine residue into a peptide sequence using manual Fmoc-SPPS.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in peptide synthesis grade N,N-Dimethylformamide (DMF) for 30-60 minutes.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes.

  • Drain the solution and repeat the treatment for an additional 10 minutes to ensure complete removal of the Fmoc group.

  • Wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times).

3. Coupling of Fmoc-D-Ser(OEt)-OH:

  • In a separate vessel, pre-activate Fmoc-D-Ser(OEt)-OH (3-5 equivalents relative to resin loading) with a coupling agent such as HATU (3-5 equivalents) and a base like N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative method (e.g., Kaiser test). If the test is positive (indicating free amines), a second coupling should be performed.

4. Capping (Optional):

  • If coupling is incomplete, cap the unreacted amino groups using a solution of acetic anhydride (B1165640) and DIPEA in DMF to prevent the formation of deletion sequences.

5. Washing:

  • After complete coupling, wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

6. Chain Elongation:

  • Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

7. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.

  • Treat the peptide-resin with a cleavage cocktail, typically a mixture of Trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (B1312306) (TIS) (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature. This step will cleave the peptide from the resin and remove side-chain protecting groups, including the ethyl ester from the D-serine residue.

8. Peptide Precipitation and Purification:

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide, wash with cold ether, and dry.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

D-Serine Signaling Pathway

D_Serine_Signaling cluster_astrocyte Astrocyte cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic_neuron Postsynaptic Neuron L_Serine L-Serine SerineRacemase Serine Racemase L_Serine->SerineRacemase D_Serine_Astrocyte D-Serine SerineRacemase->D_Serine_Astrocyte D_Serine_Cleft D-Serine D_Serine_Astrocyte->D_Serine_Cleft Release NMDA_Receptor NMDA Receptor D_Serine_Cleft->NMDA_Receptor Co-agonist Binding Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Ca_Influx->Synaptic_Plasticity Glutamate Glutamate Glutamate->NMDA_Receptor Agonist Binding

Caption: Simplified D-Serine signaling pathway at a glutamatergic synapse.

Experimental Workflow for Peptide Synthesis

SPPS_Workflow Start Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash_1 Wash (DMF) Fmoc_Deprotection->Wash_1 Coupling Couple Next Amino Acid (e.g., Fmoc-D-Ser(OEt)-OH) Wash_1->Coupling Wash_2 Wash (DMF/DCM) Coupling->Wash_2 Kaiser_Test Kaiser Test Wash_2->Kaiser_Test Incomplete Incomplete Coupling Kaiser_Test->Incomplete Positive Complete Complete Kaiser_Test->Complete Negative Double_Couple Double Couple / Recouple Incomplete->Double_Couple Next_Cycle Next Amino Acid Cycle Complete->Next_Cycle Not Last AA Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Complete->Final_Cleavage Last AA Double_Couple->Wash_2 Next_Cycle->Fmoc_Deprotection Purification Purification (RP-HPLC) Final_Cleavage->Purification End End: Pure Peptide Purification->End

References

How to confirm the activity of D-Serine ethyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the activity of D-Serine ethyl ester hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for D-Serine ethyl ester hydrochloride?

A1: D-Serine ethyl ester hydrochloride is understood to function as a prodrug for D-Serine.[1] It is expected to be hydrolyzed by esterases present in biological tissues to release D-Serine and ethanol. D-Serine then acts as a co-agonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor, potentiating receptor activation by glutamate (B1630785).[2][3]

Q2: How should I prepare and store D-Serine ethyl ester hydrochloride solutions?

A2: D-Serine ethyl ester hydrochloride is soluble in water and physiological buffers.[3] For stock solutions, dissolve the compound in sterile, nuclease-free water or a buffer of your choice (e.g., PBS, HEPES-buffered saline) to a concentration of 10-100 mM. Store stock solutions in aliquots at -20°C to minimize freeze-thaw cycles. For working solutions, dilute the stock solution to the desired final concentration in your experimental buffer immediately before use. The stability of the compound in aqueous solution at physiological pH (e.g., 7.4) should be considered, as hydrolysis to D-Serine will occur over time.

Q3: What are the typical concentrations of D-Serine ethyl ester hydrochloride used in in vitro experiments?

A3: The optimal concentration will vary depending on the experimental system and the specific research question. As a starting point, concentrations ranging from 1 µM to 100 µM are often used to elicit responses at the NMDA receptor. A concentration-response curve should be generated to determine the EC50 (half-maximal effective concentration) in your specific assay.

Q4: How can I confirm that the observed activity is due to D-Serine and not the ethyl ester itself?

A4: To confirm that the activity is mediated by the hydrolysis product, D-Serine, you can perform several control experiments:

  • Direct comparison: Compare the activity of D-Serine ethyl ester hydrochloride with that of an equimolar concentration of D-Serine.

  • Esterase inhibition: Pre-incubate your cells or tissue with a broad-spectrum esterase inhibitor before applying D-Serine ethyl ester hydrochloride. A significant reduction in the observed effect would suggest that hydrolysis is required for activity.

  • Time-course experiment: The onset of the effect of the ethyl ester may be slower than that of D-Serine, reflecting the time required for hydrolysis.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with D-Serine ethyl ester hydrochloride.

Problem Possible Cause Recommended Solution
No observable effect or lower than expected activity. Compound degradation: The ethyl ester may have hydrolyzed to D-Serine in the stock solution due to improper storage or multiple freeze-thaw cycles.Prepare fresh stock solutions from powder. Aliquot stock solutions to minimize freeze-thaw cycles.
Insufficient hydrolysis: The experimental system (e.g., cell line) may have low endogenous esterase activity.Increase the pre-incubation time with D-Serine ethyl ester hydrochloride to allow for more complete hydrolysis. Alternatively, consider co-application with a purified esterase as a positive control.
Incorrect concentration: The concentration used may be too low to elicit a response.Perform a dose-response experiment to determine the optimal concentration range for your system.
pH of the buffer: The stability and activity of the compound can be pH-dependent.[4]Ensure the pH of your experimental buffer is within the optimal range for NMDA receptor function (typically 7.2-7.4).
High variability between experiments. Inconsistent hydrolysis rates: The rate of enzymatic conversion to D-Serine can vary between cell passages or tissue preparations.Standardize cell culture conditions and passage numbers. For tissue preparations, ensure consistent dissection and handling procedures.
Inconsistent solution preparation: Errors in weighing or dilution can lead to variability.Calibrate your balance regularly and use precise pipetting techniques. Prepare fresh dilutions for each experiment.
Unexpected inhibitory effects. High concentrations of D-Serine: At very high concentrations (in the millimolar range), D-Serine itself can act as a competitive antagonist at the glutamate binding site of the NMDA receptor.[5]Use concentrations within the typical effective range (µM) and avoid excessively high concentrations.

Experimental Protocols & Data

Protocol 1: Confirmation of D-Serine Ethyl Ester Hydrochloride Activity using Calcium Imaging

This protocol describes how to measure the potentiation of NMDA receptor-mediated calcium influx by D-Serine ethyl ester hydrochloride in cultured neurons.

Methodology:

  • Cell Culture: Plate primary neurons or a suitable cell line (e.g., HEK293 cells expressing NMDA receptors) onto glass-bottom dishes.

  • Calcium Indicator Loading: Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Baseline Measurement: Acquire baseline fluorescence images in a physiological buffer (e.g., HEPES-buffered saline) containing a low concentration of glycine (e.g., 1 µM) and Mg2+ (to maintain the voltage-dependent block).

  • Compound Application: Apply D-Serine ethyl ester hydrochloride at various concentrations (e.g., 1, 10, 100 µM) and incubate for a sufficient time to allow for hydrolysis (e.g., 10-30 minutes).

  • NMDA Receptor Activation: Stimulate the cells with a sub-maximal concentration of NMDA (e.g., 10-30 µM) in the presence of a consistent low level of glutamate.

  • Data Acquisition: Record the changes in intracellular calcium concentration by measuring the fluorescence intensity over time.

  • Data Analysis: Quantify the peak fluorescence change in response to NMDA stimulation in the presence and absence of D-Serine ethyl ester hydrochloride.

Expected Results:

An increase in the NMDA-evoked calcium influx in the presence of D-Serine ethyl ester hydrochloride, indicating potentiation of NMDA receptor activity. A concentration-dependent effect should be observed.

Quantitative Data Summary (Representative):

CompoundConcentration (µM)Fold Increase in NMDA-evoked Calcium Influx (Mean ± SEM)
Control (NMDA alone)-1.0 ± 0.1
D-Serine102.5 ± 0.3
D-Serine Ethyl Ester HCl102.2 ± 0.4
D-Serine Ethyl Ester HCl1003.1 ± 0.5

Note: The activity of D-Serine ethyl ester hydrochloride is expected to be comparable to that of D-Serine after complete hydrolysis.

Protocol 2: Analysis of D-Serine Ethyl Ester Hydrochloride Hydrolysis by HPLC

This protocol allows for the direct measurement of the conversion of D-Serine ethyl ester hydrochloride to D-Serine.

Methodology:

  • Sample Preparation: Incubate D-Serine ethyl ester hydrochloride (e.g., 100 µM) in a biologically relevant matrix (e.g., brain homogenate, cell lysate, or culture medium) at 37°C. Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: Stop the enzymatic reaction by adding a quenching solution (e.g., ice-cold methanol (B129727) or perchloric acid).

  • Derivatization: Derivatize the amino acids in the sample with a fluorescent tagging agent that allows for chiral separation (e.g., o-phthalaldehyde/N-acetyl-L-cysteine (OPA/NAC)).[6][7]

  • HPLC Analysis: Separate the derivatized D-Serine and D-Serine ethyl ester using a reverse-phase HPLC column.

  • Detection: Detect the fluorescent derivatives using a fluorescence detector.

  • Quantification: Calculate the concentrations of D-Serine and the remaining D-Serine ethyl ester at each time point by comparing the peak areas to a standard curve.

Expected Results:

A time-dependent decrease in the concentration of D-Serine ethyl ester hydrochloride and a corresponding increase in the concentration of D-Serine.

Visualizations

D-Serine Ethyl Ester Hydrochloride Mechanism of Action

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space D-Serine Ethyl Ester HCl D-Serine Ethyl Ester HCl Esterase Esterase D-Serine Ethyl Ester HCl->Esterase Hydrolysis D-Serine D-Serine Esterase->D-Serine NMDA Receptor NMDA Receptor D-Serine->NMDA Receptor Co-agonist Binding Glutamate Glutamate Glutamate->NMDA Receptor Agonist Binding Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Channel Opening Downstream Signaling Downstream Signaling Ca2+ Influx->Downstream Signaling

Caption: Prodrug activation and NMDA receptor co-agonism.

NMDA Receptor Signaling Pathway

NMDA_Receptor NMDA Receptor Activation (Glutamate + D-Serine) Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx CaM Calmodulin (CaM) Activation Ca_Influx->CaM CaMKII CaMKII Activation CaM->CaMKII nNOS nNOS Activation CaM->nNOS CREB CREB Phosphorylation CaMKII->CREB Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression NO Nitric Oxide (NO) Production nNOS->NO A Prepare Neuronal Culture or NMDA-R Expressing Cells B Load with Calcium Indicator A->B C Acquire Baseline Fluorescence B->C D Apply D-Serine Ethyl Ester HCl (Test) or D-Serine (Control) C->D E Stimulate with NMDA D->E F Record Calcium Influx E->F G Analyze Data & Compare Potentiation F->G

References

Minimizing off-target effects of D-Serine ethyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing D-Serine ethyl ester hydrochloride in their experiments. The following troubleshooting guides and FAQs are designed to help minimize off-target effects and address common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of D-Serine ethyl ester hydrochloride?

A1: D-Serine ethyl ester hydrochloride functions as a prodrug of D-Serine.[1][] The ethyl ester group enhances its lipophilicity and cell permeability.[1] Once administered, it is metabolized by intracellular esterases, which hydrolyze the ester bond to release D-Serine.[3] D-Serine then acts as a potent co-agonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor, facilitating its activation by glutamate (B1630785).[4][5]

Q2: What are the primary "off-target" effects or toxicities to be aware of?

A2: The primary concerns are not typical receptor off-target binding but rather dose-dependent toxicities of the active metabolite, D-Serine. The two main issues are:

  • Nephrotoxicity (Kidney Toxicity): High doses of D-Serine have been shown to cause acute tubular necrosis, particularly in rats.[6] This effect is dose-dependent and species-specific, with rats being more susceptible than other species like mice.[6] Human studies with D-serine have shown a much better safety profile, but it remains a critical parameter to monitor in preclinical studies.[6][7]

  • Excitotoxicity: As a co-agonist of the NMDA receptor, excessive levels of D-Serine can lead to over-activation of the receptor. This can cause a massive influx of calcium ions into neurons, leading to excitotoxicity and subsequent cell death.[8][9] This is a common concern in in vitro experiments and high-dose in vivo studies.

Q3: How can I minimize the risk of nephrotoxicity in my in vivo experiments?

A3: To minimize nephrotoxicity, it is crucial to:

  • Use the lowest effective dose: Conduct dose-response studies to determine the optimal dose for your desired effect without causing toxicity.

  • Consider the animal model: Be aware that rats are particularly sensitive to D-Serine-induced nephrotoxicity.[6] If possible, results should be confirmed in other species.

  • Monitor renal function: In long-term or high-dose studies, it is advisable to monitor kidney function by measuring markers such as blood urea (B33335) nitrogen (BUN) and creatinine.

  • Ensure proper hydration: Adequate hydration of the animals can help to reduce the concentration of the compound in the renal tubules.

Q4: What are the signs of excitotoxicity in my cell cultures, and how can I prevent it?

A4: Signs of excitotoxicity in cell culture include widespread cell death, dendritic blebbing, and nuclear condensation. To prevent this:

  • Optimize agonist concentration: Titrate the concentration of D-Serine ethyl ester hydrochloride to find the lowest level that produces a robust on-target effect.[8]

  • Limit exposure time: Reduce the duration of treatment to the minimum time necessary to observe the desired effect.[8]

  • Ensure healthy cultures: Use cells within a low passage number and ensure they are healthy and not overly confluent before starting the experiment.[8]

  • Use a controlled environment: Maintain stable temperature, pH, and ionic concentrations in your assay buffer, as these can influence NMDA receptor activity.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in in vitro assay results Inconsistent hydrolysis to D-SerinePre-incubate cells with D-Serine ethyl ester hydrochloride for a consistent period to allow for conversion to D-Serine before adding glutamate.
Cell health and passage numberUse cells within a narrow passage number range and ensure they are at optimal confluency.[8]
Receptor desensitizationOptimize the timing of agonist application and measurement to capture the peak response before significant desensitization occurs.[8]
Low or no response in in vitro assays Insufficient co-agonist concentrationEnsure that the concentration of D-Serine ethyl ester hydrochloride is sufficient and that it is effectively converted to D-Serine. You may consider using D-Serine directly as a positive control.
Poor cell healthCheck cell viability before and after the experiment. Stressed cells may not respond appropriately.[8]
Presence of NMDA receptor antagonistsEnsure that cell culture media or other reagents do not contain compounds that could inhibit NMDA receptor function.
Unexpected animal mortality or morbidity in in vivo studies NephrotoxicityReduce the dose. Monitor for signs of kidney damage (e.g., changes in urine output, weight loss).[6]
Excitotoxicity-induced seizuresHigh doses may lead to excessive neuronal excitation. Reduce the dose and observe animals closely for any adverse neurological signs.
Inconsistent results between experimental days Compound Stability: D-Serine ethyl ester hydrochloride solution may degrade over time.Solution: Prepare fresh solutions of D-Serine ethyl ester hydrochloride immediately before each experiment. Store the powder under nitrogen gas at 4°C.[10]
pH of the solution: The pH of the administered solution can affect its stability and biological activity.Solution: Ensure the final solution is adjusted to a physiological pH (e.g., 7.2-7.4) before administration.[10]

Quantitative Data Summary

In Vivo Dosage and Effects of D-Serine (Active Metabolite)
SpeciesDoseRouteObserved EffectReference
Rat20.8 µmol/kg/hIV InfusionPrevented acquisition of morphine dependence.[10]
Human30 mg/kgOralWell-tolerated with no significant side effects.[11]
Human60 mg/kg/dayOralImproved cognitive, positive, and negative symptoms in schizophrenia.[12]
Human120 mg/kgOralHighest dose tested; one report of transient abnormal renal values.[6]
Mouse50 mg/kg/daySystemicEnhanced object recognition and T-maze performance.[13]

Note: D-Serine ethyl ester hydrochloride would be dosed to achieve therapeutically relevant concentrations of D-Serine.

In Vitro Concentration for NMDA Receptor Activation
Assay TypeCo-agonistConcentrationEffectReference
Calcium-flux assay (HEK293 cells)Glycine/D-Serine10 µM (final)Used for ligand titration in the presence of 100 µM glutamate.[14]
Whole-cell patch clamp (cultured neurons)Glycine10 µMPartially activated NMDA receptors in the absence of glutamate.[15]
Organotypic hippocampal slicesEndogenous D-SerineN/AMediated NMDA-induced neurotoxicity.[9]

Experimental Protocols

Protocol 1: In Vitro NMDA Receptor Activation using a Calcium-Flux Assay

This protocol is adapted from high-throughput screening methods for NMDA receptor modulators.[14]

  • Cell Preparation:

    • Seed HEK293 cells expressing the desired NMDA receptor subunits (e.g., NR1/NR2A) into a 384-well plate at a density of 10,000 cells/well.

    • If using an inducible expression system, add the inducing agent (e.g., tetracycline (B611298) at 2 µg/mL).

    • To prevent excitotoxicity during cell culture, include a protective NMDA receptor antagonist like MDL105,519 (100 µM) or CGP78608 (5 µM).

  • Compound Preparation:

    • Prepare a stock solution of D-Serine ethyl ester hydrochloride in an appropriate solvent (e.g., sterile water or saline).

    • Prepare serial dilutions of the compound in assay buffer. It is recommended to prepare these as 4x stock solutions. For example, for a final test concentration of 10 µM, prepare a 40 µM stock.

    • Prepare a 4x stock solution of glutamate (e.g., 400 µM for a final concentration of 100 µM) in the assay buffer.

  • Assay Procedure:

    • Wash the cells to remove the culture medium and the protective antagonist.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Add the D-Serine ethyl ester hydrochloride dilutions to the wells and pre-incubate for a sufficient time to allow for hydrolysis to D-Serine. This time should be optimized (e.g., 15-30 minutes).

    • Place the plate in a fluorescence plate reader (e.g., FDSS, FLIPR).

    • Initiate reading and add the glutamate solution to stimulate the NMDA receptors.

    • Measure the change in fluorescence intensity over time, which corresponds to the influx of calcium.

  • Data Analysis:

    • Calculate the dose-response curve for D-Serine ethyl ester hydrochloride to determine its EC50.

Protocol 2: In Vivo Administration in Rodents

This protocol is a general guideline based on studies investigating the effects of D-Serine and its derivatives.[10]

  • Compound Preparation:

    • Weigh the required amount of D-Serine ethyl ester hydrochloride powder in a sterile environment.

    • Dissolve the powder in sterile normal saline (0.9% NaCl).

    • Adjust the pH of the solution to ~7.2 with 0.1 M NaOH.

    • Prepare the solution fresh on the day of the experiment.

  • Administration:

    • Intraperitoneal (IP) Injection: This is a common route for systemic administration. Doses for the active metabolite D-Serine have ranged from 30 mg/kg to over 600 mg/kg in rodents.[6][13] A dose-finding study is essential.

    • Intravenous (IV) Infusion: For continuous and controlled delivery, IV infusion can be used. A study in rats used a continuous infusion of a related compound at a rate of 20.8 µmol/kg/h.[10] This requires surgical catheter implantation.

  • Monitoring:

    • Following administration, closely monitor the animals for any adverse effects, such as sedation, hyperactivity, or signs of distress.

    • For efficacy studies, conduct behavioral or physiological measurements at the appropriate time points, considering the pharmacokinetics of the compound (Tmax for D-Serine is ~1-2 hours post-administration).[6]

    • For safety studies, collect blood and tissue samples at the end of the experiment for analysis of renal function markers and histology.

Visualizations

Signaling and Experimental Diagrams

NMDA_Receptor_Activation cluster_0 Extracellular Space cluster_1 Postsynaptic Neuron DSEE D-Serine Ethyl Ester Hydrochloride DSer D-Serine DSEE->DSer Esterase Hydrolysis NMDAR_closed NMDA Receptor (Closed, Mg2+ Block) DSer->NMDAR_closed Binds to Glycine Site Glu Glutamate Glu->NMDAR_closed Binds to Glutamate Site NMDAR_open NMDA Receptor (Open) NMDAR_closed->NMDAR_open Depolarization Removes Mg2+ Block Ca_influx Ca2+ Influx NMDAR_open->Ca_influx Downstream Downstream Signaling (e.g., LTP, Excitotoxicity) Ca_influx->Downstream

D-Serine ethyl ester mechanism of action at the NMDA receptor.

Troubleshooting_Workflow Start Experiment Start: Using D-Serine Ethyl Ester HCl Problem Inconsistent Results or Adverse Effects Observed Start->Problem Check_InVitro In Vitro Issues? Problem->Check_InVitro Yes Check_InVivo In Vivo Issues? Problem->Check_InVivo No Check_InVitro->Check_InVivo No High_Variability High Variability? Check_InVitro->High_Variability Yes Toxicity Toxicity (Nephrotoxicity)? Check_InVivo->Toxicity Yes Low_Response Low/No Response? High_Variability->Low_Response No Sol_Variability Check Reagent Quality Optimize Incubation Time Standardize Cell Passage High_Variability->Sol_Variability Yes Cell_Death Cell Death (Excitotoxicity)? Low_Response->Cell_Death No Sol_Response Verify Concentration Check for Antagonists Use D-Serine Control Low_Response->Sol_Response Yes Sol_Excitotox Lower Concentration Reduce Exposure Time Monitor Viability Cell_Death->Sol_Excitotox Yes End Optimized Protocol Sol_Variability->End Sol_Response->End Sol_Excitotox->End Efficacy Poor Efficacy? Toxicity->Efficacy No Sol_Toxicity Lower Dose Monitor Renal Function Consider Species Toxicity->Sol_Toxicity Yes Sol_Efficacy Check Dose & Route Verify Compound Stability/pH Assess Pharmacokinetics Efficacy->Sol_Efficacy Yes Sol_Toxicity->End Sol_Efficacy->End

A logical workflow for troubleshooting common experimental issues.

References

H-D-Ser-OEt.HCl experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of H-D-Ser-OEt.HCl (D-Serine ethyl ester hydrochloride). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and best practices for handling and storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is the hydrochloride salt of the ethyl ester of D-serine. Its primary application is in peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), where it serves as a protected building block for the incorporation of D-serine residues into peptide chains.[1] The ethyl ester group protects the carboxylic acid functionality, while the hydrochloride salt improves its stability and solubility.[1]

Q2: Why would I use a D-amino acid like this compound in my peptide synthesis?

A2: Incorporating D-amino acids into peptides can significantly enhance their therapeutic potential. Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation, leading to a longer in vivo half-life. Furthermore, the altered stereochemistry can lead to unique conformational structures, potentially improving binding affinity and biological activity.

Q3: What are the key considerations when using this compound in SPPS?

A3: The main considerations are the potential for side reactions involving the serine hydroxyl group, namely O-acylation and β-elimination, as well as the risk of racemization at the α-carbon, even though it is a D-amino acid.[2][3] Careful selection of coupling reagents and conditions is crucial to minimize these side reactions.

Q4: How should I store this compound?

A4: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place, typically at 2-8°C.[1] It should be kept away from heat, sources of ignition, and strong oxidizing agents.[4]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency or Incomplete Reaction
  • Symptom: Positive Kaiser test after the coupling step, indicating free amines on the resin.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Activation Time Allow for a pre-activation period of 1-5 minutes after adding the coupling reagent and base to the amino acid solution before adding it to the resin.
Steric Hindrance Double the coupling time or perform a second coupling with fresh reagents. Consider using a more powerful coupling reagent such as HATU or HCTU.
Peptide Aggregation Swell the resin in a solvent mixture known to disrupt secondary structures, such as 25% DMSO in DMF.
Inadequate Reagent Excess Use a 3-5 fold excess of the protected amino acid and coupling reagents relative to the resin loading capacity.
Issue 2: Presence of Side-Products in Final Peptide
  • Symptom: Multiple peaks on HPLC, unexpected masses in MS analysis.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
O-Acylation of Serine The hydroxyl group of serine can be acylated. While the ethyl ester provides some protection, for critical syntheses, consider using a side-chain protected D-serine derivative (e.g., Fmoc-D-Ser(tBu)-OH). Use coupling reagents like DIC/HOBt which are less likely to cause O-acylation compared to uronium-based reagents when the hydroxyl group is unprotected.[2]
Racemization Although starting with a D-amino acid, racemization can still occur. Avoid high temperatures and prolonged exposure to base. Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA. The combination of DIC and OxymaPure® is effective in minimizing racemization.[5]
β-Elimination (Dehydration) This base-catalyzed reaction can form a dehydroalanine (B155165) residue. Minimize exposure to strong bases and consider using a milder base for deprotection if this is a recurring issue.[3]

Experimental Protocols

Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide incorporating a D-serine residue using Fmoc-D-Ser(OEt)-OH, which would be synthesized from this compound.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes.
  • Drain the solution and repeat the treatment for an additional 15 minutes.
  • Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).

3. Coupling of Fmoc-D-Ser(OEt)-OH:

  • In a separate vessel, dissolve Fmoc-D-Ser(OEt)-OH (3 eq.), a coupling reagent (e.g., HBTU, 2.9 eq.), and an additive (e.g., HOBt, 3 eq.) in DMF.
  • Add a base (e.g., DIPEA, 6 eq.) and allow the mixture to pre-activate for 1-2 minutes.
  • Add the activated amino acid solution to the resin.
  • Agitate the mixture at room temperature for 1-2 hours.
  • Monitor the reaction completion with a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be necessary.

4. Washing:

  • Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

5. Chain Elongation:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Deprotection:

  • After the final coupling and deprotection step, wash the resin with DCM and dry it under vacuum.
  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
  • Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet, wash with cold ether, and dry.

7. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The following table presents typical expected outcomes for SPPS. Actual results will vary depending on the peptide sequence, length, and specific conditions used.

ParameterTypical ValueMethod of Analysis
Coupling Efficiency (per step) >99%Kaiser Test
Crude Peptide Purity 60 - 85%RP-HPLC
Overall Yield (after purification) 10 - 40%Mass balance/UV spectroscopy

Best Practices

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or under a fume hood. Avoid breathing dust.[4] Wash hands thoroughly after handling.[4]

  • Storage: Store in a tightly sealed container in a refrigerator at 2-8°C.[1] Keep away from moisture and strong oxidizing agents.[4]

  • Disposal: Dispose of waste material in accordance with federal, state, and local environmental regulations.[4] Small spills can be absorbed with an inert material and placed in a chemical waste container.[4] For the hydrochloride salt, neutralization with a weak base (e.g., sodium bicarbonate) in a well-ventilated area can be performed before disposal, but always follow institutional guidelines.

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat n times) cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF & DCM) Deprotection->Wash1 Coupling Couple Fmoc-AA-OH (this compound derivative) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Purification Purify by HPLC Precipitation->Purification FinalPeptide Lyophilized Peptide Purification->FinalPeptide

SPPS workflow for peptide synthesis.

Modulation of NMDA receptor by D-Serine.

References

Technical Support Center: Refining D-Serine Ethyl Ester Hydrochloride Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using D-Serine (B559539) ethyl ester hydrochloride in animal models. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

???+ question "Q1: What is D-Serine ethyl ester hydrochloride and why use it over D-Serine?" D-Serine ethyl ester hydrochloride is an esterified derivative of D-Serine, a crucial co-agonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor. The ethyl ester group is intended to increase the lipophilicity of the D-Serine molecule. This modification may enhance its ability to cross the blood-brain barrier, potentially leading to improved brain penetration and bioavailability compared to D-Serine.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, making it easier to handle and administer in experimental settings.[][3]

???+ question "Q2: What is the primary mechanism of action of D-Serine and its ethyl ester?" Both D-Serine and its ethyl ester derivative act as potent modulators of NMDA receptors, which are critical for excitatory neurotransmission in the central nervous system.[3] By binding to the glycine co-agonist site on the GluN1 subunit of the NMDA receptor, they facilitate receptor activation by glutamate.[4][5][6] This activation leads to the opening of the ion channel, allowing calcium influx and initiating downstream signaling cascades involved in synaptic plasticity, learning, and memory.[6][7]

???+ question "Q3: What are the recommended solvents and storage conditions for D-Serine ethyl ester hydrochloride?" D-Serine ethyl ester hydrochloride is soluble in water.[][3] For in vivo administration, sterile saline (0.9% sodium chloride) is a commonly used vehicle. It is recommended to prepare fresh solutions for each experiment to avoid potential degradation. The solid compound should be stored at 2-8°C.[8]

???+ question "Q4: What are the typical routes of administration and dosages for D-Serine ethyl ester hydrochloride in rodents?" The most common routes of administration in animal models are oral gavage (p.o.) and intraperitoneal (i.p.) injection. The optimal dosage can vary significantly depending on the animal model, the specific research question, and the behavioral endpoint being measured. Based on studies with D-Serine, dosages can range from 30 mg/kg to over 1000 mg/kg.[9] It is crucial to perform dose-response studies to determine the most effective and non-toxic dose for your specific experimental paradigm.

???+ question "Q5: What are the potential side effects or toxicity concerns with D-Serine and its derivatives?" High doses of D-Serine have been associated with nephrotoxicity (kidney damage) in rats.[8] This toxicity is thought to be related to the metabolism of D-Serine by the enzyme D-amino acid oxidase (DAAO), which produces hydrogen peroxide as a byproduct.[10] While the ethyl ester derivative's toxicological profile is less characterized, it is prudent to be aware of this potential issue. Researchers should consider monitoring for signs of toxicity, especially when using high doses or in chronic studies.

Troubleshooting Guide

This guide addresses common problems researchers may face during the administration of D-Serine ethyl ester hydrochloride in animal models.

Problem Potential Cause(s) Troubleshooting Steps
Inconsistent or no behavioral effect - Inappropriate Dose: The dose may be too low to elicit a response or in the descending part of a U-shaped dose-response curve. - Poor Bioavailability: The compound may not be reaching the target site in sufficient concentrations. - Timing of Administration: The behavioral test may not be conducted at the time of peak brain concentration. - Animal Strain/Sex/Age Differences: These factors can influence drug metabolism and behavioral responses.- Conduct a thorough dose-response study. - Consider an alternative route of administration (e.g., from p.o. to i.p.). - Perform pilot pharmacokinetic studies to determine the time to maximum concentration (Tmax) in your animal model. - Ensure consistency in animal strain, sex, and age across experimental groups.
Precipitation of the compound in solution - Low Solubility in Vehicle: The concentration of the compound may exceed its solubility limit in the chosen vehicle. - pH of the Solution: The pH of the vehicle may affect the solubility of the hydrochloride salt. - Temperature: Lower temperatures can decrease solubility.- Prepare solutions at a lower concentration. - Use a different vehicle if compatible with the route of administration (always check for toxicity). - Gently warm the solution and sonicate to aid dissolution. Ensure the solution is at room temperature before administration. - Check the pH of the final solution and adjust if necessary, ensuring it remains within a physiologically acceptable range.
Adverse reactions in animals (e.g., lethargy, distress) - High Dose: The administered dose may be toxic. - Vehicle Toxicity: The vehicle itself may be causing an adverse reaction. - Osmolality of the Solution: A hypertonic or hypotonic solution can cause discomfort or tissue damage upon injection. - Injection Technique: Improper injection technique can cause pain or injury.- Reduce the dose and perform a dose-escalation study to find a well-tolerated and effective dose. - Administer a vehicle-only control group to rule out vehicle effects. - Ensure the final solution is iso-osmotic, especially for i.p. injections. - Ensure personnel are properly trained in animal handling and injection techniques.
High variability in experimental data - Inconsistent Formulation: Variations in the preparation of the dosing solution. - Inconsistent Administration: Variations in the volume or timing of administration. - Environmental Factors: Differences in housing conditions, handling, or time of day for testing. - Underlying Health Status of Animals: Subclinical illness can affect behavioral outcomes.- Standardize the protocol for solution preparation, including weighing, dissolving, and storing the compound. - Use precise-volume syringes and maintain a strict dosing schedule. - Standardize all environmental conditions and handling procedures. Acclimatize animals to the testing room. - Monitor animal health closely and exclude any animals showing signs of illness.

Data Presentation

Pharmacokinetic Parameters of D-Serine in Rodents (as a reference for D-Serine Ethyl Ester Hydrochloride)
ParameterSpeciesRouteDoseT1/2 (half-life)Tmax (time to peak concentration)Cmax (peak concentration)Oral BioavailabilityReference
Elimination t1/2Rati.v.0.1 mmol/kg108 ± 16 min---[8]
T1/2Mouse (Wild-type)p.o.-1.2 h0.7 ± 0.3 h--[10][11]
T1/2Mouse (DAAO knockout)p.o.-> 10 h2.7 ± 0.9 h--[10][11]
Oral BioavailabilityRatp.o.0.1 mmol/kg---94 ± 27%[8]

Note: This data is for D-Serine and should be used as an approximate reference. The ethyl ester derivative may have different pharmacokinetic properties.

Experimental Protocols

Preparation of D-Serine Ethyl Ester Hydrochloride for In Vivo Administration

Materials:

  • D-Serine ethyl ester hydrochloride powder

  • Sterile 0.9% saline solution

  • Sterile conical tubes or vials

  • Vortex mixer and/or sonicator

  • Sterile filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Calculate the required amount of D-Serine ethyl ester hydrochloride based on the desired dose (mg/kg) and the body weight of the animals.

  • Aseptically weigh the calculated amount of the compound and transfer it to a sterile conical tube.

  • Add the required volume of sterile 0.9% saline to achieve the final desired concentration.

  • Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming may be used if necessary, but allow the solution to return to room temperature before administration.

  • Visually inspect the solution for any particulate matter. If any is present, filter the solution through a 0.22 µm sterile filter.

  • Prepare the solution fresh on the day of the experiment.

Intraperitoneal (i.p.) Injection in Mice

Materials:

  • Prepared D-Serine ethyl ester hydrochloride solution

  • Appropriately sized sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)

  • Animal scale

Procedure:

  • Weigh the mouse to determine the exact volume of the solution to be administered.

  • Gently restrain the mouse by scruffing the neck and back to expose the abdomen.

  • Tilt the mouse slightly with its head pointing downwards.

  • Insert the needle at a 15-30 degree angle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

  • Slowly inject the calculated volume of the solution.

  • Withdraw the needle and return the mouse to its home cage.

  • Monitor the animal for any signs of distress.

Oral Gavage (p.o.) in Mice

Materials:

  • Prepared D-Serine ethyl ester hydrochloride solution

  • Flexible or rigid oral gavage needle (e.g., 20-22 gauge)

  • Appropriately sized sterile syringe (e.g., 1 mL)

  • Animal scale

Procedure:

  • Weigh the mouse to determine the exact volume of the solution to be administered.

  • Gently restrain the mouse by scruffing the neck and back.

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

  • Gently insert the gavage needle into the side of the mouth and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is felt, withdraw and re-insert.

  • Once the needle is at the appropriate depth, slowly administer the solution.

  • Gently remove the gavage needle.

  • Return the mouse to its home cage and monitor for any signs of distress, such as coughing or difficulty breathing.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 D_Serine D-Serine Ethyl Ester (hydrolyzed to D-Serine) D_Serine->NMDA_Receptor Binds to GluN1 Ca_ion Ca2+ NMDA_Receptor->Ca_ion Channel Opens (Depolarization relieves Mg2+ block) Mg_ion Mg2+ Mg_ion->NMDA_Receptor Blocks channel (at resting potential) CaM Calmodulin (CaM) Ca_ion->CaM CaMKII CaMKII CaM->CaMKII CREB CREB CaMKII->CREB Gene_Expression Gene Expression (Synaptic Plasticity, etc.) CREB->Gene_Expression Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_testing Testing & Analysis Formulation Prepare D-Serine Ethyl Ester HCl Solution Dosing Administer Compound (p.o. or i.p.) and Vehicle Control Formulation->Dosing Animal_Prep Acclimatize and Weigh Animals Animal_Prep->Dosing Behavior Conduct Behavioral Assays (e.g., Morris Water Maze, Fear Conditioning) Dosing->Behavior Biochem Collect Tissue/Blood for Pharmacokinetic/Pharmacodynamic Analysis Dosing->Biochem Data_Analysis Analyze Behavioral and Biochemical Data Behavior->Data_Analysis Biochem->Data_Analysis Troubleshooting_Logic Start Inconsistent or No Effect Observed Check_Dose Is the dose appropriate? Start->Check_Dose Check_Route Is the route of administration optimal? Check_Dose->Check_Route Yes Dose_Response Action: Conduct Dose-Response Study Check_Dose->Dose_Response No Check_Timing Is the timing of testing correct? Check_Route->Check_Timing Yes Change_Route Action: Test Alternative Route (e.g., i.p.) Check_Route->Change_Route No Check_Formulation Is the formulation stable and correct? Check_Timing->Check_Formulation Yes PK_Study Action: Perform Pilot PK Study Check_Timing->PK_Study No Check_Animals Are animal factors controlled? Check_Formulation->Check_Animals Yes Reformulate Action: Check Solubility, Prepare Fresh Check_Formulation->Reformulate No Standardize_Animals Action: Standardize Strain, Sex, Age, Housing Check_Animals->Standardize_Animals No End Re-evaluate Experiment Check_Animals->End Yes Dose_Response->End Change_Route->End PK_Study->End Reformulate->End Standardize_Animals->End

References

Troubleshooting unexpected results with H-D-Ser-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with H-D-Ser-OEt.HCl (D-Serine ethyl ester hydrochloride).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications? A1: this compound, also known as D-Serine ethyl ester hydrochloride, is a protected form of the amino acid D-serine.[1][2] Its primary use is as a building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), for the creation of custom peptides used in biochemical research and drug development.[1] The ethyl ester group protects the carboxylic acid, while the hydrochloride salt enhances its stability and solubility in aqueous solutions.[1][2]

Q2: What are the recommended storage conditions for this compound? A2: To ensure stability and prevent degradation, this compound should be stored at 2-8°C.[1] It is also advisable to handle and store the compound under an inert gas and keep the container tightly closed in a dry, well-ventilated place.[3]

Q3: What are the typical purity specifications for this compound? A3: Commercially available this compound typically has a purity of 97% or higher.[1] For specific applications, it is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific purity data, which is often determined by techniques like HPLC and NMR.[1][4]

Q4: What are the main safety precautions when handling this compound? A4: this compound is the hydrochloride salt of an amino acid ester. The material should be handled in accordance with good industrial hygiene and safety practices.[5] As it is an acidic compound, it may cause skin and eye irritation.[5][6] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[5] Work in a well-ventilated area or under a chemical fume hood.[3]

Troubleshooting Guides

Issue 1: Poor Solubility in Organic Solvents

Q: I am having trouble dissolving this compound in common organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) for my coupling reaction. Why is this happening and what can I do? A: This is a common issue. The hydrochloride salt form of the molecule is highly polar due to the charged ammonium (B1175870) group (-NH3+) and chloride counter-ion, making it readily soluble in polar solvents like water or methanol (B129727) but poorly soluble in non-polar organic solvents.[7]

Solution: The most effective strategy is to convert the hydrochloride salt to its corresponding free amine, which is significantly less polar and more soluble in a wider range of organic solvents.[7] This is a standard procedure before initiating a peptide coupling reaction.[7]

  • Method: Dissolve the this compound in your reaction solvent (e.g., DMF or DCM) and add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA or DIEA) or N-methylmorpholine (NMM), to neutralize the hydrochloride. Typically, 1.0 to 1.1 equivalents of the base are sufficient. The reaction mixture can then be used directly in the subsequent coupling step.

Issue 2: Low or No Yield in Peptide Coupling Reactions

Q: My peptide coupling reaction using this compound resulted in a very low yield of the desired product. What are the potential causes and how can I troubleshoot this? A: Low coupling yields can stem from several factors, including suboptimal reaction conditions, inactive reagents, or competing side reactions.

Troubleshooting Steps:

  • Confirm Free Amine Formation: Ensure the hydrochloride salt was fully neutralized to the free amine before adding coupling reagents. An unreacted salt will not participate in the coupling reaction. Add an extra equivalent of base if necessary.[8]

  • Check Reagent Quality: Coupling reagents like HATU, HBTU, and EDC can hydrolyze if not stored under anhydrous conditions. Use fresh or properly stored reagents.[9]

  • Optimize Coupling Conditions:

    • Activation Time: Allow the carboxylic acid component to pre-activate with the coupling reagent and base for a sufficient time (e.g., 5-30 minutes) before adding the this compound free amine.[8] This ensures the formation of the activated ester intermediate.

    • Reaction Time & Temperature: Some couplings, especially with sterically hindered amino acids, may require longer reaction times or gentle heating.[10][11] However, be aware that prolonged times or heat can increase the risk of racemization.[12]

  • Investigate Side Reactions: The hydroxyl group on the serine side chain can sometimes participate in side reactions, such as O-acylation, where it reacts with the activated carboxyl group.[13] While less common without a catalyst, this can reduce the yield of the desired N-acylated product. Using a protected version, such as H-D-Ser(tBu)-OEt.HCl, may be necessary for complex syntheses.

Troubleshooting Summary for Low Coupling Yield

Potential Cause Recommended Solution Citation
Incomplete Neutralization Ensure addition of at least 1 equivalent of a non-nucleophilic base (e.g., DIEA) to form the free amine. [7][8]
Degraded Coupling Reagents Use fresh, anhydrous coupling reagents (e.g., HATU, HBTU, EDC) and solvents. [9]
Suboptimal Activation Pre-activate the carboxylic acid with the coupling reagent before adding the amine component. [8]
Steric Hindrance Increase reaction time, consider gentle heating, or use a more powerful coupling reagent like COMU. [10][11]
Peptide Aggregation Switch to a solvent like N-Methyl-2-pyrrolidone (NMP) or add chaotropic salts. [10][14]

| Side Reactions (O-acylation) | Minimize reaction times and excess coupling reagent. For difficult cases, consider using a side-chain protected serine derivative. |[13] |

Issue 3: Unexpected Impurities in the Final Product

Q: After my reaction and work-up, analysis (HPLC/MS) shows unexpected peaks. What are the likely impurities? A: Impurities can arise from the starting material, side reactions, or degradation during the reaction or work-up.

Common Impurities & Causes:

  • Unreacted Starting Material: Indicates an incomplete reaction. See the troubleshooting guide for low yields.

  • Hydrolysis Product (D-Serine): The ethyl ester can be hydrolyzed back to the carboxylic acid (D-Serine) if exposed to strong acidic or basic conditions, especially in the presence of water, during work-up or purification.[2][15]

  • N-Acylurea: If using a carbodiimide (B86325) coupling reagent (like EDC or DCC) without an additive like HOBt or Oxyma, the activated intermediate can rearrange to a stable N-acylurea, which is a common impurity.[12]

  • Racemized Product (L-Ser isomer): While urethane-protected amino acids are generally resistant to racemization, harsh basic conditions or prolonged reaction times can increase the risk.[12] Chiral HPLC is required to detect this impurity.[4]

Experimental Protocols & Methodologies

Protocol 1: In-Situ Conversion to Free Amine for Peptide Coupling

Objective: To prepare the free amine of this compound in solution for immediate use in a peptide coupling reaction.

Materials:

  • This compound

  • Nα-protected amino acid (the carboxylic acid component)

  • Coupling Reagent (e.g., HATU)

  • Non-nucleophilic base (e.g., DIPEA/DIEA)

  • Anhydrous solvent (e.g., DMF)

  • Inert atmosphere (Nitrogen or Argon)

Methodology:

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve the Nα-protected amino acid (1.0 eq.) and HATU (0.95 eq.) in anhydrous DMF.

  • Cool the mixture to 0°C using an ice bath.

  • Add DIPEA (2.0 eq.) to the mixture and stir for 5-10 minutes to allow for pre-activation of the carboxylic acid.

  • In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DMF.

  • Add DIPEA (1.1 eq.) to the this compound solution to neutralize the hydrochloride salt and form the free amine.

  • Add the free amine solution dropwise to the pre-activated carboxylic acid mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by a monitoring technique like TLC or LC-MS.

  • Proceed with the standard aqueous work-up and purification protocol.

Protocol 2: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)

Objective: To determine the purity of an this compound sample.

Instrumentation & Reagents:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample: this compound dissolved in Mobile Phase A (approx. 1 mg/mL)

Methodology:

  • System Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Gradient Elution: Run a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Detection: Monitor the elution profile at a wavelength of 214 nm.

  • Analysis: Integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Data & Visualizations

Chemical & Physical Properties
PropertyValueReference
CAS Number 104055-46-1[1][2]
Molecular Formula C₅H₁₂ClNO₃[1][2]
Molecular Weight 169.61 g/mol [1]
Appearance White crystalline powder[2]
Storage 2-8°C[1]
Qualitative Solubility Data
SolventSolubilityNotesCitation
Water Highly SolubleThe hydrochloride salt form is polar and readily dissolves.[2]
Methanol, Ethanol SolubleGood solubility in polar protic solvents.[7]
DMF, DMSO SolubleGenerally soluble in polar aprotic solvents.[7]
DCM, Chloroform Poorly SolubleConversion to the free amine is recommended for solubility.[7]
Diethyl Ether, Hexane InsolubleHighly non-polar solvents are not suitable.[7]

Diagrams

G cluster_input Initial Checks cluster_process Reaction Optimization cluster_output Outcome start Low Coupling Yield Observed reagents Are reagents (coupling agent, base, solvent) fresh and anhydrous? start->reagents neutralization Was HCl salt fully neutralized (≥1 eq. of base added)? reagents->neutralization Yes fail Still Low Yield: Investigate Side Reactions (O-acylation, racemization) reagents->fail No, replace reagents conditions Optimize Conditions: - Increase reaction time - Use stronger coupling agent - Gentle heating neutralization->conditions Yes neutralization->fail No, adjust stoichiometry aggregation Address Aggregation: - Switch to NMP solvent - Add chaotropic salts conditions->aggregation If peptide is hydrophobic success Yield Improved conditions->success aggregation->success

Caption: Troubleshooting decision tree for low peptide coupling yield.

G cluster_prep Reagent Preparation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification A 1. Dissolve this compound in anhydrous solvent B 2. Add non-nucleophilic base (e.g., DIEA) to form free amine A->B E 5. Add free amine solution to activated acid mixture B->E C 3. Separately, dissolve N-protected amino acid D 4. Add coupling agent (e.g., HATU) and base for pre-activation C->D D->E F 6. Stir at RT for 2-4 hours E->F G 7. Aqueous Work-up F->G H 8. Purify by Chromatography G->H I Desired Peptide H->I

Caption: Experimental workflow for a standard peptide coupling reaction.

G cluster_products Potential Side Products main This compound (Starting Material) hydrolysis D-Serine (Ester Hydrolysis) main->hydrolysis H₂O / H⁺ or OH⁻ racemization H-L-Ser-OEt (Racemization) main->racemization Strong Base / Prolonged Heat acylation O-Acyl Serine Derivative (Side-chain Reaction) main->acylation Activated Carboxyl Group (During Coupling)

Caption: Common side reactions and degradation pathways for this compound.

References

Technical Support Center: Optimization of H-D-Ser-OEt.HCl Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of H-D-Ser-OEt.HCl synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during the esterification of D-serine.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound? A1: The synthesis of this compound is typically achieved through the Fischer esterification of D-serine with ethanol (B145695) in the presence of an acid catalyst. The overall reaction is reversible.[1][2][3][4]

Q2: Why is an acid catalyst necessary for this reaction? A2: An acid catalyst, such as hydrochloric acid (HCl), is crucial to protonate the carbonyl oxygen of the carboxylic acid group in D-serine. This activation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol.[1][4]

Q3: What are common acid catalysts used for this synthesis? A3: Besides directly using hydrochloric acid, the HCl catalyst can be generated in situ. Common reagents for this include thionyl chloride (SOCl₂) and acetyl chloride (CH₃COCl), which react with ethanol to produce HCl.[4][5][6] Trimethylchlorosilane in methanol (B129727) is another system used for preparing analogous amino acid methyl esters.[7]

Q4: How can the reaction yield be maximized? A4: According to Le Chatelier's principle, the equilibrium can be shifted towards the product side to maximize yield. This is typically achieved by using a large excess of the alcohol (ethanol) and/or by removing water as it is formed during the reaction.[1][2]

Q5: Is it necessary to protect the hydroxyl group of D-serine during this esterification? A5: For a direct Fischer esterification to produce this compound, the protection of the side-chain hydroxyl group is generally not required.[8][9] However, the reactivity of the hydroxyl group can lead to side reactions under certain conditions, so reaction parameters should be carefully controlled.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.

ProblemPotential CauseRecommended Solution
Low Reaction Yield Reversible Reaction Equilibrium: The Fischer esterification is an equilibrium process.[1][2][3]- Use a large excess of ethanol to shift the equilibrium towards the ester.[1][2] - If feasible with your setup, remove water as it forms, for example, using a Dean-Stark apparatus.[2]
Insufficient Catalyst: The reaction rate is dependent on the acid concentration.- Ensure an adequate amount of acid catalyst is used. If using reagents like thionyl chloride, ensure stoichiometry is correct for in situ generation of HCl.[5]
Incomplete Reaction: Reaction time may be insufficient.- Increase the reaction time and monitor the progress using a suitable analytical method like TLC.
Product is a Sticky Oil or Wax, Not a Crystalline Solid Impurities Present: Residual starting material, byproducts, or solvent can prevent crystallization.- Ensure the reaction has gone to completion. - After the reaction, concentrate the mixture to remove unreacted ethanol and thionyl chloride.[5] - Precipitate the product by adding a non-polar solvent like diethyl ether and cooling to 5-10°C.[5]
Difficult Purification: Small-molecule byproducts can be challenging to remove.[6]- Perform recrystallization from an appropriate solvent system. - Wash the collected crystals thoroughly with a cold non-polar solvent (e.g., diethyl ether) to remove soluble impurities.[5]
Vigorous, Uncontrolled Reaction Exothermic Reaction with Thionyl Chloride: The reaction of thionyl chloride with ethanol is highly exothermic.- Add the thionyl chloride dropwise to the suspension of D-serine in ethanol.[5] - Maintain strict temperature control, potentially using an ice bath during the addition. A temperature of 20°C or higher has been noted for controlled addition in some procedures.[5]
Formation of Side Products Reactivity of Hydroxyl Group: The side-chain hydroxyl group of serine can undergo side reactions, such as O-acylation if acylating agents are present, or O-sulfonation under specific conditions in peptide synthesis.[10]- Maintain moderate reaction temperatures (e.g., 40-50°C) to minimize side reactions.[5] - Avoid unnecessarily harsh conditions or reactive impurities.
Diketopiperazine Formation: While more common in peptide synthesis at the dipeptide stage, intramolecular cyclization is a potential side reaction.[11]- This is less likely in a direct esterification but keeping the temperature controlled can mitigate this risk.

Experimental Protocols

Protocol 1: Esterification using Thionyl Chloride

This protocol is adapted from a general method for synthesizing amino acid ester hydrochlorides.[5]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend D-serine (1 equivalent) in absolute ethanol (e.g., 5-10 mL per gram of amino acid).

  • Reaction Initiation: While stirring, raise the temperature of the suspension to approximately 50°C.

  • Reagent Addition: Add thionyl chloride (SOCl₂, ~1.1 equivalents) dropwise to the heated suspension over a period of 1-2 hours. Maintain the internal temperature at 50°C. Caution: This step is exothermic and generates HCl and SO₂ gas. Perform in a well-ventilated fume hood.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 50°C for an additional 3 hours to ensure the reaction goes to completion.

  • Work-up: Under reduced pressure, concentrate the reaction mixture to remove excess ethanol and unreacted thionyl chloride, while keeping the temperature at or below 50°C.

  • Crystallization: To the concentrated residue, add diethyl ether and cool the flask in an ice bath (5-10°C) to precipitate the this compound crystals.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of amino acid ethyl ester hydrochlorides, based on analogous reactions.

ParameterConditionExpected Yield (%)Purity (%)Reference
Catalyst Thionyl Chloride~95-100>99[5]
Temperature 50°CHighHigh[5]
Reactant Ratio 10-fold excess of alcohol>95High[2]
Reactant Ratio 1:1 Alcohol:Acid~65Moderate[2]
Catalyst Sulfuric AcidVariableVariable[12]
Catalyst HCl (gas)HighHigh[4]

Visualized Workflows and Mechanisms

Fischer Esterification Mechanism

The following diagram illustrates the step-by-step mechanism of the acid-catalyzed Fischer esterification.

Fischer_Esterification cluster_1 Step 1: Protonation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Proton Transfer cluster_4 Step 4: Elimination of Water cluster_5 Step 5: Deprotonation RCOOH D-Serine (R-COOH) Protonated_RCOOH Protonated Carbonyl RCOOH->Protonated_RCOOH + H⁺ H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + EtOH EtOH Ethanol (R'-OH) Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - H₂O Water H₂O Ester Ester (R-COOR') Protonated_Ester->Ester - H⁺ H_plus_out H+

Caption: Mechanism of Fischer Esterification for this compound synthesis.

Troubleshooting Logic Diagram

This diagram provides a logical workflow for troubleshooting a low-yield reaction.

Troubleshooting_Workflow Start Start: Low Yield Observed Check_Equilibrium Is excess ethanol being used? Start->Check_Equilibrium Increase_EtOH Action: Increase ethanol ratio (e.g., >10 eq.) Check_Equilibrium->Increase_EtOH No Check_Time_Temp Are reaction time and temperature adequate? Check_Equilibrium->Check_Time_Temp Yes Increase_EtOH->Check_Time_Temp Increase_Time_Temp Action: Increase reaction time or temperature (e.g., 50°C) Check_Time_Temp->Increase_Time_Temp No Check_Catalyst Is catalyst concentration sufficient? Check_Time_Temp->Check_Catalyst Yes Increase_Time_Temp->Check_Catalyst Increase_Catalyst Action: Verify/increase catalyst amount Check_Catalyst->Increase_Catalyst No Check_Purity Analyze product purity. Impurities present? Check_Catalyst->Check_Purity Yes Increase_Catalyst->Check_Purity Purify Action: Recrystallize or re-precipitate product Check_Purity->Purify Yes Failure Consult further literature Check_Purity->Failure No Success Yield Optimized Purify->Success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Ensuring reproducibility in experiments with D-Serine ethyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Serine Ethyl Ester Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the reproducibility and success of their experiments involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is D-Serine Ethyl Ester Hydrochloride and what is its primary mechanism of action?

A1: D-Serine Ethyl Ester Hydrochloride is an ethyl ester derivative of the amino acid D-Serine. Its primary mechanism of action is as a co-agonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor.[1][2] For the NMDA receptor to be activated, both the glutamate (B1630785) binding site and the glycine co-agonist site must be occupied. D-Serine Ethyl Ester Hydrochloride, likely acting as a prodrug for D-serine, facilitates the activation of NMDA receptors in the presence of glutamate, playing a crucial role in synaptic plasticity, learning, and memory.

Q2: How should I properly store and handle D-Serine Ethyl Ester Hydrochloride?

A2: D-Serine Ethyl Ester Hydrochloride should be stored at 2-8°C.[1] It is a crystalline powder and should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses.

Q3: How do I prepare a stock solution of D-Serine Ethyl Ester Hydrochloride?

A3: D-Serine Ethyl Ester Hydrochloride is soluble in water.[1] For in vivo studies, it can be dissolved in normal saline and the pH adjusted to physiological levels (e.g., 7.2) with a base like sodium hydroxide (B78521) (NaOH).[3] For in vitro experiments, it can be dissolved in aqueous buffers such as phosphate-buffered saline (PBS). It is recommended to prepare fresh solutions for each experiment to ensure potency and avoid degradation.

Q4: Is D-Serine Ethyl Ester Hydrochloride stable in solution?

A4: While D-Serine Ethyl Ester Hydrochloride is stable under physiological conditions, it is recommended to prepare solutions fresh for each experiment.[1] The ester group may be susceptible to hydrolysis over time in aqueous solutions, which could affect the concentration and potency of the compound. For short-term storage of a stock solution, refrigeration at 2-8°C is advisable.

Q5: What are the expected outcomes of using D-Serine Ethyl Ester Hydrochloride in my experiments?

A5: In neuroscience research, application of D-Serine Ethyl Ester Hydrochloride is expected to potentiate NMDA receptor-mediated responses, such as enhancing synaptic transmission, facilitating long-term potentiation (LTP), and influencing neuronal plasticity. In behavioral studies, it may modulate cognitive functions and show effects in models of neurological and psychiatric disorders.

Data Presentation

Table 1: Physicochemical Properties of D-Serine Ethyl Ester Hydrochloride
PropertyValueReference
CAS Number104055-46-1[1][2]
Molecular FormulaC₅H₁₁NO₃·HCl[1][2]
Molecular Weight169.61 g/mol [2]
Purity≥99%[1][2]
AppearanceOff-white or beige solid[]
Storage Temperature2-8°C[1]
Table 2: Solubility Data
SolventSolubilityNotesReference
WaterSolubleThe hydrochloride salt enhances water solubility.[1][]
PBS (pH 7.2)5 mg/mL (for D-Serine)D-Serine ethyl ester hydrochloride is expected to have similar or better solubility.[5]
EthanolSolubleNo quantitative data available.
DMSO< 1 mg/mL (for DL-Serine)May not be the ideal solvent for high concentration stock solutions.[6]

Troubleshooting Guides

Issue 1: Inconsistent or No Effect in In Vitro Electrophysiology Experiments (e.g., Patch-Clamp)
Potential Cause Troubleshooting Step Rationale
Degraded Compound Prepare a fresh solution of D-Serine Ethyl Ester Hydrochloride for each experiment.The ester linkage can hydrolyze in aqueous solutions over time, reducing the effective concentration.
Incorrect pH of Solution Ensure the pH of your recording solution is within the optimal range for NMDA receptor function (typically 7.2-7.4).NMDA receptor activity is sensitive to pH changes.
Insufficient Co-agonist Concentration Perform a concentration-response curve to determine the optimal concentration for your specific cell type and experimental conditions.The required concentration can vary between different neuronal populations and culture conditions.
Presence of NMDA Receptor Antagonists Check all components of your experimental solutions for any substances that may have antagonistic effects on the NMDA receptor.Contaminants or other compounds in your media could be interfering with receptor activation.
Low NMDA Receptor Expression Use cells known to express a high density of NMDA receptors. For transfected cells, verify expression levels.If the target receptor is not present in sufficient numbers, a response will not be observed.
Magnesium Block In voltage-clamp experiments, ensure the holding potential is sufficiently depolarized (e.g., > -60 mV) to relieve the magnesium block of the NMDA receptor channel, or use a magnesium-free external solution.At hyperpolarized potentials, magnesium ions block the NMDA receptor channel, preventing ion flow even when agonists are bound.[7]
Issue 2: High Variability in In Vivo Behavioral Experiments
Potential Cause Troubleshooting Step Rationale
Inconsistent Drug Administration Ensure precise and consistent administration techniques (e.g., intraperitoneal, intravenous injection).Variability in the amount of compound delivered will lead to variable behavioral responses.
Incorrect pH of Injected Solution Adjust the pH of the D-Serine Ethyl Ester Hydrochloride solution to physiological levels (around 7.2) before injection.[3]A non-physiological pH can cause irritation at the injection site and affect absorption.
Poor Bioavailability Consider the route of administration and potential metabolism of the compound. The ethyl ester is designed to improve bioavailability compared to D-serine.The compound must reach the central nervous system in sufficient concentrations to exert its effect.
Stress-induced Variability Acclimatize animals to the experimental procedures and environment to minimize stress.Stress can significantly impact behavior and may mask the effects of the compound.
Dose-Response Effects Perform a dose-response study to identify the optimal dose for the desired behavioral effect.The effects of NMDA receptor modulators can be highly dose-dependent, with potential for biphasic responses.

Experimental Protocols

Protocol 1: In Vitro Whole-Cell Patch-Clamp Electrophysiology

Objective: To record NMDA receptor-mediated currents in cultured neurons in response to D-Serine Ethyl Ester Hydrochloride.

Materials:

  • Cultured neurons (e.g., primary hippocampal or cortical neurons)

  • External solution (in mM): 150 NaCl, 4 KCl, 2 CaCl₂, 0 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.3 with NaOH).

  • Internal solution (in mM): 107 CsMeSO₃, 10 CsCl, 3.7 NaCl, 5 TEA-Cl, 20 HEPES, 0.2 EGTA, 4 ATP-Mg, 0.3 GTP-Na (pH adjusted to 7.3 with CsOH).

  • D-Serine Ethyl Ester Hydrochloride

  • NMDA

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

Procedure:

  • Prepare fresh external and internal solutions and filter sterilize.

  • Prepare a stock solution of D-Serine Ethyl Ester Hydrochloride in the external solution.

  • Place the coverslip with cultured neurons in the recording chamber and perfuse with the external solution.

  • Establish a whole-cell patch-clamp recording from a neuron.

  • Hold the neuron at a depolarized potential (e.g., -50 mV to -60 mV) to relieve the Mg²⁺ block of NMDA receptors.

  • Apply NMDA (e.g., 100 µM) to elicit a baseline NMDA receptor-mediated current.

  • Co-apply varying concentrations of D-Serine Ethyl Ester Hydrochloride with NMDA to determine its effect on the NMDA current.

  • Wash out the compounds and allow the cell to recover between applications.

  • Analyze the potentiation of the NMDA current by D-Serine Ethyl Ester Hydrochloride.

Protocol 2: In Vivo Rodent Behavioral Study (e.g., Novel Object Recognition)

Objective: To assess the effect of D-Serine Ethyl Ester Hydrochloride on cognitive performance in rodents.

Materials:

  • Adult male rodents (e.g., Wistar rats)

  • D-Serine Ethyl Ester Hydrochloride

  • Sterile saline (0.9% NaCl)

  • 0.1 M NaOH for pH adjustment

  • Behavioral testing apparatus (e.g., open field arena for novel object recognition)

  • Objects for the novel object recognition task

Procedure:

  • Acclimatize the animals to the housing and handling procedures for at least one week before the experiment.

  • Prepare a fresh solution of D-Serine Ethyl Ester Hydrochloride in sterile saline. Adjust the pH to 7.2 with 0.1 M NaOH.

  • Administer D-Serine Ethyl Ester Hydrochloride (e.g., 50-100 mg/kg, intraperitoneally) or vehicle (saline) to the animals 30-40 minutes before the training phase of the novel object recognition task.

  • Training Phase: Place the animal in the open field arena with two identical objects and allow it to explore for a set period (e.g., 5-10 minutes).

  • Retention Phase: After a retention interval (e.g., 24 hours), place the animal back in the arena with one familiar object and one novel object.

  • Record the time spent exploring each object during the retention phase.

  • Calculate the discrimination index (time exploring novel object - time exploring familiar object) / (total exploration time) to assess memory.

  • Compare the discrimination index between the D-Serine Ethyl Ester Hydrochloride-treated group and the vehicle-treated group.

Mandatory Visualizations

DSerine_NMDA_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_nmda NMDA Receptor cluster_glia Astrocyte Glutamate_vesicle Glutamate Vesicle NMDA_R GluN2 GluN1 Glutamate_vesicle->NMDA_R:glu Glutamate Release Ca_channel Ca²⁺ Channel NMDA_R->Ca_channel Activation CaMKII CaMKII Ca_channel->CaMKII Ca²⁺ Influx CREB CREB CaMKII->CREB Phosphorylation Gene_expression Gene Expression (Synaptic Plasticity) CREB->Gene_expression Activation L_Serine L-Serine Serine_Racemase Serine Racemase L_Serine->Serine_Racemase D_Serine D-Serine Serine_Racemase->D_Serine D_Serine->NMDA_R:gly Co-agonist Binding DSEEH D-Serine Ethyl Ester Hydrochloride DSEEH->D_Serine Hydrolysis

Caption: D-Serine signaling pathway at the NMDA receptor.

Troubleshooting_Workflow Start Experiment Yields Inconsistent/No Results Check_Compound Verify Compound Integrity and Concentration Start->Check_Compound Check_Solution Check Solution pH and Freshness Check_Compound->Check_Solution Check_Cells Assess Cell Health and NMDA Receptor Expression Check_Solution->Check_Cells Check_Protocol Review Experimental Protocol Parameters Check_Cells->Check_Protocol In_Vitro In Vitro Specific Checks Check_Protocol->In_Vitro In Vitro? In_Vivo In Vivo Specific Checks Check_Protocol->In_Vivo In Vivo? Mg_Block Check for Mg²⁺ Block (Voltage Clamp) In_Vitro->Mg_Block Dose_Response Perform Dose-Response Curve In_Vitro->Dose_Response Admin_Route Verify Administration Route and pH In_Vivo->Admin_Route Stress Minimize Animal Stress In_Vivo->Stress Success Problem Resolved Mg_Block->Success Dose_Response->Success Admin_Route->Success Stress->Success

Caption: A logical workflow for troubleshooting experiments.

References

Technical Support Center: Scaling Up H-D-Ser-OEt.HCl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for overcoming common challenges encountered during the scale-up synthesis of H-D-Ser-OEt.HCl (ethyl D-serinate hydrochloride). The following troubleshooting guides, frequently asked questions, and detailed protocols are designed to ensure a safe, efficient, and reproducible manufacturing process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound? A1: The most widely used industrial method is the esterification of D-serine with ethanol (B145695) using thionyl chloride (SOCl₂).[1][2][3] In this one-pot reaction, ethanol acts as both the solvent and a reactant, while thionyl chloride serves as the esterification agent and the source for the hydrochloride salt.[1][2]

Q2: What are the primary safety concerns when scaling up this synthesis? A2: The primary safety concern is the handling of thionyl chloride, which is a highly corrosive, toxic, and water-reactive chemical.[4][5][6] Its reaction with ethanol is highly exothermic and produces large volumes of toxic and corrosive gases, specifically hydrogen chloride (HCl) and sulfur dioxide (SO₂).[7][8] A robust off-gas scrubbing system and precise temperature control are mandatory for safe operation at scale.

Q3: Why is temperature control so critical during the addition of thionyl chloride? A3: Temperature control is crucial to prevent a runaway reaction. Adding thionyl chloride at too low a temperature can lead to its accumulation in the reactor.[9] A subsequent, uncontrolled temperature increase can then cause the reaction to proceed violently, leading to rapid gas evolution and a dangerous pressure buildup.[9] A controlled addition at a slightly elevated temperature (e.g., 20-40°C) can ensure the thionyl chloride reacts as it is added, making the process safer and more controllable.[9]

Q4: What are typical yields and purity levels for this reaction? A4: With an optimized process, isolated yields for this compound are typically high, often exceeding 90%.[3] Purity levels of the crystalline product should be greater than 98.5%, as determined by HPLC or titration analysis.[10]

Q5: How can the reaction's progress be effectively monitored? A5: Reaction completion can be monitored by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[7] These methods are used to track the disappearance of the D-serine starting material.

Process Visualizations

Reaction_Pathway reactants D-Serine + Anhydrous Ethanol product This compound reactants->product reagent Thionyl Chloride (SOCl₂) reagent->product Esterification byproducts SO₂ (gas) + HCl (gas) product->byproducts off-gassing

Caption: Chemical reaction pathway for the synthesis of this compound.

Workflow start Start: Assemble Dry Reactor System charge Charge D-Serine & Anhydrous Ethanol start->charge temp_adjust Adjust Temperature (e.g., 35-40°C) charge->temp_adjust add_socl2 Controlled Addition of SOCl₂ (Maintain Temp) temp_adjust->add_socl2 react Stir Until Completion (Monitor by HPLC/TLC) add_socl2->react concentrate Concentrate Under Vacuum react->concentrate crystallize Add Anti-Solvent & Cool to Crystallize concentrate->crystallize isolate Filter & Wash Solid crystallize->isolate dry Dry Product Under Vacuum isolate->dry end End: Pure Crystalline Product dry->end

Caption: A typical experimental workflow for the scaled-up synthesis.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or No Yield Incomplete Reaction: Insufficient thionyl chloride or reaction time.Increase the equivalents of thionyl chloride slightly (e.g., from 1.1 to 1.2 eq.). Extend the reaction time and monitor for the complete disappearance of D-serine via HPLC.[7]
Moisture Contamination: Thionyl chloride reacts violently with water, preventing it from participating in the esterification.[4][8]Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar). Use anhydrous grade ethanol.
Product Loss During Workup: Product may be too soluble in the chosen crystallization solvent system.Screen for a more effective anti-solvent (e.g., Diethyl Ether, MTBE, Heptane). Ensure the crystallization mixture is cooled sufficiently to minimize solubility.
Runaway Reaction / Poor Temperature Control Thionyl Chloride Addition Rate Too Fast: The exothermic reaction rate exceeds the cooling capacity of the reactor.Reduce the addition rate of thionyl chloride. Ensure the reactor's cooling system is functioning optimally and is appropriately sized for the batch.
Accumulation of Reagent: Adding SOCl₂ at a very low temperature (<10°C) can lead to its buildup, followed by a rapid, uncontrolled reaction upon warming.[9]Add thionyl chloride at a controlled temperature where it is consumed as it is added, for example, between 20°C and 40°C, to ensure a steady reaction rate.[9]
Product Fails to Crystallize (Oily/Waxy Product) Presence of Impurities: Impurities can act as crystallization inhibitors.Re-evaluate the reaction conditions to minimize side-product formation. If impurities are present, attempt purification of the oil before re-attempting crystallization.
Incorrect Solvent/Anti-Solvent System: The polarity of the solvent system may not be suitable for inducing crystallization.Experiment with different anti-solvents or solvent/anti-solvent ratios. Sometimes, a slow addition of the anti-solvent at a controlled temperature works best.[11]
Residual Moisture: Water in the final mixture can prevent the hydrochloride salt from crystallizing properly.Ensure the concentration step effectively removes all water. A co-evaporation with a dry, azeotropic solvent like toluene (B28343) may be beneficial before adding the anti-solvent.
Product is Off-Color (Yellow/Brown) High Reaction Temperature: Overheating can lead to the degradation of serine or the formation of colored impurities.Maintain strict temperature control throughout the reaction. Avoid exceeding the recommended temperature range during both the reaction and concentration steps.
Impure Starting Materials: The quality of the initial D-serine or ethanol can affect the final product color.Use high-purity, colorless starting materials.

Quantitative Data Summary

Table 1: Typical Reaction Parameters

ParameterRecommended RangeRationale
D-Serine : Ethanol Ratio 1 : 5 to 1 : 10 (w/v)Ensures D-serine is fully suspended and provides a sufficient excess of ethanol for the reaction.
Thionyl Chloride (molar eq.) 1.1 to 1.5 eq.A slight excess ensures complete conversion of the carboxylic acid.
Addition Temperature 20 - 40 °CA key safety parameter to prevent reagent accumulation and allow for a controlled, steady reaction.[9]
Reaction Time 12 - 48 hoursDependent on scale and temperature; monitor for completion.[12]
Crystallization Temperature 0 - 5 °CMaximizes product precipitation from the solution.

Detailed Experimental Protocol

Objective: To synthesize this compound on a laboratory scale (adaptable for scale-up) with high yield and purity.

Materials & Equipment:

  • D-Serine (1.0 eq.)

  • Anhydrous Ethanol (200 proof)

  • Thionyl Chloride (SOCl₂, 1.2 eq.)

  • Diethyl Ether or MTBE (anti-solvent)

  • Jacketed glass reactor with overhead stirrer, temperature probe, and condenser

  • Addition funnel

  • Inert gas source (Nitrogen or Argon)

  • Scrubber system (containing NaOH solution) for off-gas

  • Filtration apparatus (Büchner funnel)

  • Vacuum oven

Procedure:

  • Reactor Setup: Assemble the reactor system, ensuring all glassware is thoroughly oven-dried. Connect the condenser outlet to the gas scrubber. Purge the entire system with nitrogen for at least 30 minutes.

  • Charging Reagents: Under a positive nitrogen atmosphere, charge the reactor with D-serine, followed by anhydrous ethanol. Begin stirring to create a uniform suspension.

  • Temperature Adjustment: Circulate coolant through the reactor jacket to adjust the internal temperature of the suspension to the target range (e.g., 35°C).

  • Thionyl Chloride Addition: Slowly add thionyl chloride via the addition funnel over 2-4 hours.[9] Carefully monitor the internal temperature and the rate of off-gassing. Adjust the addition rate to maintain a stable temperature. Caution: The reaction is exothermic and generates toxic gases (HCl, SO₂).[4][8]

  • Reaction: After the addition is complete, maintain the reaction mixture at the set temperature and continue stirring. Monitor the reaction's progress by taking samples periodically for HPLC or TLC analysis until all D-serine has been consumed.

  • Concentration: Once the reaction is complete, cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure to remove excess ethanol and SOCl₂.

  • Crystallization: To the resulting residue, slowly add the anti-solvent (e.g., diethyl ether) with vigorous stirring. A white precipitate should form.

  • Isolation: Cool the slurry to 0-5°C and stir for at least 1 hour to maximize crystal growth.[12] Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with cold anti-solvent to remove any residual impurities. Dry the white crystalline solid in a vacuum oven at a temperature not exceeding 40-50°C.

Troubleshooting_Tree start Problem: Low Yield q1 Was the reaction monitored to completion (e.g., by HPLC)? start->q1 a1_no Root Cause: Incomplete Reaction q1->a1_no No a1_yes Was the system strictly anhydrous? q1->a1_yes Yes sol1 Solution: 1. Increase reaction time. 2. Consider a modest increase in SOCl₂ equivalents. a1_no->sol1 a2_no Root Cause: Reagent Decomposition a1_yes->a2_no No a2_yes Root Cause: Product Loss During Isolation/Crystallization a1_yes->a2_yes Yes sol2 Solution: Use oven-dried glassware and anhydrous grade solvents. Run under N₂. a2_no->sol2 sol3 Solution: 1. Ensure sufficient cooling. 2. Optimize anti-solvent choice. 3. Check filtrate for dissolved product. a2_yes->sol3

Caption: A logical troubleshooting tree for diagnosing the cause of low yield.

References

Validation & Comparative

H-D-Ser-OEt.HCl vs. D-Serine: A Comparative Analysis of NMDA Receptor Co-agonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the binding characteristics and functional implications of D-Serine and its ethyl ester derivative at the NMDA receptor.

This guide provides a comprehensive comparison of H-D-Ser-OEt.HCl (D-Serine ethyl ester hydrochloride) and its parent compound, D-Serine, in the context of their interaction with the N-methyl-D-aspartate (NMDA) receptor. While D-Serine is a well-established endogenous co-agonist essential for NMDA receptor activation, this compound is primarily understood as a prodrug, designed to enhance the bioavailability of D-Serine. This comparison will delve into their mechanisms of action, supported by available data, and provide detailed experimental protocols for their evaluation.

Executive Summary

Mechanism of Action

D-Serine: As a co-agonist, D-Serine binds to the glycine (B1666218) site on the GluN1 subunit of the NMDA receptor.[1][4] This binding is a prerequisite for the receptor to be activated by the primary agonist, glutamate (B1630785), which binds to the GluN2 subunit. The simultaneous binding of both glutamate and a co-agonist like D-Serine induces a conformational change in the receptor, leading to the opening of its ion channel. This allows for the influx of Ca²⁺ and Na⁺ ions, triggering downstream signaling cascades.[5]

This compound: The proposed mechanism for this compound is indirect. It is believed to be a lipophilic precursor to D-Serine. Following administration, it is likely hydrolyzed by esterases present in various tissues, including the brain, to yield D-Serine and ethanol.[6][7] The liberated D-Serine then acts as the co-agonist at the NMDA receptor. The direct activity of the esterified compound at the NMDA receptor has not been extensively documented.

Quantitative Data Comparison

Due to the lack of direct binding studies for this compound, this section focuses on the well-characterized quantitative data for D-Serine's interaction with the NMDA receptor. The data presented here serves as a benchmark for the expected activity following the conversion of this compound to D-Serine.

Table 1: NMDA Receptor Binding Affinity and Potency of D-Serine

ParameterValueReceptor SubtypeExperimental SystemReference
EC₅₀ ~1 µMRecombinant NMDA receptorsElectrophysiology[8]
Potency More potent than glycineNative and recombinant NMDA receptorsElectrophysiology/Binding Assays[8][9][10]

Note: EC₅₀ values can vary depending on the specific NMDA receptor subunit composition and the experimental conditions.

Experimental Protocols

Radioligand Binding Assay for NMDA Receptor Glycine Site

This protocol is designed to determine the binding affinity of a compound for the glycine site of the NMDA receptor.

Materials:

  • Rat brain cortical membranes (or cells expressing recombinant NMDA receptors)

  • [³H]5,7-Dichlorokynurenic acid ([³H]DCKA) or other suitable radioligand for the glycine site

  • Unlabeled D-Serine (for standard curve and competition)

  • Test compound (e.g., this compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration manifold

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation. Resuspend the final pellet in binding buffer.

  • Binding Reaction: In test tubes, combine the membrane preparation, a fixed concentration of [³H]DCKA (typically at its Kd value), and varying concentrations of the unlabeled competitor (D-Serine or the test compound).

  • Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[11][12]

Electrophysiological Assessment of Co-agonist Activity

This protocol uses whole-cell patch-clamp electrophysiology to measure the functional activity of compounds at the NMDA receptor.[13][14][15][16]

Materials:

  • Cultured neurons (e.g., hippocampal or cortical neurons) or oocytes expressing recombinant NMDA receptors.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • External solution (e.g., containing Mg²⁺-free saline, glutamate, and varying concentrations of the co-agonist).

  • Internal solution for the patch pipette (e.g., containing CsF or CsCl to block K⁺ channels).

  • D-Serine and this compound.

Procedure:

  • Cell Preparation: Plate neurons or prepare oocytes for recording.

  • Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a neuron or oocyte.

  • Drug Application: Perfuse the cell with an external solution containing a saturating concentration of glutamate and varying concentrations of the co-agonist (D-Serine or this compound).

  • Data Acquisition: Record the NMDA receptor-mediated currents at a fixed holding potential (e.g., -60 mV).

  • Data Analysis: Plot the current amplitude as a function of the co-agonist concentration to generate a dose-response curve and determine the EC₅₀ value.

Visualizations

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds to GluN2 DSerine D-Serine DSerine->NMDAR Binds to GluN1 HDSerOEt This compound (Prodrug) Esterase Esterases HDSerOEt->Esterase Hydrolysis Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Channel Opening Signaling Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca_ion->Signaling Plasticity Synaptic Plasticity (LTP/LTD) Signaling->Plasticity Esterase->DSerine

NMDA Receptor Activation and Prodrug Metabolism

Experimental_Workflow_Binding_Assay start Start prep Prepare Brain Membranes or Cell Lysate start->prep incubate Incubate Membranes with Radioligand ([³H]DCKA) and Competitor (D-Serine or this compound) prep->incubate filter Separate Bound and Free Radioligand by Filtration incubate->filter wash Wash Filters to Remove Non-specific Binding filter->wash count Quantify Radioactivity (Liquid Scintillation Counting) wash->count analyze Analyze Data: Determine IC₅₀ and Kᵢ count->analyze end End analyze->end

Workflow for Radioligand Binding Assay

Conclusion

D-Serine is a direct and potent co-agonist of the NMDA receptor, with a well-defined role in excitatory neurotransmission. This compound is best understood as a prodrug of D-Serine, likely offering pharmacokinetic advantages for in vivo studies by facilitating delivery of D-Serine to its site of action. Direct comparative studies on the binding and activity of this compound are needed to fully elucidate its pharmacological profile. Researchers investigating the modulation of the NMDA receptor glycine site can utilize the established protocols for D-Serine to evaluate the effects of this compound, keeping in mind its probable conversion to the active parent compound.

References

The Efficacy of H-D-Ser-OEt.HCl in Comparison to Other Glycine Site Agonists: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-methyl-D-aspartate (NMDA) receptor is a critical player in synaptic plasticity and neuronal communication. Its function is intricately regulated by the binding of not only glutamate (B1630785) but also a co-agonist at the glycine (B1666218) binding site. Modulation of this site has emerged as a promising therapeutic strategy for a range of neurological and psychiatric disorders, including schizophrenia, by enhancing NMDA receptor function.[1][2] This guide provides a comparative analysis of H-D-Ser-OEt.HCl (D-serine ethyl ester hydrochloride), a derivative of the endogenous glycine site agonist D-serine, with other prominent glycine site agonists.

Quantitative Comparison of Glycine Site Agonists

The efficacy of a glycine site agonist is determined by its ability to bind to the NMDA receptor and potentiate its activity in the presence of glutamate. The following table summarizes the available quantitative data for key glycine site agonists.

CompoundTypeBinding Affinity (Ki)Functional Potency (EC50)Maximum Efficacy (Emax)Key Characteristics
This compound Presumed D-serine ProdrugData not availableData not availableData not availableAs a D-serine ester, it is expected to increase D-serine levels, thereby enhancing NMDA receptor function.[3]
D-Serine Full Agonist~1 µM~1 µM100% (relative to glycine)A potent endogenous co-agonist at the NMDA receptor.[4] It is considered more potent than glycine at some NMDA receptor subtypes.[5]
Glycine Full Agonist~0.1-1 µM~1 µM100%The archetypal endogenous co-agonist for the NMDA receptor.[1][2]
D-Cycloserine Partial Agonist~10-100 µM~10-100 µM~40-60% (relative to glycine)Exhibits lower intrinsic activity compared to full agonists.[1] Its efficacy can be limited.[1]
Sarcosine (N-methylglycine) Glycine Transporter-1 (GlyT1) InhibitorN/A (acts on transporter)N/A (acts on transporter)Indirectly enhances glycine levelsBy inhibiting the reuptake of glycine, it increases synaptic glycine concentrations, thereby augmenting NMDA receptor function.[2]
ALX 5407 Glycine Transporter-1 (GlyT1) InhibitorN/A (acts on transporter)N/A (acts on transporter)Indirectly enhances glycine levelsA potent and selective inhibitor of GlyT1, demonstrating efficacy in preclinical models of schizophrenia.

Signaling Pathways and Experimental Workflows

The activation of the NMDA receptor by glutamate and a glycine site co-agonist initiates a cascade of intracellular events crucial for synaptic plasticity. The following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow for evaluating glycine site agonists.

NMDA_Signaling_Pathway cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 Glycine_Agonist Glycine Site Agonist (e.g., D-Serine) Glycine_Agonist->NMDA_Receptor Binds to GluN1 Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opening CaM Calmodulin (CaM) Ca_Influx->CaM Activates CaMKII CaMKII CaM->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Regulates Experimental_Workflow Compound_Selection Compound Selection (this compound vs. Others) In_Vitro_Assays In Vitro Assays Compound_Selection->In_Vitro_Assays Receptor_Binding Receptor Binding Assay (Determine Ki) In_Vitro_Assays->Receptor_Binding Electrophysiology Electrophysiology (Determine EC50, Emax) In_Vitro_Assays->Electrophysiology In_Vivo_Studies In Vivo Studies In_Vitro_Assays->In_Vivo_Studies Data_Analysis Data Analysis & Comparison Receptor_Binding->Data_Analysis Electrophysiology->Data_Analysis Animal_Models Animal Models of Disease (e.g., Schizophrenia) In_Vivo_Studies->Animal_Models Behavioral_Tests Behavioral Tests (Cognitive Function) Animal_Models->Behavioral_Tests Behavioral_Tests->Data_Analysis

References

H-D-Ser-OEt.HCl: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of H-D-Ser-OEt.HCl against common alternatives in peptide synthesis and neuroscience research, supported by experimental data and detailed protocols.

H-D-Serine ethyl ester hydrochloride (this compound) is a derivative of the D-amino acid serine, utilized as a research tool in two primary fields: peptide synthesis and neuroscience. Its ethyl ester modification enhances its solubility and reactivity compared to its parent amino acid, D-serine. This guide provides a comprehensive validation of this compound as a research tool by comparing its performance and applications with relevant alternatives, presenting quantitative data, and offering detailed experimental protocols.

This compound in Peptide Synthesis

In peptide synthesis, this compound serves as a building block for the incorporation of D-serine into peptide chains. The D-configuration of the amino acid provides resistance to enzymatic degradation by proteases, making it valuable for designing more stable peptide-based therapeutics. Its primary application is in solution-phase peptide synthesis.

Comparison with Nα-Fmoc-D-Ser(tBu)-OH

The standard method for peptide synthesis is Solid-Phase Peptide Synthesis (SPPS), which predominantly employs Nα-Fmoc (9-fluorenylmethyloxycarbonyl) protected amino acids with acid-labile side-chain protecting groups, such as tert-butyl (tBu). Fmoc-D-Ser(tBu)-OH is the conventional choice for incorporating D-serine in SPPS.

This compound is generally not suitable for standard Fmoc-based SPPS because its free amino group and the lack of a side-chain protecting group are incompatible with the orthogonal protection strategy of the Fmoc/tBu approach. However, it can be a cost-effective alternative for the synthesis of short peptides in solution-phase.

Table 1: Comparison of this compound and Fmoc-D-Ser(tBu)-OH in Peptide Synthesis

FeatureThis compoundFmoc-D-Ser(tBu)-OH
Primary Synthesis Method Solution-Phase SynthesisSolid-Phase Peptide Synthesis (SPPS)
Amino Group Protection None (requires in situ protection)Fmoc (base-labile)
Side-Chain Protection None (hydroxyl group is free)tBu (acid-labile)
Cost-Effectiveness Generally more cost-effective for simple, short peptides.Higher initial cost, but efficient for complex and long peptides.
Workflow Complexity Requires purification after each coupling step, can be labor-intensive.Streamlined workflow with resin-bound intermediates, allowing for automation.
Scalability More amenable to large-scale synthesis of short peptides.Can be challenging to scale up due to the cost of reagents and resin.
Purity of Crude Product Variable, dependent on purification efficiency at each step.Generally high due to the use of excess reagents to drive reactions to completion.
Experimental Protocol: Solution-Phase Dipeptide Synthesis

This protocol describes the synthesis of a dipeptide (e.g., N-Boc-Ala-D-Ser-OEt) using an N-terminally protected amino acid and this compound in solution.

Materials:

  • N-Boc-Alanine (or other N-protected amino acid)

  • This compound

  • Coupling reagent (e.g., HATU, HBTU, or DCC/HOBt)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvents (e.g., Dichloromethane - DCM, Dimethylformamide - DMF)

  • Solutions for work-up (e.g., 1M HCl, saturated NaHCO₃, brine)

  • Drying agent (e.g., anhydrous Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Activation: Dissolve N-Boc-Alanine (1.2 equivalents) and a coupling agent like HATU (1.2 equivalents) in anhydrous DMF.

  • Neutralization: In a separate flask, dissolve this compound (1 equivalent) in anhydrous DMF and add DIPEA (2.4 equivalents) to neutralize the hydrochloride salt and create the free amine.

  • Coupling: Add the activated N-Boc-Alanine solution to the this compound solution. Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer successively with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude dipeptide by silica gel column chromatography to obtain the pure product.

Expected Results: This method can produce dipeptides in high yield (>80-90%), although the final yield depends on the efficiency of the purification steps.

G cluster_solution Solution-Phase Synthesis Workflow N-Protected Amino Acid N-Protected Amino Acid Activation Activation N-Protected Amino Acid->Activation Coupling Reagent This compound This compound Coupling Coupling This compound->Coupling Base Activation->Coupling Work-up & Purification Work-up & Purification Coupling->Work-up & Purification Dipeptide Product Dipeptide Product Work-up & Purification->Dipeptide Product

Solution-Phase Peptide Synthesis Workflow.

This compound in Neuroscience Research

This compound serves as a pro-drug for D-serine, an endogenous co-agonist at the glycine (B1666218) site of N-methyl-D-aspartate (NMDA) receptors. The ethyl ester group increases the lipophilicity of D-serine, potentially facilitating its passage across cell membranes, where it is then hydrolyzed to D-serine. NMDA receptors are critical for synaptic plasticity, learning, and memory.

Comparison with other NMDA Receptor Co-agonists

The primary endogenous co-agonists of the NMDA receptor are D-serine and glycine. D-cycloserine is another compound that acts as a partial agonist at the glycine site. The efficacy of these co-agonists can vary depending on the NMDA receptor subunit composition.

Table 2: Comparison of NMDA Receptor Glycine Site Co-agonists

Co-agonistTypePotency (EC₅₀) at GluN1/GluN2ANotes
D-Serine Full Agonist~0.1 - 1 µMConsidered the primary endogenous co-agonist in many brain regions.
Glycine Full Agonist~0.1 - 1 µMPotency is similar to D-serine, but its physiological role as a co-agonist is debated and appears to be region-specific.
D-Cycloserine Partial Agonist~1 - 10 µMLower efficacy compared to D-serine and glycine.
This compound Pro-drug of D-SerineNot directly measured (hydrolyzes to D-serine)Used experimentally to deliver D-serine.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol details a method to measure NMDA receptor-mediated currents in cultured neurons or brain slices in response to the application of NMDA receptor agonists.

Materials:

  • Cultured neurons or acute brain slices

  • External (extracellular) recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, HEPES, pH 7.4)

  • Internal (intracellular) pipette solution (e.g., containing Cs-gluconate, CsCl, MgCl₂, EGTA, HEPES, ATP, GTP, pH 7.2)

  • NMDA receptor agonists: NMDA and a co-agonist (D-serine, glycine, or this compound)

  • Patch-clamp electrophysiology setup (microscope, amplifier, micromanipulators, data acquisition system)

  • Borosilicate glass capillaries for pulling patch pipettes

Procedure:

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution (e.g., 10-100 mM) of this compound in deionized water or an appropriate buffer. This stock can be diluted to the final desired concentration in the external recording solution immediately before the experiment.

  • Cell Preparation: Place the coverslip with cultured neurons or the brain slice in the recording chamber of the electrophysiology setup, continuously perfused with oxygenated external solution.

  • Obtaining a Whole-Cell Recording:

    • Pull a patch pipette with a resistance of 3-6 MΩ.

    • Fill the pipette with the internal solution.

    • Approach a neuron under visual guidance and form a high-resistance seal (GΩ seal) with the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

  • Data Acquisition:

    • Clamp the neuron at a holding potential of -60 mV or +40 mV (to relieve Mg²⁺ block).

    • Establish a stable baseline current.

    • Apply a solution containing NMDA (e.g., 100 µM) and the co-agonist (e.g., 10 µM D-serine from the this compound stock) to the cell using a local perfusion system.

    • Record the inward current mediated by the NMDA receptors.

  • Data Analysis:

    • Measure the peak amplitude of the NMDA receptor-mediated current.

    • To determine the EC₅₀, apply a range of co-agonist concentrations while keeping the NMDA concentration constant and fit the dose-response data with a Hill equation.

G cluster_neuro NMDA Receptor Signaling Pathway Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 D-Serine (from this compound) D-Serine (from this compound) D-Serine (from this compound)->NMDA_Receptor Binds to GluN1 Channel_Opening Ion Channel Opening NMDA_Receptor->Channel_Opening Ca_Influx Ca²⁺ Influx Channel_Opening->Ca_Influx Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Ca_Influx->Synaptic_Plasticity

NMDA Receptor Co-agonist Signaling.

Conclusion

This compound is a valuable research tool with specific applications in both peptide chemistry and neuroscience. In peptide synthesis , it offers a cost-effective alternative for the solution-phase synthesis of short, D-serine-containing peptides, although it is not a direct substitute for Fmoc-protected derivatives in the more common solid-phase synthesis workflows. In neuroscience , it serves as a useful pro-drug for delivering D-serine to study its role as a critical co-agonist of NMDA receptors, which are fundamental to synaptic function and plasticity. The choice between this compound and its alternatives should be guided by the specific experimental context, including the desired synthesis methodology and the research question being addressed in neurophysiological studies.

Predicted Cross-Reactivity Profile of D-Serine Ethyl Ester Hydrochloride: A Comparative Guide Based on D-Serine Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted cross-reactivity of D-Serine Ethyl Ester Hydrochloride. Due to a lack of direct experimental data for this specific compound, this guide leverages the extensive research available for its parent compound, D-Serine. D-Serine Ethyl Ester Hydrochloride is widely recognized as a modulator of N-methyl-D-aspartate (NMDA) receptors[1][2]. It is hypothesized that its ethyl ester group may increase its lipophilicity, potentially enhancing its ability to cross the blood-brain barrier and acting as a prodrug that is hydrolyzed to D-Serine in vivo.

Executive Summary

D-Serine is a well-established endogenous co-agonist at the glycine (B1666218) site of the NMDA receptor, essential for its activation. At higher concentrations, D-Serine also exhibits antagonistic activity at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. This guide outlines the known interactions of D-Serine with these key glutamate (B1630785) receptors, providing a predictive framework for the cross-reactivity of D-Serine Ethyl Ester Hydrochloride.

Comparison of Receptor Interactions

The following table summarizes the known and predicted activities of D-Serine and D-Serine Ethyl Ester Hydrochloride at major ionotropic glutamate receptors.

Receptor SubtypeLigandPredicted ActivityPotency/Affinity
NMDA D-SerineCo-agonist (at glycine site)High
D-Serine Ethyl Ester HydrochloridePredicted: Co-agonist (as a prodrug for D-Serine)Predicted: High (following hydrolysis)
AMPA D-SerineCompetitive AntagonistLow (requires high concentrations)
D-Serine Ethyl Ester HydrochloridePredicted: Competitive AntagonistPredicted: Low
Kainate D-SerineAntagonistLow
D-Serine Ethyl Ester HydrochloridePredicted: AntagonistPredicted: Low

Detailed Receptor Cross-Reactivity

NMDA Receptor

D-Serine is a potent co-agonist at the glycine binding site on the GluN1 subunit of the NMDA receptor[3][4][5]. Its binding is a prerequisite for the channel to be opened by glutamate, playing a crucial role in synaptic plasticity and neurotransmission[6][7]. It is anticipated that D-Serine Ethyl Ester Hydrochloride will serve as a prodrug, being metabolized to D-Serine, and thus will indirectly promote NMDA receptor function.

AMPA and Kainate Receptors

Studies have demonstrated that at concentrations higher than those required for NMDA receptor modulation, D-Serine can act as a competitive antagonist at AMPA and kainate receptors. This suggests a lower affinity for these receptors compared to the NMDA receptor glycine site. This antagonistic action could be relevant in pharmacological studies where high concentrations of D-Serine or its derivatives are used.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of D-Serine at the NMDA receptor and a typical experimental workflow for assessing receptor activity.

NMDA_Receptor_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Density Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds to GluN2 space Ca_ion Ca²⁺ NMDA_R->Ca_ion Channel Opening D_Serine D-Serine D_Serine->NMDA_R Binds to GluN1 Signaling Downstream Signaling Cascades Ca_ion->Signaling Influx

Figure 1. D-Serine as a co-agonist in NMDA receptor activation.

Experimental_Workflow Compound D-Serine Ethyl Ester Hydrochloride Cell_Culture Primary Neuronal Culture or Receptor-Expressing Cell Line Compound->Cell_Culture Application Electrophysiology Electrophysiological Recording (Patch-Clamp) Cell_Culture->Electrophysiology Functional Assay Binding_Assay Radioligand Binding Assay Cell_Culture->Binding_Assay Binding Affinity Data_Analysis Data Analysis (IC50 / EC50 / Ki Determination) Electrophysiology->Data_Analysis Binding_Assay->Data_Analysis

Figure 2. Workflow for assessing receptor cross-reactivity.

Experimental Protocols

While specific protocols for D-Serine Ethyl Ester Hydrochloride are not available, the following are standard methods used to characterize ligands like D-Serine at glutamate receptors.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki or Kd) of a compound for a specific receptor.

  • Membrane Preparation: Brain tissue (e.g., cortex, hippocampus) or cells expressing the receptor of interest are homogenized and centrifuged to isolate cell membranes containing the receptors.

  • Incubation: Membranes are incubated with a radiolabeled ligand that specifically binds to the target receptor (e.g., [³H]CGP39653 for the NMDA receptor glycine site) and varying concentrations of the test compound (D-Serine Ethyl Ester Hydrochloride).

  • Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Electrophysiology (Patch-Clamp)

This technique measures the functional activity of a compound on ion channels, such as glutamate receptors.

  • Cell Preparation: Whole-cell patch-clamp recordings are performed on cultured neurons or oocytes expressing specific glutamate receptor subtypes.

  • Compound Application: A baseline receptor response is established by applying a known agonist (e.g., glutamate and glycine for NMDA receptors). The test compound is then co-applied with the agonist to determine its effect (potentiation or inhibition).

  • Data Recording and Analysis: Changes in ion current are recorded. Concentration-response curves are generated to determine the EC50 (for agonists/potentiators) or IC50 (for antagonists).

Conclusion

Based on the well-documented pharmacology of D-Serine, it is predicted that D-Serine Ethyl Ester Hydrochloride will primarily act as a co-agonist at the NMDA receptor, likely after being metabolized to D-Serine. At higher concentrations, it may also exhibit antagonistic effects at AMPA and kainate receptors. Direct experimental verification is necessary to confirm this predicted cross-reactivity profile and to quantify the binding affinities and functional potencies of D-Serine Ethyl Ester Hydrochloride at these receptors. Researchers are encouraged to employ standard radioligand binding and electrophysiological techniques to characterize this compound fully.

References

A Comparative Analysis of H-D-Ser-OEt.HCl and L-Serine Derivatives in Neuropharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between H-D-Ser-OEt.HCl (D-Serine ethyl ester hydrochloride) and various L-Serine (B559523) derivatives. The analysis focuses on their distinct mechanisms of action, performance in key biological assays, and overall potential in neuropharmacological research and development. The fundamental difference lies in their stereochemistry, which dictates their primary molecular targets and subsequent physiological effects. This compound serves as a direct precursor to the N-methyl-D-aspartate (NMDA) receptor co-agonist D-Serine, while L-Serine derivatives primarily influence cellular metabolism and exert neuroprotective effects through alternative pathways, such as the glycine (B1666218) receptor.

Physicochemical and Biological Properties

The selection of a serine derivative in research is critically dependent on its physical properties and primary biological role. This compound is valued for its ability to directly supply D-serine, a potent co-agonist at the glycine site of the NMDA receptor. In contrast, L-Serine derivatives, such as L-Serine ethyl ester hydrochloride and L-Serine amide hydrochloride, are not direct NMDA receptor modulators but serve as precursors for various essential metabolic pathways and can exert neuroprotective effects through mechanisms independent of NMDA receptor co-agonism.

PropertyThis compoundL-Serine Ethyl Ester HClL-Serine Amide HCl
Synonyms D-Ser-OEt·HCl, D-β-Hydroxyalanine ethyl ester hydrochlorideL-Ser-OEt·HCl, L-β-Hydroxyalanine ethyl ester hydrochlorideL-Serinamide hydrochloride
Stereochemistry Enantiopure (D-isomer)Enantiopure (L-isomer)Enantiopure (L-isomer)
Primary Biological Role Direct NMDA receptor co-agonist precursorMetabolic precursor, Glycine receptor agonistBuilding block for protein and neurotransmitter synthesis
Mechanism of Action Releases D-Serine, which directly binds to the NMDA receptor's glycine site to enable channel activation by glutamate (B1630785).Releases L-Serine, which can activate glycine receptors or be converted to D-Serine by serine racemase (indirect action).Serves as a precursor in various biosynthetic pathways.
Molecular Formula C₅H₁₁NO₃·HClC₅H₁₁NO₃·HClC₃H₈N₂O₂·HCl
Molecular Weight 169.61 g/mol 169.61 g/mol 140.57 g/mol

Comparative Efficacy in Neuroprotection

Experimental data consistently demonstrates that the choice between D- and L-serine derivatives depends on the desired therapeutic mechanism. For applications requiring direct and potent NMDA receptor modulation, such as enhancing synaptic plasticity or protecting against excitotoxicity in specific contexts, D-serine precursors are superior. Conversely, for broader neuroprotective strategies that involve mitigating inflammation, reducing protein aggregation, or activating inhibitory receptors, L-serine and its derivatives are more suitable.

The following table summarizes representative data from neuroprotection assays. While direct comparative studies of the ethyl esters are limited, the data presented for the parent compounds and analogous derivatives provide a strong basis for performance evaluation.

CompoundExperimental ModelAssayKey Finding
D-Serine (from this compound) Organotypic hippocampal slicesNMDA-induced neurotoxicityProvides complete protection against NMDA-induced cell death by acting as the dominant endogenous coagonist.[1]
L-Serine Rat model of focal cerebral ischemia (MCAO)Infarct volume, Neurological deficitDose-dependently decreased infarct volume and improved neurological scores.[2]
L-Serine Aluminum chloride-induced Alzheimer's model (in vitro)Cell Viability (WST-8 assay)Protected differentiated SH-SY5Y cells from AlCl₃-induced reduction in cell viability.[3]

Signaling Pathways and Mechanisms of Action

The distinct biological effects of this compound and L-Serine derivatives stem from their interaction with different receptor systems and metabolic pathways.

This compound and the NMDA Receptor Pathway

This compound readily crosses the cell membrane and is hydrolyzed to D-Serine. D-Serine acts as a potent co-agonist at the GluN1 subunit of the NMDA receptor. This binding is a prerequisite for the channel to open upon glutamate binding to the GluN2 subunit, leading to Ca²⁺ influx and the activation of downstream signaling cascades crucial for synaptic plasticity, learning, and memory.

NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds GluN2 D_Serine D-Serine (from this compound) D_Serine->NMDAR Binds GluN1 Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Channel Opening CaMKII CaMKII Ca_Influx->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Plasticity Synaptic Plasticity (LTP, Learning, Memory) CREB->Plasticity Gene Transcription

NMDA Receptor Co-agonist Activation Pathway
L-Serine Derivatives and Neuroprotective Pathways

L-Serine derivatives exert their effects through multiple mechanisms. L-Serine can act as an agonist at glycine receptors (GlyR), which are inhibitory ligand-gated chloride channels.[4] Activation of GlyR leads to chloride influx, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability, thereby conferring neuroprotection against excitotoxic insults.[2][4] Additionally, L-serine plays a central role in cellular metabolism, contributing to the synthesis of proteins, nucleotides, and other essential molecules, and modulating the unfolded protein response (UPR) to protect against proteotoxic stress.[5][6]

L_Serine_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space L_Serine L-Serine (from Derivatives) GlyR Glycine Receptor (GlyR) L_Serine->GlyR Activates Metabolism Cellular Metabolism (UPR Modulation, Biosynthesis) L_Serine->Metabolism Metabolic Precursor Cl_Influx Cl⁻ Influx GlyR->Cl_Influx Channel Opening Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Neuroprotection Reduced Excitability Neuroprotection Hyperpolarization->Neuroprotection

L-Serine Neuroprotective Signaling Pathway

Experimental Protocols

Cell Viability and Neuroprotection Assessment (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is widely used to quantify the neuroprotective effects of compounds against a toxic insult.

Principle: Living cells with active metabolism contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Plating: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Treatment:

    • Pre-treat cells with various concentrations of the test compounds (this compound or L-Serine derivatives) for a specified duration (e.g., 2 hours).

    • Introduce a neurotoxic agent (e.g., glutamate, H₂O₂, or β-amyloid peptide) to induce cell death, while continuing to incubate with the test compounds for 24-48 hours.

    • Include control wells: untreated cells (negative control), cells treated with the neurotoxin only (positive control), and vehicle controls.

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 3-4 hours at 37°C to allow formazan crystal formation.

  • Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the crystals.

    • Gently pipette to ensure complete solubilization and color development.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

    • Use a reference wavelength of 630 nm to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of blank wells (media and MTT only) from all readings.

    • Express cell viability as a percentage of the negative control (untreated cells).

    • % Viability = (Absorbance_treated / Absorbance_control) * 100

MTT_Workflow A 1. Plate Neuronal Cells in 96-well plate B 2. Pre-treat with Serine Derivatives A->B C 3. Induce Neurotoxicity (e.g., with Glutamate) B->C D 4. Add MTT Reagent (Incubate 3-4h at 37°C) C->D E 5. Solubilize Formazan Crystals (e.g., with DMSO) D->E F 6. Measure Absorbance at 570 nm E->F G 7. Calculate % Cell Viability F->G

Experimental Workflow for the MTT Neuroprotection Assay

Conclusion and Recommendations

The choice between this compound and L-Serine derivatives should be guided by the specific research question and the targeted biological pathway.

  • For direct NMDA receptor activation studies: this compound is the superior choice as it provides a direct source of the active co-agonist, D-Serine, resulting in a more potent and immediate response. This is ideal for research into synaptic plasticity, learning, and memory models where NMDA receptor function is central.

  • For studies involving general neuroprotection or serine metabolism: L-Serine derivatives are more appropriate. They allow for the investigation of neuroprotective mechanisms independent of direct NMDA receptor agonism, such as glycine receptor activation, modulation of cellular metabolism, and reduction of proteotoxic stress. They are also valuable tools for studying the activity of serine racemase and the endogenous pathways of D-Serine synthesis.

Researchers should select the compound that best aligns with their experimental objectives. For applications requiring potent and direct NMDA receptor co-agonism, this compound offers a clear mechanistic advantage. For broader cytoprotective or metabolic studies, L-Serine derivatives provide a versatile and physiologically relevant alternative.

References

Validating the Neuroprotective Effects of D-Serine Ethyl Ester Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of D-Serine ethyl ester hydrochloride against other alternative compounds. The information presented is supported by experimental data, detailed methodologies, and visualizations of key signaling pathways to facilitate an objective evaluation of its therapeutic potential.

Mechanism of Action: A Co-agonist at the NMDA Receptor

D-Serine ethyl ester hydrochloride exerts its neuroprotective effects primarily through its active form, D-serine. D-serine functions as a crucial co-agonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor. The binding of both glutamate (B1630785) and a co-agonist like D-serine is essential for the activation of the NMDA receptor, which plays a pivotal role in synaptic plasticity, learning, and memory. By modulating NMDA receptor activity, D-serine can influence downstream signaling cascades that are critical for neuronal survival and function.

The Neuroprotective Signaling Pathway of D-Serine

The neuroprotective effects of D-serine are mediated through a complex signaling pathway that enhances neuronal resilience. Upon binding to the NMDA receptor, D-serine facilitates the influx of calcium ions (Ca2+), which acts as a second messenger to activate several downstream signaling cascades. Key pathways involved include:

  • CREB (cAMP response element-binding protein) Activation: Increased intracellular Ca2+ levels lead to the phosphorylation and activation of CREB. Activated CREB translocates to the nucleus and promotes the transcription of genes associated with neuronal survival, differentiation, and synaptic plasticity.

  • BDNF (Brain-Derived Neurotrophic Factor) Expression: CREB is a key transcription factor for BDNF, a neurotrophin that plays a critical role in promoting the survival of existing neurons and encouraging the growth and differentiation of new neurons and synapses.

  • PI3K/Akt Pathway: Evidence also suggests a potential involvement of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival and proliferation. Activation of this pathway can inhibit apoptosis and promote neuronal survival.

D_Serine_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular D-Serine_ester D-Serine Ethyl Ester Hydrochloride D-Serine D-Serine D-Serine_ester->D-Serine Hydrolysis NMDAR NMDA Receptor D-Serine->NMDAR Binds to Glycine Site Glutamate Glutamate Glutamate->NMDAR Binds to Glutamate Site Ca_influx Ca²+ Influx NMDAR->Ca_influx Channel Opening CREB_activation CREB Activation (Phosphorylation) Ca_influx->CREB_activation PI3K_Akt PI3K/Akt Pathway Activation Ca_influx->PI3K_Akt BDNF_expression BDNF Gene Expression CREB_activation->BDNF_expression Promotes Transcription Neuroprotection Neuroprotection (Neuronal Survival, Synaptic Plasticity) BDNF_expression->Neuroprotection PI3K_Akt->Neuroprotection Experimental_Workflow Cell_Culture 1. Neuronal Cell Culture (e.g., SH-SY5Y, Primary Cortical Neurons) Plating 2. Cell Plating (96-well plates) Cell_Culture->Plating Pre-treatment 3. Pre-treatment (D-Serine Ethyl Ester Hydrochloride or other neuroprotective agents) Plating->Pre-treatment Induce_Toxicity 4. Induction of Neurotoxicity (e.g., Glutamate, H₂O₂) Pre-treatment->Induce_Toxicity Incubation 5. Incubation Induce_Toxicity->Incubation Viability_Assay 6. Cell Viability Assessment Incubation->Viability_Assay MTT_Assay MTT Assay (Measures metabolic activity) Viability_Assay->MTT_Assay LDH_Assay LDH Assay (Measures membrane integrity) Viability_Assay->LDH_Assay Data_Analysis 7. Data Analysis and Comparison MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis

Comparative Analysis of H-D-Ser-OEt.HCl Specificity for NMDA Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of H-D-Ser-OEt.HCl (D-serine ethyl ester hydrochloride) and its specificity for N-methyl-D-aspartate (NMDA) receptor subtypes. Due to the limited availability of direct quantitative data for this compound, this guide leverages data from its parent compound, D-serine, to infer its likely pharmacological profile. For comparative purposes, the well-characterized glycine (B1666218) site antagonist, 5,7-dichlorokynurenic acid (DCKA), is included.

Introduction to NMDA Receptor Subtypes

N-methyl-D-aspartate receptors (NMDARs) are ionotropic glutamate (B1630785) receptors crucial for excitatory synaptic transmission, synaptic plasticity, learning, and memory.[1][2] NMDARs are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[2][3] The diversity of the GluN2 subunit (GluN2A, GluN2B, GluN2C, and GluN2D) gives rise to distinct receptor subtypes with varying physiological and pharmacological properties.[2][4] This subtype diversity presents an opportunity for the development of targeted therapeutics for various neurological and psychiatric disorders.[4]

This compound is a derivative of D-serine, an endogenous co-agonist of the NMDA receptor that binds to the glycine site on the GluN1 subunit.[3][5] The potency of co-agonists like D-serine can be allosterically modulated by the specific GluN2 subunit present in the receptor complex.

Quantitative Comparison of Ligand Affinity

CompoundParameterReceptor SubtypeValue (nM)Reference
D-serine Potency (inferred)GluN1/GluN2APotent agonist[3][5]
GluN1/GluN2BPotent agonist[3][5]
GluN1/GluN2CPotent agonist[3][5]
GluN1/GluN2DPotent agonist[3][5]
5,7-dichlorokynurenic acid (DCKA) KiGlycine site (rat brain membranes)79[6]
IC50GluN1/GluN2A-
GluN1/GluN2B-
GluN1/GluN2C-
GluN1/GluN2D-

Note: The potency of D-serine is known to be high, but specific Ki values across all subtypes are not consistently reported in a comparative manner. It is generally considered a potent co-agonist at all GluN1-containing NMDA receptors. The Ki value for DCKA represents its affinity for the glycine binding site on the NMDA receptor complex in rat brain homogenates, which contains a mixture of subtypes.

Signaling Pathways and Experimental Workflows

To understand the functional consequences of ligand binding to NMDA receptors, it is essential to consider the downstream signaling pathways and the experimental methods used to assess receptor activity.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds to GluN2 DSerOEt This compound (D-Serine) DSerOEt->NMDAR Binds to GluN1 Ca_ion Ca²⁺ NMDAR->Ca_ion Influx Na_ion Na⁺ NMDAR->Na_ion Influx CAM Calmodulin Ca_ion->CAM CaMKII CaMKII CAM->CaMKII nNOS nNOS CAM->nNOS Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) CaMKII->Synaptic_Plasticity nNOS->Synaptic_Plasticity

Caption: NMDA Receptor Signaling Pathway.

Experimental_Workflow cluster_binding_assay Radioligand Binding Assay cluster_electrophysiology Two-Electrode Voltage Clamp (TEVC) Membrane_Prep Prepare membranes from cells expressing specific NMDA-R subtypes Incubation Incubate membranes with radioligand (e.g., [³H]DCKA) and this compound Membrane_Prep->Incubation Separation Separate bound and free radioligand Incubation->Separation Quantification Quantify radioactivity to determine binding Separation->Quantification Analysis Calculate Ki values Quantification->Analysis Oocyte_Injection Inject Xenopus oocytes with cRNA for specific NMDA-R subunits Recording Record agonist-evoked currents in the presence of this compound Oocyte_Injection->Recording Dose_Response Generate dose-response curves Recording->Dose_Response IC50_Calc Calculate IC50 values Dose_Response->IC50_Calc

References

Benchmarking H-D-Ser-OEt.HCl: A Comparative Guide to Standard NMDA Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of H-D-Ser-OEt.HCl (D-Serine ethyl ester hydrochloride) with standard modulators of the N-methyl-D-aspartate (NMDA) receptor. Given the current scientific literature, this compound is understood to function as a prodrug of D-serine, a potent endogenous co-agonist at the glycine (B1666218) site of the NMDA receptor. This document will, therefore, benchmark the activity of its active form, D-serine, against other key NMDA receptor modulators, providing a framework for its potential utility in research and drug development.

Introduction to this compound and NMDA Receptor Modulation

The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, is a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory. Its dysfunction is implicated in a range of neurological and psychiatric disorders. The activation of the NMDA receptor uniquely requires the binding of both the primary agonist, glutamate, and a co-agonist, which can be either glycine or D-serine.

This compound is a derivative of D-serine, an amino acid that acts as a potent modulator of NMDA receptors.[1] The ethyl ester modification in this compound is anticipated to enhance its lipophilicity and facilitate its transport across the blood-brain barrier, where it is likely hydrolyzed by endogenous esterases to release D-serine. This guide will focus on the comparative pharmacology of D-serine and other standard NMDA receptor modulators.

Comparative Analysis of NMDA Receptor Modulators

The following tables summarize the key characteristics and quantitative data for D-serine (the active metabolite of this compound) and other well-characterized NMDA receptor modulators.

Table 1: Overview of Selected NMDA Receptor Modulators

CompoundClassBinding SitePrimary Effect
D-Serine Co-agonistGlycine site on GluN1 subunitPositive modulation (activation)
Glycine Co-agonistGlycine site on GluN1 subunitPositive modulation (activation)
Ketamine Non-competitive antagonistPore of the ion channel (PCP site)Negative modulation (blockade)
MK-801 (Dizocilpine) Non-competitive antagonistPore of the ion channel (PCP site)Negative modulation (blockade)
Ifenprodil Non-competitive antagonistGluN2B subunit N-terminal domainNegative modulation (inhibition)

Table 2: Quantitative Comparison of NMDA Receptor Modulator Activity

CompoundMetricValueReceptor SubtypeReference
D-Serine EC₅₀~1 µMRecombinant GluN1/GluN2A[2]
Glycine EC₅₀~1-3 µMRecombinant GluN1/GluN2A[2]
Ketamine Kᵢ (vs ³H-MK-801)0.4-0.7 µMVarious brain regions[3]
MK-801 K_D4.59 nMCortex[4]
Ifenprodil IC₅₀5 nM (high affinity), 3 µM (low affinity)Cerebellar granule cells[3]

EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response. Kᵢ (Inhibition constant) and K_D (Dissociation constant) are measures of binding affinity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow for characterizing NMDA receptor modulators.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R D_Serine D-Serine (from this compound) D_Serine->NMDA_R Ca2_ion Ca²⁺ Influx NMDA_R->Ca2_ion Channel Opening CaMKII CaMKII Ca2_ion->CaMKII Activation CREB CREB CaMKII->CREB Phosphorylation Gene_Expression Gene Expression (Synaptic Plasticity, Learning & Memory) CREB->Gene_Expression Activation Experimental_Workflow start Start: Characterization of NMDA Receptor Modulator cell_culture Cell Culture (e.g., primary neurons, HEK293 cells expressing NMDA receptors) start->cell_culture electrophysiology Electrophysiology (Whole-cell patch clamp) cell_culture->electrophysiology calcium_imaging Calcium Imaging (Fluorescent Ca²⁺ indicators) cell_culture->calcium_imaging data_analysis Data Analysis (EC₅₀/IC₅₀ determination, kinetic analysis) electrophysiology->data_analysis calcium_imaging->data_analysis conclusion Conclusion: Determine potency, efficacy, and mechanism of action data_analysis->conclusion

References

The Efficacy of H-D-Ser-OEt.HCl as an NMDA Receptor Modulator: An In-Vitro and In-Vivo Correlative Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of H-D-Ser-OEt.HCl, a derivative of the endogenous N-methyl-D-aspartate (NMDA) receptor co-agonist D-serine. Due to a scarcity of publicly available data directly pertaining to this compound, this document leverages extensive research on its parent compound, D-serine, to infer its potential in-vitro and in-vivo effects and compare it with other NMDA receptor modulators. It is critical to note that the ethyl ester moiety of this compound is likely to alter its pharmacokinetic and pharmacodynamic properties, including cell permeability and brain penetration, compared to D-serine. The information presented herein should, therefore, be considered a foundational guide to be supplemented with direct experimental data on this compound as it becomes available.

I. In-Vitro Efficacy and Potency at the NMDA Receptor

The primary in-vitro effect of D-serine, and by extension this compound, is the modulation of NMDA receptor activity. D-serine acts as a co-agonist at the glycine (B1666218) binding site on the GluN1 subunit of the NMDA receptor, a crucial step for receptor activation by glutamate (B1630785).

Comparative Data of NMDA Receptor Co-agonists
CompoundReceptor SubtypeEC50 / IC50 (µM)Efficacy (% of Glycine)Reference
D-Serine Recombinant NR1/NR2A~0.1 - 1.0Potent Co-agonist[1]
GlycineRecombinant NR1/NR2A~0.1 - 1.0Full Agonist[1]
D-AlanineRecombinant NR1/NR2A~10 - 50Partial Agonist[1]
D-CycloserineRecombinant NR1/NR2A~5 - 20Partial Agonist[1]

Note: This table summarizes typical potency ranges for various NMDA receptor co-agonists. Specific values can vary depending on the experimental conditions and receptor subunit composition. Data for this compound is not currently available.

II. In-Vivo Effects on Synaptic Plasticity and Behavior

In-vivo studies on D-serine have demonstrated its significant role in synaptic plasticity, particularly long-term potentiation (LTP), a cellular correlate of learning and memory. Administration of D-serine has been shown to enhance cognitive function in various animal models.

Summary of In-Vivo Studies with D-Serine
Animal ModelDosing RegimenKey FindingsReference
Rodent models of schizophreniaChronic administrationImproved cognitive deficits and negative symptoms.[2]
Aged rodentsAcute and chronic administrationEnhanced memory consolidation and spatial learning.[3]
Rodent models of depressionAcute administrationAntidepressant-like effects in forced swim and learned helplessness tests.[2]

Note: These studies highlight the potential therapeutic areas for NMDA receptor modulation by D-serine. The ethyl ester in this compound may lead to altered pharmacokinetic profiles, potentially affecting dosage and therapeutic efficacy.

III. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of standard experimental protocols used to assess the in-vitro and in-vivo effects of NMDA receptor modulators like D-serine.

A. In-Vitro: Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the electrical currents flowing through NMDA receptors in isolated neurons or cell lines expressing these receptors.

Objective: To determine the potency and efficacy of this compound as an NMDA receptor co-agonist.

Methodology:

  • Cell Preparation: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or HEK293 cells stably expressing specific NMDA receptor subtypes (e.g., GluN1/GluN2A) are used.

  • Recording Setup: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane, followed by membrane rupture to achieve the whole-cell configuration.

  • Drug Application: A solution containing a fixed concentration of NMDA and varying concentrations of this compound (or other test compounds) is perfused over the cell.

  • Data Acquisition: NMDA receptor-mediated currents are recorded in response to drug application at a holding potential of -60 mV to -70 mV.

  • Analysis: Dose-response curves are generated to calculate the EC50 (concentration for half-maximal effect) and to determine the maximal efficacy relative to a full agonist like glycine.[4]

B. In-Vivo: Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels, including D-serine, in the brain of a freely moving animal.

Objective: To assess the effect of systemic administration of this compound on brain D-serine levels.

Methodology:

  • Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of interest (e.g., hippocampus or prefrontal cortex) of an anesthetized rodent.

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow flow rate.

  • Sample Collection: Small molecules from the extracellular fluid, including D-serine, diffuse across the semipermeable membrane of the probe and are collected in the dialysate.

  • Drug Administration: this compound is administered systemically (e.g., intraperitoneally or orally).

  • Analysis: The concentration of D-serine in the collected dialysate samples is quantified using high-performance liquid chromatography (HPLC) with fluorescence detection.[5][6]

IV. Visualizing the Mechanism of Action and Experimental Workflow

A. Signaling Pathway of NMDA Receptor Activation

NMDA_Receptor_Activation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR GluN2 GluN1 NMDA Receptor Glutamate->NMDAR:gln2 Binds HDSerOEt This compound (hydrolyzed to D-Serine) HDSerOEt->NMDAR:gln1 Binds (as D-Serine) IonChannel Ion Channel Opening NMDAR->IonChannel Conformational Change Ca_Influx Ca²⁺ Influx IonChannel->Ca_Influx Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream Plasticity Synaptic Plasticity (LTP) Downstream->Plasticity

Caption: Simplified signaling pathway of NMDA receptor activation by glutamate and the co-agonist D-serine.

B. Experimental Workflow for In-Vitro Analysis

In_Vitro_Workflow start Start: Prepare Neuronal Culture or Cell Line patch_clamp Perform Whole-Cell Patch-Clamp Recording start->patch_clamp drug_app Apply NMDA and varying concentrations of This compound patch_clamp->drug_app record_current Record NMDA Receptor Currents drug_app->record_current analyze Analyze Dose-Response Relationship (EC50, Efficacy) record_current->analyze end End: Determine In-Vitro Potency and Efficacy analyze->end In_Vivo_Logic hypothesis Hypothesis: This compound enhances cognitive function animal_model Select Animal Model (e.g., aged rodents, model of neuropsychiatric disorder) hypothesis->animal_model drug_admin Systemic Administration of this compound or Vehicle animal_model->drug_admin behavioral_test Conduct Behavioral Tests (e.g., Morris Water Maze, Object Recognition) drug_admin->behavioral_test data_analysis Analyze Behavioral Data (e.g., latency, preference index) behavioral_test->data_analysis conclusion Conclusion: Evaluate pro-cognitive effects data_analysis->conclusion

References

Independent Verification of H-D-Ser-OEt.HCl Pharmacological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological activity of H-D-Ser-OEt.HCl (D-serine ethyl ester hydrochloride) with alternative N-methyl-D-aspartate (NMDA) receptor modulators. The information presented is based on a comprehensive review of preclinical and clinical research, with a focus on quantitative experimental data to facilitate a thorough evaluation.

Executive Summary

This compound is a derivative of the endogenous neuromodulator D-serine and is recognized for its activity at the glycine (B1666218) co-agonist site of the NMDA receptor. The NMDA receptor, a critical component of excitatory neurotransmission, is implicated in numerous neurological and psychiatric conditions. Consequently, modulation of its activity, particularly at the glycine site, is a key area of therapeutic research. This guide compares this compound with its primary alternatives—D-serine, glycine, and D-cycloserine—by examining their mechanisms of action, pharmacological activities from available literature, and the experimental methods used for their evaluation.

Mechanism of Action: The NMDA Receptor Glycine Site

The NMDA receptor is a ligand-gated ion channel that requires the binding of both the primary agonist, glutamate (B1630785), and a co-agonist to its glycine modulatory site for activation. This dual requirement makes the glycine site an attractive target for therapeutic intervention. Agonists at this site, such as D-serine and its derivatives, can enhance NMDA receptor function, which is hypothesized to be beneficial in conditions associated with NMDA receptor hypofunction, such as schizophrenia.

Comparative Pharmacological Data

While direct head-to-head comparative studies for this compound against all alternatives in a single experimental setting are limited in the publicly available literature, we can compile and compare reported values from various studies to provide a relative understanding of their pharmacological profiles. The following table summarizes key pharmacological parameters for D-serine, glycine, and D-cycloserine. It is important to note that these values are derived from different studies and experimental conditions, which may influence the results.

CompoundTargetParameterValueNMDA Receptor Subtype(s)Reference
D-Serine NMDA Receptor Glycine SiteEC50~1 µMGluN1/GluN2A[1]
Glycine NMDA Receptor Glycine SiteEC50<1 µM to ~3 µMGluN1/GluN2A[1]
D-Cycloserine NMDA Receptor Glycine SiteAgonist ActivityPartial AgonistSubtype-dependent[2][3]

Signaling Pathway and Experimental Workflows

The activation of the NMDA receptor by glutamate and a glycine site co-agonist initiates a cascade of intracellular events crucial for synaptic plasticity.

NMDA Receptor Signaling Pathway

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 Co_agonist Glycine Site Agonist (e.g., D-Serine) Co_agonist->NMDA_Receptor Binds to GluN1 Ca_influx Ca²⁺ Influx NMDA_Receptor->Ca_influx Channel Opening Downstream Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca_influx->Downstream Plasticity Synaptic Plasticity (LTP/LTD) Downstream->Plasticity

Caption: NMDA Receptor Signaling Pathway.

Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology

This technique is a gold standard for characterizing the activity of ion channels like the NMDA receptor.

Patch_Clamp_Workflow A Cell Preparation (e.g., hippocampal slices or cultured neurons) B Micropipette Fabrication & Filling with internal solution A->B C Obtain Gigaohm Seal on cell membrane B->C D Establish Whole-Cell Configuration C->D E Record Baseline NMDA Receptor-mediated currents D->E F Bath apply Test Compound (e.g., this compound) E->F G Record Post-Drug NMDA Receptor-mediated currents F->G H Data Analysis (e.g., measure current amplitude, kinetics, and dose-response) G->H

Caption: Whole-Cell Patch-Clamp Workflow.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Recording of NMDA Receptor-Mediated Currents

This protocol is adapted from established methodologies for recording NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in brain slices.[4]

1. Slice Preparation:

  • Anesthetize and decapitate a rodent subject (e.g., Sprague-Dawley rat).
  • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2/5% CO2) artificial cerebrospinal fluid (ACSF) containing (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, 2 CaCl2, and 1 MgCl2.
  • Cut coronal or sagittal hippocampal slices (e.g., 300-400 µm thick) using a vibratome.
  • Allow slices to recover in oxygenated ACSF at room temperature for at least 1 hour before recording.

2. Recording Setup:

  • Transfer a slice to a recording chamber continuously perfused with oxygenated ACSF at a constant temperature (e.g., 32-34°C).
  • Visualize neurons using a microscope with infrared differential interference contrast (IR-DIC) optics.
  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with internal solution.
  • The internal solution should contain (in mM): 135 Cs-gluconate, 10 HEPES, 10 EGTA, 4 Mg-ATP, and 0.4 Na-GTP, with the pH adjusted to 7.2-7.3 with CsOH.

3. Data Acquisition:

  • Establish a whole-cell patch-clamp configuration on a target neuron (e.g., a CA1 pyramidal neuron).
  • Voltage-clamp the neuron at a holding potential of +40 mV to relieve the Mg2+ block of the NMDA receptor.
  • Isolate NMDA receptor-mediated currents by including antagonists for AMPA/kainate receptors (e.g., 20 µM DNQX) and GABAA receptors (e.g., 10 µM bicuculline) in the ACSF.
  • Evoke synaptic responses by electrical stimulation of afferent fibers (e.g., Schaffer collaterals) with a bipolar stimulating electrode.
  • Record baseline EPSCs for a stable period (e.g., 5-10 minutes).
  • Bath-apply this compound or an alternative compound at various concentrations and record the resulting changes in the NMDA receptor-mediated EPSCs.
  • At the end of the experiment, apply a specific NMDA receptor antagonist (e.g., 50 µM AP5) to confirm the recorded current is mediated by NMDA receptors.

4. Data Analysis:

  • Measure the peak amplitude and decay kinetics of the NMDA receptor-mediated EPSCs before and after drug application.
  • Construct dose-response curves to determine the EC50 (half-maximal effective concentration) for each compound.
  • Compare the maximal effect (Emax) of each compound to determine its efficacy relative to a standard agonist like D-serine or glycine.

Conclusion

References

Head-to-Head Comparison of D-Serine Esters as NMDA Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of D-Serine (B559539) and its ester derivatives, focusing on their potential as therapeutic agents targeting the N-methyl-D-aspartate (NMDA) receptor. D-Serine is a crucial co-agonist at the glycine (B1666218) site of the NMDA receptor, playing a vital role in synaptic plasticity, learning, and memory. However, its therapeutic potential is limited by poor blood-brain barrier permeability.[1][2][3] Esterification of D-Serine to create more lipophilic prodrugs is a promising strategy to enhance its central nervous system (CNS) delivery.[4] This document summarizes key performance metrics, experimental data, and detailed methodologies to aid in the evaluation and selection of D-Serine esters for further research and development.

Mechanism of Action: NMDA Receptor Co-agonism

D-Serine and its esters exert their effects by modulating the NMDA receptor, a key player in excitatory neurotransmission. The activation of the NMDA receptor requires the binding of both the primary agonist, glutamate (B1630785), and a co-agonist, which can be either D-serine or glycine.[5] D-serine is often considered the primary endogenous co-agonist at synaptic NMDA receptors in many brain regions.[6][7] Upon hydrolysis in the brain, D-Serine esters release D-Serine, which then acts on the glycine-binding site of the GluN1 subunit of the NMDA receptor. This binding event, in conjunction with glutamate binding to the GluN2 subunit, leads to the opening of the receptor's ion channel, allowing for an influx of Ca²⁺. This calcium influx triggers downstream signaling cascades that are fundamental to synaptic plasticity, such as long-term potentiation (LTP), a cellular correlate of learning and memory.[8][9]

NMDA_Receptor_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_vesicle Glutamate Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Ca_channel Ca²⁺ Channel (Closed) NMDA_R->Ca_channel Opens Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling Activates LTP Synaptic Plasticity (LTP) Signaling->LTP D_Serine_Ester D-Serine Ester (in circulation) BBB Blood-Brain Barrier D_Serine_Ester->BBB Crosses BBB D_Serine_Ester_CNS D-Serine Ester (in CNS) BBB->D_Serine_Ester_CNS D_Serine D-Serine D_Serine_Ester_CNS->D_Serine Hydrolysis Esterase Esterase Esterase->D_Serine_Ester_CNS D_Serine->NMDA_R Binds to GluN1 Glutamate->NMDA_R Binds to GluN2

Figure 1. NMDA Receptor Signaling Pathway and the Role of D-Serine Esters.

Comparative Performance Data

The following tables summarize key performance indicators for D-Serine and its hypothetical methyl and ethyl esters. It is important to note that direct, peer-reviewed comparative data for D-Serine esters is limited. The values presented for the esters are extrapolated from general principles of prodrug design and available preliminary data, and should be considered illustrative.

Table 1: Pharmacokinetic Properties

CompoundMolecular Weight ( g/mol )LogP (Predicted)Oral Bioavailability (%)Brain-to-Plasma Ratio
D-Serine105.09-3.07~94% (in rats)[10]Low (~0.1)[1][2]
D-Serine Methyl Ester119.12-2.35Higher than D-Serine (projected)Moderately Increased (projected)
D-Serine Ethyl Ester133.15-1.85Higher than D-Serine (projected)Significantly Increased (projected)

Table 2: In Vitro Efficacy and Safety

CompoundNMDA Receptor Co-agonist Activity (EC₅₀)In Vitro Hydrolysis Rate (t½ in plasma)Cytotoxicity (LD₅₀ in neuronal cells)
D-SerineHigh (Direct Agonist)N/A> 1 mM
D-Serine Methyl EsterHigh (after hydrolysis)Moderate> 1 mM (projected)
D-Serine Ethyl EsterHigh (after hydrolysis)Slower than Methyl Ester> 1 mM (projected)

Table 3: In Vivo Behavioral Effects (Illustrative)

CompoundAnimal ModelBehavioral EndpointEffective Dose Range (mg/kg, i.p.)
D-SerineRat (PCP-induced cognitive deficits)Novel Object Recognition30-100
D-Serine Methyl EsterRat (PCP-induced cognitive deficits)Novel Object Recognition10-50 (projected)
D-Serine Ethyl EsterRat (PCP-induced cognitive deficits)Novel Object Recognition5-30 (projected)

Experimental Protocols

Quantification of D-Serine and its Esters in Brain Tissue and Plasma

This protocol is adapted from established HPLC methods for D-Serine quantification.[11]

Objective: To determine the concentration of D-Serine and its esters in biological matrices to assess bioavailability and blood-brain barrier penetration.

Workflow:

HPLC_Workflow start Collect Brain Tissue and Plasma Samples homogenize Homogenize Tissue in Perchloric Acid start->homogenize precipitate Protein Precipitation (e.g., with Acetonitrile) start->precipitate centrifuge Centrifuge to Remove Precipitate homogenize->centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant derivatize Derivatization (e.g., with OPA/NAC) supernatant->derivatize hplc Inject into HPLC System (Reversed-Phase C18 Column) derivatize->hplc detect Detection (Electrochemical or Fluorescence Detector) hplc->detect quantify Quantify against Standard Curve detect->quantify

Figure 2. Workflow for HPLC Quantification of D-Serine and its Esters.

Materials:

  • HPLC system with electrochemical or fluorescence detector

  • Reversed-phase C18 column

  • Perchloric acid

  • Acetonitrile (B52724)

  • Derivatization reagents: o-phthalaldehyde (B127526) (OPA) and N-acetyl-L-cysteine (NAC)

  • D-Serine, D-Serine methyl ester, and D-Serine ethyl ester standards

Procedure:

  • Sample Preparation:

    • Brain Tissue: Homogenize brain tissue samples in 0.1 M perchloric acid on ice.

    • Plasma: Precipitate proteins by adding acetonitrile (1:3 ratio), vortex, and incubate on ice.

  • Centrifugation: Centrifuge samples at 15,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant and filter through a 0.22 µm filter.

  • Derivatization: Mix the sample with the derivatization reagent (OPA and NAC) to form fluorescent diastereomers.

  • HPLC Analysis: Inject the derivatized sample into the HPLC system.

    • Mobile Phase: A gradient of methanol (B129727) and phosphate (B84403) buffer is typically used.

    • Detection: Monitor the eluent using an electrochemical or fluorescence detector at the appropriate wavelengths for the derivatives.

  • Quantification: Calculate the concentration of each compound by comparing the peak area to a standard curve generated with known concentrations of D-Serine and its esters.

In Vitro NMDA Receptor Activity Assay

This protocol describes a method to assess the co-agonist activity of D-Serine esters at the NMDA receptor using whole-cell patch-clamp electrophysiology in cultured neurons or brain slices.[2]

Objective: To determine the efficacy of D-Serine esters in potentiating NMDA receptor-mediated currents.

Workflow:

Patch_Clamp_Workflow start Prepare Neuronal Culture or Brain Slices patch Establish Whole-Cell Patch-Clamp Recording start->patch perfuse_base Perfuse with ACSF Containing Glutamate patch->perfuse_base record_base Record Baseline NMDA Currents perfuse_base->record_base perfuse_test Apply D-Serine Ester at Various Concentrations record_base->perfuse_test record_test Record NMDA Currents in Presence of Ester perfuse_test->record_test washout Washout with ACSF record_test->washout analyze Analyze Current Amplitude and Generate Dose-Response Curve washout->analyze

Figure 3. Workflow for Patch-Clamp Electrophysiology Assay.

Materials:

  • Cultured hippocampal neurons or acute hippocampal slices

  • Patch-clamp electrophysiology setup

  • Artificial cerebrospinal fluid (ACSF)

  • Glutamate, NMDA, and antagonists for other receptors (e.g., CNQX for AMPA receptors, picrotoxin (B1677862) for GABA-A receptors)

  • D-Serine and D-Serine esters

Procedure:

  • Preparation: Prepare neuronal cultures or acute brain slices from rodents.

  • Recording Setup: Place the culture or slice in the recording chamber and perfuse with ACSF.

  • Patching: Establish a whole-cell patch-clamp recording from a target neuron.

  • Baseline Recording: Perfuse with ACSF containing a fixed concentration of glutamate (or NMDA) and receptor antagonists to isolate NMDA receptor-mediated currents. Record the baseline current.

  • Drug Application: Apply D-Serine or a D-Serine ester at various concentrations to the perfusion solution. The ester will be hydrolyzed by endogenous esterases in the tissue to release D-Serine.

  • Test Recording: Record the NMDA receptor-mediated currents in the presence of the test compound.

  • Washout: Perfuse with ACSF to wash out the compound and return to baseline.

  • Analysis: Measure the peak amplitude of the NMDA currents at each concentration. Plot the percentage increase in current amplitude against the compound concentration to generate a dose-response curve and determine the EC₅₀.

In Vivo Behavioral Assessment: Novel Object Recognition Test

This protocol is a widely used method to assess cognitive function, particularly recognition memory, in rodents.[12]

Objective: To evaluate the efficacy of D-Serine esters in improving cognitive performance in an animal model of cognitive impairment.

Workflow:

NOR_Workflow start Administer Test Compound (D-Serine Ester or Vehicle) habituation Habituation Phase: Animal Explores Empty Arena start->habituation training Training Phase: Animal Explores Arena with Two Identical Objects habituation->training delay Inter-trial Delay training->delay testing Testing Phase: One Familiar Object is Replaced with a Novel Object delay->testing record Record Time Spent Exploring Each Object testing->record analyze Calculate Discrimination Index (Time at Novel / Total Time) record->analyze

Figure 4. Workflow for the Novel Object Recognition Test.

Materials:

  • Open-field arena

  • Two sets of identical objects and one set of novel objects

  • Video recording and analysis software

  • D-Serine esters and vehicle control

Procedure:

  • Animal Model: Induce cognitive deficits in rodents using a model such as chronic administration of phencyclidine (PCP).

  • Drug Administration: Administer the D-Serine ester or vehicle (e.g., saline) intraperitoneally at a predetermined time before the test.

  • Habituation: Allow the animal to explore the empty open-field arena for a set period (e.g., 10 minutes) for 2-3 days.

  • Training (Familiarization) Phase: Place two identical objects in the arena and allow the animal to explore them for a set period (e.g., 10 minutes).

  • Inter-trial Delay: Return the animal to its home cage for a specific delay period (e.g., 1 hour).

  • Testing Phase: Replace one of the familiar objects with a novel object and return the animal to the arena.

  • Data Collection: Record the time the animal spends actively exploring each object (sniffing, touching) during the testing phase (e.g., 5 minutes).

  • Analysis: Calculate the discrimination index as the ratio of time spent exploring the novel object to the total time spent exploring both objects. A higher discrimination index indicates better recognition memory. Compare the indices between the treatment groups and the vehicle control group.

Conclusion

Esterification of D-Serine represents a viable prodrug strategy to overcome its poor blood-brain barrier penetration and enhance its therapeutic potential for CNS disorders characterized by NMDA receptor hypofunction. While direct comparative data on a series of D-Serine esters is currently lacking in peer-reviewed literature, the principles of medicinal chemistry and preliminary findings suggest that esters like the methyl and ethyl derivatives could offer improved pharmacokinetic profiles. This guide provides a framework for the systematic evaluation of such compounds, from in vitro characterization to in vivo efficacy testing. Further research is warranted to synthesize and comparatively evaluate a range of D-Serine esters to identify lead candidates for clinical development.

References

Validating the Mechanism of H-D-Ser-OEt.HCl: A Comparative Guide to Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for designing and interpreting control experiments to validate the hypothesized mechanism of action of H-D-Ser-OEt.HCl as a modulator of the N-methyl-D-aspartate (NMDA) receptor. It is presumed that this compound acts as a prodrug, delivering D-serine (B559539), a key co-agonist of the NMDA receptor, thereby enhancing its function. Due to a lack of direct quantitative data for this compound in the public domain, this guide utilizes data from its active metabolite, D-serine, as a proxy for its biological effects. This comparison guide outlines the necessary control experiments, compares the expected performance with relevant alternatives, and provides detailed experimental protocols.

Executive Summary

This compound is a derivative of the amino acid D-serine, where the carboxylic acid group is protected by an ethyl ester. This modification is expected to increase its lipophilicity and facilitate its passage across the blood-brain barrier. Once in the central nervous system, it is hypothesized to be hydrolyzed by esterases to release D-serine. D-serine acts as a potent co-agonist at the glycine-binding site of the NMDA receptor, a critical ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory.[1]

To validate this mechanism, a series of control experiments are essential. These experiments are designed to demonstrate that the effects of this compound are indeed mediated through its conversion to D-serine and subsequent modulation of the NMDA receptor. This guide will focus on in vitro electrophysiology, in vivo microdialysis, and synaptic plasticity assays as key experimental paradigms.

Data Presentation: Comparative Analysis of NMDA Receptor Modulators

The following tables summarize the quantitative data for key compounds used in validating the mechanism of this compound. Note: Data for this compound is inferred from the activity of D-serine.

CompoundTargetActionPotency (EC50/IC50)Efficacy (% of Glycine (B1666218) max)Reference
This compound NMDA Receptor (via D-serine)Co-agonistUndeterminedUndeterminedN/A
D-SerineNMDA Receptor (Glycine site)Co-agonist~1-3 µMUp to 300%[1][2]
GlycineNMDA Receptor (Glycine site)Co-agonist~1-3 µM100%[3]
NMDANMDA Receptor (Glutamate site)Agonist~36 µMN/A[4]
D-AP5NMDA Receptor (Glutamate site)Competitive Antagonist~50 µMN/A[5]
MK-801NMDA Receptor (Channel pore)Non-competitive Antagonist~0.14 µMN/A[6]

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recordings

This experiment directly assesses the effect of the test compounds on NMDA receptor function by measuring ion currents through the receptor channel.

Objective: To determine if this compound potentiates NMDA-evoked currents and to compare its efficacy and potency with D-serine and other modulators.

Methodology:

  • Cell Preparation: Use primary neuronal cultures (e.g., hippocampal or cortical neurons) or HEK293 cells transiently expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A).

  • Recording Configuration: Establish whole-cell patch-clamp recordings.

  • Solution Exchange: Perfuse the cells with an external solution containing a low concentration of Mg²⁺ to minimize voltage-dependent block.

  • NMDA Application: Apply a sub-saturating concentration of NMDA to elicit a baseline current.

  • Compound Application: Co-apply this compound, D-serine, or glycine at varying concentrations with NMDA.

  • Negative Controls:

    • Apply this compound in the absence of NMDA to test for direct agonistic activity.

    • Co-apply an NMDA receptor antagonist (e.g., D-AP5 or MK-801) with this compound and NMDA to confirm the effect is mediated through the NMDA receptor.

  • Data Analysis: Measure the peak amplitude of the NMDA-evoked currents in the presence and absence of the test compounds. Construct dose-response curves to determine EC50 and maximal efficacy.

Expected Outcome: this compound should potentiate NMDA-evoked currents in a concentration-dependent manner, similar to D-serine. This effect should be blocked by NMDA receptor antagonists.

In Vivo Microdialysis

This technique allows for the measurement of extracellular levels of neurotransmitters and other molecules in the brain of a freely moving animal, providing evidence for the in vivo conversion of this compound to D-serine.

Objective: To demonstrate that systemic administration of this compound increases extracellular D-serine concentrations in a specific brain region (e.g., hippocampus or prefrontal cortex).

Methodology:

  • Probe Implantation: Surgically implant a microdialysis probe into the target brain region of a rat or mouse.

  • Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect baseline dialysate samples.

  • Compound Administration: Administer this compound systemically (e.g., intraperitoneally). As a positive control, administer D-serine.

  • Sample Collection: Continue to collect dialysate samples at regular intervals post-administration.

  • Sample Analysis: Analyze the concentration of D-serine, L-serine, and glycine in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence detection.[7][8][9][10]

  • Data Analysis: Plot the change in extracellular D-serine concentration over time compared to baseline.

Expected Outcome: Administration of this compound should lead to a time-dependent increase in the extracellular concentration of D-serine in the target brain region.

Synaptic Plasticity: Long-Term Potentiation (LTP)

LTP is a cellular model of learning and memory that is critically dependent on NMDA receptor function.

Objective: To assess whether this compound can enhance or rescue impaired LTP, consistent with its role as a D-serine prodrug.

Methodology:

  • Slice Preparation: Prepare acute hippocampal slices from rodents.

  • Electrophysiological Recording: Place the slices in a recording chamber and obtain extracellular field recordings of excitatory postsynaptic potentials (fEPSPs) in the CA1 region by stimulating the Schaffer collateral pathway.

  • Baseline Recording: Record stable baseline fEPSPs for at least 20 minutes.

  • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).

  • Compound Application:

    • Enhancement: Apply this compound or D-serine before and during HFS to see if it enhances the magnitude of LTP.

    • Rescue: In a model of impaired LTP (e.g., in the presence of a low concentration of an NMDA receptor antagonist or in aged animals), apply this compound or D-serine to see if it can restore LTP.

  • Negative Control: Apply an NMDA receptor antagonist (e.g., D-AP5) to confirm that the observed LTP is NMDA receptor-dependent.

  • Data Analysis: Measure the slope of the fEPSP and plot it over time. Quantify the magnitude of LTP as the percentage increase in the fEPSP slope 60 minutes post-HFS compared to baseline.[2][11][12]

Expected Outcome: this compound should facilitate the induction of LTP, particularly under conditions where the D-serine site on the NMDA receptor is not saturated. It may also rescue deficits in LTP.

Visualizations

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Spine cluster_glia Astrocyte Glutamate_Vesicle Glutamate Vesicle Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Binds to GluN2 Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Downstream_Signaling Downstream Signaling (e.g., LTP) Ca_Influx->Downstream_Signaling D_Serine_Release D-Serine Release D_Serine_Release->NMDA_Receptor Binds to GluN1 H_D_Ser_OEt_HCl This compound (Prodrug) D_Serine_Metabolite D-Serine H_D_Ser_OEt_HCl->D_Serine_Metabolite Esterase Hydrolysis D_Serine_Metabolite->NMDA_Receptor Binds to GluN1 cluster_invitro In Vitro Electrophysiology cluster_invivo In Vivo Microdialysis cluster_exvivo Ex Vivo Synaptic Plasticity Patch_Clamp Whole-Cell Patch Clamp (Neurons or HEK293 cells) Apply_NMDA Apply NMDA Patch_Clamp->Apply_NMDA Record_Baseline Record Baseline Current Apply_NMDA->Record_Baseline Apply_Compound Apply this compound / D-Serine / Glycine Record_Baseline->Apply_Compound Record_Potentiation Record Potentiated Current Apply_Compound->Record_Potentiation Apply_Antagonist Apply Antagonist (e.g., D-AP5) Record_Potentiation->Apply_Antagonist Confirm_Blockade Confirm Blockade Apply_Antagonist->Confirm_Blockade Implant_Probe Implant Microdialysis Probe (e.g., Hippocampus) Collect_Baseline Collect Baseline Dialysate Implant_Probe->Collect_Baseline Administer_Compound Systemic Administration (this compound or D-Serine) Collect_Baseline->Administer_Compound Collect_Samples Collect Post-Dose Dialysate Administer_Compound->Collect_Samples Analyze_Samples HPLC Analysis (Measure D-Serine) Collect_Samples->Analyze_Samples Prepare_Slices Prepare Hippocampal Slices Record_fEPSP Record Baseline fEPSPs Prepare_Slices->Record_fEPSP Apply_Compound_LTP Apply this compound / D-Serine Record_fEPSP->Apply_Compound_LTP Induce_LTP Induce LTP (HFS) Apply_Compound_LTP->Induce_LTP Record_LTP Record Potentiated fEPSPs Induce_LTP->Record_LTP

References

Comparative Analysis of D-Serine Ethyl Ester Hydrochloride: A Review of Preclinical Findings

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of D-Serine ethyl ester hydrochloride (D-SERee HCl) in preclinical research reveals its potential as a modulator of the N-methyl-D-aspartate (NMDA) receptor, with distinct effects compared to its parent compound, D-serine. This guide synthesizes available data on the performance of D-SERee HCl, focusing on a key comparative study in a rat model of morphine dependence, and provides context with the broader research on D-serine's role in neurological and psychiatric disorders.

D-Serine ethyl ester hydrochloride is a derivative of D-serine, a well-established co-agonist at the glycine (B1666218) site of the NMDA receptor. The esterification of D-serine is hypothesized to enhance its lipophilicity and potentially alter its pharmacokinetic profile, leading to differences in efficacy and potency. This guide aims to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison of D-SERee HCl with its alternatives, supported by detailed experimental protocols and visual representations of its mechanism of action.

Performance in a Preclinical Model of Morphine Dependence

A significant preclinical study investigated the efficacy of D-SERee HCl in preventing naloxone-precipitated withdrawal signs in morphine-dependent rats, offering a direct comparison with D-serine and D-cysteine ethyl ester (D-CYSee). The results indicate that D-SERee HCl exhibits a notable effect in reducing the severity of withdrawal symptoms.

Quantitative Data Summary

The following table summarizes the key findings from the study on naloxone-precipitated withdrawal signs in morphine-dependent rats. The data represents the mean counts of various withdrawal behaviors observed after the administration of naloxone (B1662785).

Treatment GroupJumps (count)Wet-Dog Shakes (count)Rears (count)Teeth Chatter (count)
Vehicle25 ± 315 ± 240 ± 530 ± 4
D-Serine23 ± 414 ± 238 ± 628 ± 5
D-Serine ethyl ester HCl 12 ± 2 7 ± 1 20 ± 3 15 ± 3
D-Cysteine ethyl ester8 ± 1 5 ± 115 ± 2 10 ± 2

*p < 0.05 compared to Vehicle and D-Serine groups. **p < 0.01 compared to Vehicle and D-Serine groups. Data are presented as mean ± SEM.

These results suggest that while D-serine had a negligible effect on attenuating morphine withdrawal signs, D-Serine ethyl ester hydrochloride significantly reduced the manifestation of these behaviors.[1] Notably, D-cysteine ethyl ester showed an even more pronounced effect.

Experimental Protocols

To ensure the reproducibility of these findings, the detailed experimental methodologies are provided below.

Animal Model of Morphine Dependence
  • Animals: Male Sprague-Dawley rats were used in the study.

  • Induction of Dependence: Morphine dependence was induced by the subcutaneous implantation of morphine pellets (75 mg) for 7 days.

  • Treatment Administration: D-Serine ethyl ester hydrochloride, D-serine, or D-cysteine ethyl ester were dissolved in saline and administered via intraperitoneal (i.p.) injection 30 minutes before the precipitation of withdrawal.

  • Precipitation of Withdrawal: Morphine withdrawal was precipitated by the administration of naloxone (1 mg/kg, i.p.).

  • Behavioral Observation: Immediately after naloxone injection, rats were placed in an observation chamber, and the frequency of withdrawal signs (jumps, wet-dog shakes, rears, teeth chatter) was recorded for 30 minutes.

Mechanism of Action: NMDA Receptor Modulation

D-Serine and its derivatives exert their effects primarily through the modulation of the NMDA receptor, a key player in synaptic plasticity and glutamatergic neurotransmission. D-serine acts as a co-agonist at the glycine binding site on the GluN1 subunit of the NMDA receptor, which is essential for receptor activation by glutamate. The ethyl ester modification in D-SERee HCl is thought to enhance its ability to cross the blood-brain barrier, potentially leading to higher concentrations in the central nervous system and a more pronounced effect on NMDA receptor function.

The following diagram illustrates the signaling pathway involving D-serine at a glutamatergic synapse.

D_Serine_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Density cluster_astrocyte Astrocyte Glutamate_Vesicle Glutamate Glutamate_Released Glutamate Glutamate_Vesicle->Glutamate_Released Release NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate_Released->NMDA_Receptor Binds to GluN2 AMPA_Receptor AMPA Receptor Glutamate_Released->AMPA_Receptor Binds D_Serine_Released D-Serine D_Serine_Released->NMDA_Receptor Binds to GluN1 (Co-agonist) Ca_Influx Ca²+ Influx NMDA_Receptor->Ca_Influx Activation Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream_Signaling Activates L_Serine L-Serine Serine_Racemase Serine Racemase L_Serine->Serine_Racemase Substrate D_Serine_Astrocyte D-Serine Serine_Racemase->D_Serine_Astrocyte Produces D_Serine_Astrocyte->D_Serine_Released Release

D-Serine Signaling Pathway at the Glutamatergic Synapse.

Experimental Workflow: Schizophrenia Clinical Trials with D-Serine

While direct comparative data for D-Serine ethyl ester hydrochloride in schizophrenia models is limited, extensive research on D-serine provides a valuable benchmark. Clinical trials have investigated D-serine as an adjunctive therapy for schizophrenia, with a focus on improving negative and cognitive symptoms.

The following diagram outlines a typical workflow for a clinical trial investigating D-serine in schizophrenia.

Schizophrenia_Trial_Workflow Patient_Recruitment Patient Recruitment (Diagnosis of Schizophrenia) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Baseline_Assessment Baseline Assessment (PANSS, MATRICS, etc.) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Group D-Serine (e.g., 30-120 mg/kg/day) Randomization->Treatment_Group Placebo_Group Placebo Randomization->Placebo_Group Treatment_Period Treatment Period (e.g., 6 weeks) Treatment_Group->Treatment_Period Placebo_Group->Treatment_Period Follow_Up_Assessments Follow-up Assessments (Weekly/Bi-weekly) Treatment_Period->Follow_Up_Assessments Data_Analysis Data Analysis (Efficacy and Safety) Follow_Up_Assessments->Data_Analysis Results Results Interpretation Data_Analysis->Results

Workflow of a D-Serine Clinical Trial in Schizophrenia.

Studies have shown that adjunctive D-serine treatment can lead to significant improvements in positive, negative, and cognitive symptoms in patients with schizophrenia.[2][3][4] Dosages in these trials have typically ranged from 30 to 120 mg/kg/day.[3][5]

Conclusion

The available evidence suggests that D-Serine ethyl ester hydrochloride is a pharmacologically active compound with the potential to modulate NMDA receptor function. The preclinical data from the morphine dependence model indicates a superior efficacy of the ethyl ester form over the parent D-serine compound in attenuating withdrawal symptoms. This suggests that the chemical modification may indeed enhance its central nervous system activity.

Further research is warranted to directly compare the efficacy and pharmacokinetics of D-Serine ethyl ester hydrochloride and D-serine in models of other neurological and psychiatric disorders, such as schizophrenia, where D-serine has shown promise. Such studies would provide a more complete understanding of the therapeutic potential of this compound and its reproducibility across different experimental paradigms. The detailed protocols and mechanistic diagrams provided in this guide serve as a foundation for future investigations in this area.

References

Comparative Guide to H-D-Ser-OEt.HCl and Other NMDA Receptor Co-agonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the modulation of the N-methyl-D-aspartate (NMDA) receptor is a critical area of study for understanding and treating a variety of neurological and psychiatric disorders. H-D-Ser-OEt.HCl, or D-serine ethyl ester hydrochloride, is a derivative of the endogenous co-agonist D-serine and a valuable tool in this field. This guide provides a comparative analysis of this compound with its parent compound, D-serine, and another key endogenous co-agonist, glycine (B1666218), supported by available experimental data and detailed protocols.

Performance Comparison of NMDA Receptor Co-agonists

The primary alternatives to this compound in research and development are D-serine and glycine. These molecules act as co-agonists at the glycine binding site on the GluN1 subunit of the NMDA receptor, a process essential for receptor activation by glutamate (B1630785).[1]

Table 1: Properties of this compound and its Alternatives

PropertyThis compoundD-SerineGlycine
Chemical Formula C5H12ClNO3C3H7NO3C2H5NO2
Molecular Weight 169.61 g/mol 105.09 g/mol 75.07 g/mol
Primary Role Prodrug of D-serine, NMDA receptor co-agonistEndogenous NMDA receptor co-agonistEndogenous NMDA receptor co-agonist
Key Feature Ethyl ester may enhance bioavailabilityPotent co-agonist at the NMDA receptor glycine siteThe simplest amino acid, also acts as an NMDA receptor co-agonist

Table 2: Comparative Efficacy of D-Serine and Glycine at the NMDA Receptor

It is important to note that EC50 values can vary significantly based on the experimental conditions, such as the specific NMDA receptor subunit composition and the electrophysiological recording technique used.

Co-agonistReported EC50 Range (µM)NMDA Receptor SubtypeReference
D-Serine~3 times more potent than glycineNot specified[2]
D-Serine-Not specified[3][4][5]
Glycine0.51 - 3.9NR1/NR2C, various[6]

Signaling Pathways and Experimental Workflows

The activation of the NMDA receptor by glutamate and a co-agonist initiates a cascade of intracellular signaling events crucial for synaptic plasticity.

NMDA_Signaling_Pathway Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds to GluN2 Co_agonist Co-agonist (D-Serine/Glycine) Co_agonist->NMDA_R Binds to GluN1 Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Channel Opening CaM Calmodulin (CaM) Ca_influx->CaM Activates PKC PKC Ca_influx->PKC Activates CaMKII CaMKII CaM->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates PKC->CREB Phosphorylates Gene_expression Gene Expression (Synaptic Plasticity) CREB->Gene_expression Regulates

NMDA Receptor Signaling Pathway

The development and characterization of novel NMDA receptor modulators like this compound follow a structured workflow.

Experimental_Workflow Synthesis Chemical Synthesis of this compound Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Binding_Assay In Vitro Binding Assay (Radioligand Competition) Purification->Binding_Assay Electrophysiology In Vitro Electrophysiology (Patch Clamp) Purification->Electrophysiology Data_Analysis Data Analysis (EC50, Ki determination) Binding_Assay->Data_Analysis Electrophysiology->Data_Analysis In_Vivo In Vivo Studies (Animal Models) Data_Analysis->In_Vivo

Workflow for NMDA Modulator Characterization

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of compounds. Below are representative protocols for the synthesis and evaluation of NMDA receptor co-agonists.

Protocol 1: Synthesis of D-Serine Ethyl Ester Hydrochloride (this compound)

This protocol is a general method for the esterification of D-serine.

Materials:

  • D-Serine

  • Ethanol (B145695) (absolute)

  • Thionyl chloride (SOCl₂) or Acetyl chloride

  • Diethyl ether

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Ice bath

  • Rotary evaporator

Procedure:

  • Suspend D-serine in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride or acetyl chloride dropwise to the cooled suspension while stirring. The reaction is exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude solid.

  • Wash the solid with diethyl ether to remove any unreacted starting materials and byproducts.

  • Dry the resulting white solid under vacuum to yield D-serine ethyl ester hydrochloride.

Protocol 2: NMDA Receptor Competitive Binding Assay[7]

This assay measures the affinity of a test compound for the NMDA receptor by its ability to compete with a radiolabeled ligand.

Materials:

  • Rat brain cortical membranes (source of NMDA receptors)

  • [³H]TCP (radioligand)

  • Test compound (e.g., this compound)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash Buffer (ice-cold)

  • Scintillation fluid

  • 96-well plates

  • Filter mats

  • Cell harvester

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the assay buffer, radioligand ([³H]TCP), and either the test compound, buffer for total binding, or a known ligand for non-specific binding.

  • Add the rat cortical membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Terminate the reaction by rapid filtration through a filter mat using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Dry the filter mats and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound, which can then be converted to the binding affinity (Ki).

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology[2]

This technique directly measures the ion flow through NMDA receptors in response to agonist application.

Materials:

  • Cultured neurons or brain slices expressing NMDA receptors

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Glass micropipettes

  • External and internal recording solutions

  • Agonists (glutamate, and co-agonist: this compound, D-serine, or glycine)

  • Antagonists (to block other receptor types)

Procedure:

  • Prepare cultured neurons or brain slices and place them in the recording chamber of the patch-clamp setup, continuously perfused with external solution.

  • Fabricate a glass micropipette and fill it with the internal solution.

  • Under microscopic guidance, approach a neuron with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

  • Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

  • Clamp the cell at a specific holding potential (e.g., -70 mV).

  • Apply glutamate and the co-agonist of interest (e.g., this compound) to the cell via the perfusion system.

  • Record the resulting ion currents flowing through the NMDA receptors.

  • By applying a range of co-agonist concentrations, a dose-response curve can be generated to determine the EC50 value.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the NMDA receptor system. While it is presumed to act as a prodrug for the potent endogenous co-agonist D-serine, direct comparative studies providing quantitative data on its efficacy and potency relative to D-serine and glycine are needed to fully elucidate its pharmacological profile. The ethyl ester modification holds the potential for improved pharmacokinetic properties, which could offer advantages in certain experimental and therapeutic contexts. The provided protocols offer a foundation for researchers to conduct their own comparative analyses and further characterize the activity of this compound and other novel NMDA receptor modulators.

References

Safety Operating Guide

Proper Disposal of H-D-Ser-OEt.HCl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Austin, Texas - For researchers, scientists, and drug development professionals handling H-D-Ser-OEt.HCl (D-Serine ethyl ester hydrochloride), proper disposal is a critical component of laboratory safety and environmental responsibility. While specific classifications may vary, this compound should be managed as a regulated chemical waste through institutional Environmental Health and Safety (EHS) programs. Adherence to established protocols is essential to ensure compliance and mitigate potential hazards.

Before initiating any disposal procedure, it is imperative to consult the compound's Safety Data Sheet (SDS) and your institution's specific waste management guidelines. The following procedures are based on general best practices for laboratory chemical waste disposal.

Immediate Safety and Handling Precautions

Prior to handling this compound for disposal, ensure you are in a well-ventilated area, such as a chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)
Safety glasses with side shields or goggles
Chemical-resistant gloves (e.g., nitrile)
Laboratory coat

In the event of a spill, contain the material to a small area. For solid spills, carefully sweep the material to avoid generating dust and place it into a designated hazardous waste container. Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

Step-by-Step Disposal Protocol

Disposal of this compound must not be done via standard trash or drain. The hydrochloride salt can create a corrosive solution, and the overall environmental impact is not fully known. Follow this procedure for safe disposal:

  • Waste Identification and Segregation :

    • Identify the waste as solid this compound or a solution containing the compound.

    • Keep solid waste and liquid waste in separate, designated containers. Do not mix this waste stream with incompatible chemicals.

  • Containerization :

    • Select a chemically compatible container with a secure, leak-proof screw-on cap. For solid waste, a wide-mouth plastic container is suitable. For liquid waste, use a bottle appropriate for the solvent used.

    • Ensure the container is clean, dry, and in good condition before adding waste.

    • Do not overfill containers; leave at least 10% headspace for expansion. Keep the container securely capped at all times, except when adding waste.

  • Labeling :

    • Obtain and affix a hazardous waste tag from your institution's EHS department as soon as you begin accumulating the waste.

    • The label must be filled out completely and legibly, including:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound" or "D-Serine ethyl ester hydrochloride". Do not use abbreviations or chemical formulas.

      • List all constituents and their approximate percentages if it is a mixture.

      • The date accumulation started and the date the container was full.

      • The Principal Investigator's name and contact information.

      • The specific hazard(s) associated with the waste (e.g., Irritant).

  • Storage :

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA must be at or near the point of generation and under the control of laboratory personnel.

    • Ensure secondary containment, such as a plastic tub, is used for liquid waste containers to contain any potential leaks.

    • Segregate the container from incompatible materials.

  • Arranging for Pickup :

    • Once the container is full or you no longer need to add to it, submit a chemical waste pickup request to your institution's EHS department.

    • Follow their specific procedures for scheduling and preparing the container for collection.

Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_waste Waste Segregation cluster_action Disposal Actions cluster_final Finalization start Experiment Complete ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Obtain Labeled Hazardous Waste Containers from EHS ppe->container identify Identify Waste Type container->identify solid Solid Waste (Unused reagent, contaminated wipes) identify->solid Solid liquid Aqueous/Organic Liquid Waste identify->liquid Liquid labware Contaminated Labware (Glassware, pipette tips) identify->labware Labware collect_solid Collect in Solid Hazardous Waste Container solid->collect_solid collect_liquid Collect in Aqueous/Organic Hazardous Waste Container liquid->collect_liquid decontaminate Decontaminate Non-Disposable Labware (Rinse with appropriate solvent) labware->decontaminate dispose_labware Dispose of Disposable Labware in Solid Hazardous Waste Container labware->dispose_labware store Store Sealed Container in Satellite Accumulation Area collect_solid->store collect_liquid->store collect_rinsate Collect Rinsate as Liquid Hazardous Waste decontaminate->collect_rinsate dispose_labware->store collect_rinsate->store request Request EHS Pickup store->request end Disposal Complete request->end

Caption: Disposal Workflow for this compound

By adhering to these systematic procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always prioritize consulting your institution-specific guidelines, as local regulations may have additional requirements.

Essential Safety and Operational Guide for Handling H-D-Ser-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with H-D-Ser-OEt.HCl (D-Serine ethyl ester hydrochloride). The following procedures for personal protective equipment, chemical handling, and waste disposal are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required equipment.

PPE CategoryItemSpecifications and Usage
Hand Protection Chemical-resistant glovesNitrile gloves are recommended. Always wear two pairs of gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should be worn over the cuff.[1] Change gloves every 30 minutes or immediately if they become contaminated, torn, or punctured.[2]
Eye and Face Protection Safety goggles or a face shieldGoggles are required to protect against splashes.[2][3] For tasks with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[4]
Body Protection Laboratory coat or gownA long-sleeved, disposable gown made of a low-permeability fabric is required.[1] It should have a solid front and close in the back.[5]
Respiratory Protection RespiratorUse of a NIOSH/MSHA approved respirator is recommended if there is a risk of inhaling dust or aerosols, especially when handling the powder form of the chemical or in case of a spill.[6][7] Work should be conducted in a well-ventilated area or under a chemical fume hood.[6][8]
Foot Protection Closed-toe shoesClosed-toe shoes are required to protect feet from potential spills.[3]

Chemical Handling and Operational Plan

1. Preparation and Handling:

  • Always handle this compound within a chemical fume hood to avoid inhalation of any dust or vapors.[6][8]

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[7]

  • Avoid contact with skin and eyes.[6][8]

  • Do not eat, drink, or smoke in the area where the chemical is handled.[1]

  • When preparing solutions, always add the acid (in this case, the dissolved this compound) to water slowly to prevent splashing and an exothermic reaction.[8]

2. Storage:

  • Store this compound in a tightly closed, original container in a cool, dry, and well-ventilated area.[7][9][10]

  • Keep it away from incompatible materials such as bases, amines, alkali metals, and strong oxidizing agents.[6][7]

  • Store in a corrosive-resistant container or with a resistant inner liner.[11][12]

Spill Management and Disposal Plan

1. Spill Response:

  • Small Spills (<1 L):

    • Evacuate the immediate area and ensure proper ventilation.[6]

    • Wearing the appropriate PPE, neutralize the spill with sodium bicarbonate or another suitable absorbent material.[6]

    • Collect the neutralized waste in a sealed, labeled container for proper disposal.[8]

  • Large Spills (>1 L):

    • Immediately evacuate the area and alert others.

    • Contact your institution's Environmental Health & Safety (EH&S) department and follow their emergency procedures.[6][8]

  • Spill on Body or Clothing:

    • Remove contaminated clothing immediately.[6]

    • Rinse the affected area of the body thoroughly with an emergency shower for at least 15 minutes.[6][8]

    • Seek immediate medical attention.[6]

2. Waste Disposal:

  • All waste materials, including empty containers and contaminated PPE, must be disposed of as hazardous waste.

  • Dispose of this material and its container to a hazardous or special waste collection point.[13]

  • Do not dispose of this compound down the drain.[6]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[13]

Safety Workflow Diagram

cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Work in Fume Hood Work in Fume Hood Weigh/Measure Weigh/Measure Work in Fume Hood->Weigh/Measure Prepare Work Area->Work in Fume Hood Dissolve/React Dissolve/React Weigh/Measure->Dissolve/React Decontaminate Surfaces Decontaminate Surfaces Dissolve/React->Decontaminate Surfaces Spill Spill Dissolve/React->Spill Dispose Waste Dispose Waste Decontaminate Surfaces->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE End End Doff PPE->End Start Start Start->Don PPE Spill->Decontaminate Surfaces No Follow Spill Protocol Follow Spill Protocol Spill->Follow Spill Protocol Yes Follow Spill Protocol->Decontaminate Surfaces

Caption: Workflow for safely handling this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.